GBD-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C44H47N9O6 |
|---|---|
Poids moléculaire |
797.9 g/mol |
Nom IUPAC |
5-[[9-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C44H47N9O6/c45-40-38-39(28-15-18-32(19-16-28)59-31-12-6-5-7-13-31)50-53(41(38)48-27-47-40)30-11-10-24-51(26-30)37(55)14-8-3-1-2-4-9-23-46-29-17-20-33-34(25-29)44(58)52(43(33)57)35-21-22-36(54)49-42(35)56/h5-7,12-13,15-20,25,27,30,35,46H,1-4,8-11,14,21-24,26H2,(H2,45,47,48)(H,49,54,56)/t30-,35?/m1/s1 |
Clé InChI |
DCJYQURCBHSFEP-OSRRZMJMSA-N |
SMILES isomérique |
C1C[C@H](CN(C1)C(=O)CCCCCCCCNC2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N |
SMILES canonique |
C1CC(CN(C1)C(=O)CCCCCCCCNC2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N |
Origine du produit |
United States |
Foundational & Exploratory
what is the mechanism of action of GBD-9
Absence of Publicly Available Data on GBD-9
Despite a comprehensive search of publicly available scientific and medical literature, no information was found regarding a compound or drug designated as "this compound". This suggests that "this compound" may be an internal, preclinical, or otherwise non-publicly disclosed identifier.
Therefore, it is not possible to provide an in-depth technical guide on its mechanism of action, summarize quantitative data, detail experimental protocols, or create the requested visualizations. The core requirements of the request, including data presentation in tables and the creation of signaling pathway diagrams, are contingent on the availability of foundational data, which is currently absent from the public domain.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use recognized and publicly documented identifiers. Should "this compound" be an internal code, access to internal documentation would be necessary to fulfill this request. If the identifier is a typographical error, providing the correct designation will be essential for any meaningful analysis.
We recommend verifying the compound identifier and consulting internal databases or publications that may not be publicly indexed. Without a valid and recognized name, a detailed technical guide on the mechanism of action cannot be generated.
GBD-9: A Technical Overview of a Dual-Mechanism Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to GBD-9, a novel heterobifunctional small molecule with a unique dual mechanism of action. This compound concurrently induces the degradation of two distinct and therapeutically relevant proteins: Bruton's tyrosine kinase (BTK) and G1 to S phase transition protein 1 (GSPT1). It achieves this by hijacking the E3 ubiquitin ligase Cereblon (CRBN) and leverages two different degradation modalities—a Proteolysis Targeting Chimera (PROTAC) mechanism and a molecular glue mechanism—within a single molecular entity.[1][2][3] This dual-targeting approach has shown significant anti-proliferative effects in various cancer cell lines, particularly those derived from hematological malignancies like diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML).[1][2]
Core Mechanism of Action
This compound is a chimeric molecule composed of three key parts: a ligand for the E3 ligase CRBN (derived from thalidomide), a linker, and a ligand that binds to BTK (an Ibrutinib derivative).[1] Its innovative mechanism stems from its ability to form a ternary complex with CRBN and its target proteins.[2][3]
-
PROTAC Mechanism against BTK: this compound functions as a classic PROTAC against BTK. The BTK-binding moiety of this compound engages the kinase, while the CRBN-binding moiety recruits the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to BTK, tagging it for degradation by the proteasome.[2][4]
-
Molecular Glue Mechanism against GSPT1: Simultaneously, the this compound molecule, when bound to CRBN, creates a novel protein surface. This new interface is recognized by GSPT1, a neosubstrate that CRBN does not typically target on its own. This interaction, stabilized by this compound, leads to the ubiquitination and subsequent degradation of GSPT1.[2][3][4]
This dual action results in potent, simultaneous degradation of both BTK and GSPT1, leading to enhanced anti-tumor effects such as G1 cell cycle arrest and apoptosis induction.[1][2]
References
GBD-9: A Dual-Mechanism Degrader Harnessing PROTAC and Molecular Glue Paradigms
An In-depth Technical Guide for Drug Development Professionals
Abstract
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered intractable. Within this field, Proteolysis Targeting Chimeras (PROTACs) and molecular glues represent two powerful strategies to hijack the cell's ubiquitin-proteasome system for selective protein elimination. This whitepaper provides a comprehensive technical overview of GBD-9, a novel small molecule that uniquely functions as both a PROTAC and a molecular glue. This compound orchestrates the concurrent degradation of two clinically relevant cancer targets, Bruton's tyrosine kinase (BTK) and G1 to S phase transition 1 (GSPT1), by recruiting the E3 ubiquitin ligase Cereblon (CRBN). This dual-mechanism action results in potent anti-proliferative effects in various cancer cell lines, particularly those associated with hematological malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML). This guide details the mechanism of action, quantitative performance metrics, and key experimental protocols for the characterization of this compound, serving as a vital resource for researchers in oncology and drug discovery.
Introduction: The Convergence of PROTAC and Molecular Glue Technologies
Targeted protein degradation (TPD) utilizes small molecules to induce the degradation of specific proteins via the ubiquitin-proteasome system (UPS).[1][2] This approach offers distinct advantages over traditional inhibition, as it can eliminate all functions of a target protein and act substoichiometrically.[2]
-
PROTACs (PROteolysis Targeting Chimeras) are heterobifunctional molecules composed of a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a chemical linker.[1][2] This structure facilitates the formation of a ternary complex, bringing the POI in proximity to the E3 ligase for ubiquitination and subsequent proteasomal degradation.[2][3]
-
Molecular Glues (MGs) are smaller molecules that induce a novel interaction between an E3 ligase and a target protein, effectively "gluing" them together to trigger degradation.[1][2]
This compound is a pioneering molecule that merges these two strategies.[1][2] It was designed to simultaneously degrade BTK, a key regulator of the B-cell receptor (BCR) pathway, and GSPT1, a translation termination factor.[1][4] By doing so, this compound aims to overcome the limitations of single-target BTK inhibitors and degraders in refractory cancers like DLBCL and AML.[1]
This compound: Dual-Mechanism of Action
This compound is a chimeric molecule constructed from a BTK inhibitor (an ibrutinib (B1684441) analog), a linker, and a pomalidomide-based ligand that binds to the E3 ligase CRBN.[1][5] Its innovative design allows it to act through two distinct but concurrent mechanisms to recruit CRBN for the degradation of two separate targets.[1][6]
-
PROTAC Mechanism against BTK: this compound functions as a classic PROTAC to degrade BTK.[1] The ibrutinib-derived warhead binds to BTK, while the pomalidomide (B1683931) moiety recruits CRBN.[1] The complete molecule is required to form a stable BTK-GBD-9-CRBN ternary complex, leading to the ubiquitination and proteasomal degradation of BTK.[1] Blocking the BTK binding pocket with ibrutinib abolishes the degradation of BTK but not GSPT1.[1]
-
Molecular Glue Mechanism against GSPT1: Simultaneously, this compound acts as a molecular glue to degrade GSPT1.[1] In this role, the molecule induces a neo-interaction between CRBN and GSPT1, forming a GSPT1-GBD-9-CRBN ternary complex that marks GSPT1 for degradation.[1] The pomalidomide end of this compound is the primary driver of this interaction.[1]
This dual functionality allows this compound to disrupt two critical pathways in cancer cells: B-cell receptor signaling via BTK depletion and protein synthesis via GSPT1 depletion, leading to synergistic antitumor effects.[6]
Quantitative Data Presentation
The efficacy of this compound has been quantified across various cell lines. The following tables summarize the key performance metrics.
Table 1: Degradation Efficiency of this compound
| Target Protein | Cell Line | Concentration | Treatment Time | % Degradation | % Remaining Protein | Reference |
| BTK | DOHH2 (DLBCL) | 50 nM | 24 h | ~80% | < 20% | [1][6] |
| GSPT1 | DOHH2 (DLBCL) | 50 nM | 24 h | ~90% | < 20% | [1][6] |
| BTK & GSPT1 | DOHH2 (DLBCL) | 100 nM | 4 h | Significant | - | [1][6] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) | Treatment Time | Reference |
| DOHH2 | DLBCL | 133 | 72 h | [1][5][6] |
| WSU-NHL | DLBCL | - | 72 h | [5] |
| HBL-1 | DLBCL | - | 72 h | [5] |
| THP-1 | AML | - | 72 h | [5] |
| MV4-11 | AML | - | 72 h | [5] |
Note: Specific IC₅₀ values for cell lines other than DOHH2 were not detailed in the provided search results but dose-dependent inhibition was confirmed.[5]
Experimental Protocols
Characterizing a dual-mechanism degrader like this compound requires a suite of cellular and biochemical assays. Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blotting for Protein Degradation
This protocol is used to quantify the dose- and time-dependent degradation of BTK and GSPT1 following treatment with this compound.
Materials:
-
Cell lines (e.g., DOHH2)
-
This compound, DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BTK, anti-GSPT1, anti-β-actin (or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence detection system
Procedure:
-
Cell Treatment: Seed cells (e.g., DOHH2) in appropriate culture plates. Treat with various concentrations of this compound (e.g., 0-1000 nM) for a set time (e.g., 24 h) or with a fixed concentration (e.g., 100 nM) for different durations (e.g., 0-24 h). Include a DMSO-treated control.
-
Cell Lysis: Harvest cells, wash with PBS, and lyse with ice-cold RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, boil, and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.[7]
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.[7]
-
Immunoblotting:
-
Detection: Add ECL substrate and visualize bands using a chemiluminescence imager.[7]
-
Data Analysis: Re-probe the membrane with an antibody for a loading control (e.g., β-actin). Quantify band intensities and normalize the target protein level to the loading control.[1][7]
Protocol 2: Ternary Complex Formation Pull-Down Assay
This assay confirms the formation of the drug-induced ternary complexes (BTK-GBD-9-CRBN and GSPT1-GBD-9-CRBN).
Materials:
-
Purified, tagged proteins: CRBN–DDB1, GSPT1, BTK
-
This compound
-
Pull-down resin (e.g., Strep-Tactin beads if using Strep-tag)
-
Wash and elution buffers
-
SDS-PAGE and Western Blotting reagents
Procedure:
-
Protein Incubation: Incubate purified, tagged GSPT1 or BTK with purified CRBN–DDB1 in the presence of this compound or DMSO control.
-
Complex Capture: Add the appropriate resin to capture the tagged protein and any interacting partners. Incubate to allow binding.
-
Washing: Wash the resin several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the resin.
-
Analysis: Analyze the eluates by SDS-PAGE and Western Blotting, probing for the presence of CRBN–DDB1 to confirm its pull-down with GSPT1 or BTK in a this compound-dependent manner.[1]
Protocol 3: Cellular Degradation and Rescue Assay
This experiment validates the specific binding interactions required for degradation.
Materials:
-
Cell line (e.g., DOHH2)
-
This compound
-
Competitive ligands: Ibrutinib (for BTK), Pomalidomide (for CRBN)
-
Proteasome inhibitor: MG132 or Neddylation inhibitor MLN-4924
-
Western Blotting reagents
Procedure:
-
Pre-treatment: Treat cells with a high concentration of the competitive ligand (e.g., 20 µM Ibrutinib or 20 µM Pomalidomide) or the proteasome/neddylation inhibitor for 1-2 hours.[5]
-
This compound Treatment: Add this compound (e.g., 50 nM) to the pre-treated cells and incubate for the desired duration (e.g., 24 h).[5]
-
Analysis: Harvest the cells and perform Western Blotting as described in Protocol 4.1.
-
Expected Outcome:
-
Ibrutinib pre-treatment should block BTK degradation but not GSPT1 degradation.[1]
-
Pomalidomide pre-treatment should block the degradation of both proteins.[5]
-
MG132 or MLN-4924 pre-treatment should block the degradation of both proteins, confirming the involvement of the ubiquitin-proteasome system.[1]
-
Affected Signaling Pathways and Therapeutic Implications
The dual degradation of BTK and GSPT1 by this compound leads to a multi-pronged attack on cancer cell biology.
-
BTK Degradation: BTK is a non-receptor tyrosine kinase crucial for B-cell development and activation.[1][4] In many B-cell malignancies, the BCR pathway is constitutively active, driving proliferation and survival.[4] Degrading BTK effectively shuts down this pro-survival signaling cascade.
-
GSPT1 Degradation: GSPT1 is a translation termination factor.[1][4] Its downregulation disrupts protein synthesis, causing cellular stress and leading to cell cycle arrest or apoptosis.[1]
The concurrent degradation of both proteins has been shown to be more effective than targeting either one alone. This compound induces G1 cell cycle arrest and apoptosis, leading to potent inhibition of cancer cell proliferation.[1][5] This synergistic effect provides a strong rationale for its development as a therapeutic for DLBCL, AML, and potentially other cancers dependent on these pathways.[1][6]
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. By ingeniously combining PROTAC and molecular glue mechanisms within a single molecule, it achieves the concurrent degradation of two key cancer targets, BTK and GSPT1. This dual-action approach results in superior anti-proliferative activity compared to single-target agents in preclinical models of hematological cancers.[1] The data and protocols presented in this guide underscore the potential of this compound and provide a framework for its further investigation and development. This strategy of creating dual-mechanism degraders opens a new frontier for designing highly effective therapeutics to combat complex diseases like cancer.
References
- 1. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
GBD-9: A Dual-Mechanism Degrader for Hematological Malignancies Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GBD-9 is a novel small molecule that has emerged as a significant tool in the preclinical research of hematological malignancies. It operates through a unique dual mechanism, functioning as both a Proteolysis Targeting Chimera (PROTAC) and a molecular glue. This dual activity allows this compound to induce the simultaneous degradation of two key proteins implicated in the pathogenesis of various blood cancers: Bruton's tyrosine kinase (BTK) and G1 to S phase transition 1 (GSPT1). By recruiting the E3 ubiquitin ligase cereblon (CRBN), this compound flags these proteins for proteasomal degradation, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its characterization, and a summary of its efficacy in various hematological cancer cell lines.
Introduction
Targeted protein degradation has revolutionized the landscape of cancer therapy by offering a novel modality to eliminate pathogenic proteins. This compound represents a significant advancement in this field by combining two distinct degradation strategies into a single molecule. It is composed of a ligand for the E3 ubiquitin ligase CRBN, a linker, and a ligand that binds to BTK.[1] This structure allows this compound to act as a PROTAC to degrade BTK and as a molecular glue to degrade GSPT1.[1] This dual-targeting approach has shown promise in overcoming the limitations of single-target therapies, particularly in aggressive and resistant forms of hematological cancers such as Diffuse Large B-cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML).[1]
Mechanism of Action
This compound's unique dual-mechanism of action is central to its therapeutic potential.
-
PROTAC Activity against BTK: this compound's BTK-binding moiety allows it to form a ternary complex between BTK and the CRBN E3 ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is often hyperactivated in B-cell malignancies.[2]
-
Molecular Glue Activity against GSPT1: Simultaneously, this compound acts as a molecular glue, inducing a conformational change in CRBN that creates a novel binding surface for GSPT1. This leads to the ubiquitination and subsequent degradation of GSPT1. GSPT1 is a translation termination factor, and its degradation can lead to cell cycle arrest and apoptosis in cancer cells.[1][3]
This concurrent degradation of two oncogenic drivers results in a synergistic anti-cancer effect.
Quantitative Data Summary
The efficacy of this compound has been quantified in various hematological cancer cell lines. The following tables summarize the key findings from preclinical studies.
Table 1: In Vitro Efficacy of this compound in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Target Degradation (at 50 nM, 24h) |
| DOHH2 | Diffuse Large B-cell Lymphoma (DLBCL) | 133 | BTK: >80%, GSPT1: >90% |
| WSU-NHL | Diffuse Large B-cell Lymphoma (DLBCL) | Data not available | Significant BTK and GSPT1 degradation |
| HBL-1 | Diffuse Large B-cell Lymphoma (DLBCL) | Data not available | Significant BTK and GSPT1 degradation |
| THP-1 | Acute Myeloid Leukemia (AML) | Data not available | Significant BTK and GSPT1 degradation |
| MV4-11 | Acute Myeloid Leukemia (AML) | Data not available | Significant BTK and GSPT1 degradation |
*Data for DOHH2 cells are from Yang et al., Cell Research, 2021.[2] Degradation in other cell lines was observed but not quantified in the primary literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture
-
Cell Lines: DOHH2, WSU-NHL, HBL-1 (DLBCL), THP-1, MV4-11 (AML) cell lines are commonly used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For suspension cells like DOHH2, maintain a cell density between 1x10^5 and 1x10^6 cells/mL.
Western Blotting for Protein Degradation
This protocol is for assessing the degradation of BTK and GSPT1.
-
Cell Lysis:
-
Seed cells at a density of 1x10^6 cells/mL and treat with desired concentrations of this compound for the indicated times.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine protein concentration using a BCA assay kit.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.
Cell Viability Assay (CCK-8)
This assay measures the anti-proliferative effect of this compound.
-
Cell Seeding: Seed suspension cells (e.g., DOHH2) at a density of 5,000 - 10,000 cells per well in a 96-well plate in a final volume of 100 µL.[6][7][8][9]
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
-
Cell Treatment: Treat 1x10^6 cells with this compound at the desired concentrations for 24 hours.
-
Cell Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.[10][11][12][13][14]
Visualizations
Signaling Pathways and Mechanisms
Caption: Dual mechanism of this compound action.
Caption: Downstream cellular effects of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound stands out as a promising research tool for investigating novel therapeutic strategies in hematological malignancies. Its dual-mechanism of action, targeting both BTK and GSPT1 for degradation, offers a multi-pronged attack on cancer cell proliferation and survival pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in their own studies. Further research is warranted to fully elucidate its efficacy in a broader range of hematological cancer models and to explore its potential for in vivo applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-GSPT1 Antibodies | Invitrogen [thermofisher.com]
- 5. Anti-GSPT1 Human Protein Atlas Antibody [atlasantibodies.com]
- 6. ptglab.com [ptglab.com]
- 7. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 8. apexbt.com [apexbt.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to GBD-9: A Dual-Mechanism Degrader of BTK and GSPT1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the scientific literature concerning the compound with CAS number 2864408-92-2, known as GBD-9. This compound is a novel heterobifunctional molecule that uniquely merges the mechanisms of a Proteolysis Targeting Chimera (PROTAC) and a molecular glue. It is designed to induce the concurrent degradation of two therapeutically relevant proteins: Bruton's tyrosine kinase (BTK) and G1 to S phase transition 1 (GSPT1). By recruiting the E3 ubiquitin ligase Cereblon (CRBN), this compound demonstrates a dual-action approach to inhibiting cancer cell proliferation, particularly in hematological malignancies such as Diffuse Large B-cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML).[1][2]
Mechanism of Action
This compound operates through a sophisticated dual mechanism.[1][3] As a PROTAC, it forms a ternary complex between BTK and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1][4] Simultaneously, it functions as a molecular glue, altering the surface of CRBN to induce the recognition and degradation of GSPT1, a protein not naturally targeted by this E3 ligase.[1][5][6] This dual degradation disrupts both the B-cell receptor (BCR) signaling pathway via BTK depletion and impairs protein synthesis through GSPT1 loss, resulting in synergistic antitumor effects.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in the scientific literature.
Table 1: In Vitro Degradation Efficiency
| Cell Line | Target Protein | Concentration (nM) | Time (h) | Degradation (%) |
| DOHH2 | BTK | 50 | 24 | ~80% |
| DOHH2 | GSPT1 | 50 | 24 | ~90% |
| DOHH2 | BTK & GSPT1 | 100 | 4 | Significant Degradation |
Data extracted from Yang et al., 2021.[1]
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (nM) |
| DOHH2 | CCK-8 | 72 | 133 |
Data extracted from Yang et al., 2021.[1]
Table 3: Cell Cycle Analysis
| Cell Line | Treatment | Effect |
| DOHH2 | This compound | ~20% increase in G1 phase cell population |
Data extracted from Yang et al., 2021.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
DLBCL and AML cell lines (DOHH2, MV4-11, HL-60, U2932, WSU-NHL) were cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
Immunoblot Analysis
-
Cell Lysis: Cells were treated with this compound at the indicated concentrations and durations. After treatment, cells were harvested and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[7]
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against BTK, GSPT1, and β-actin (as a loading control).
-
Secondary Antibody Incubation: After washing three times with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.[1][8][9]
-
Compound Treatment: The following day, cells were treated with various concentrations of this compound or control compounds.
-
Incubation: The plates were incubated for 72 hours at 37°C.
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.[8][9][10]
-
Final Incubation: The plates were incubated for an additional 1-4 hours to allow for the development of the colorimetric signal.[8][9][10]
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.[8][10][11] Cell viability was calculated as a percentage of the vehicle-treated control.
Proteomics Analysis
-
Sample Preparation: DOHH2 cells were treated with 300 nM this compound or vehicle for 8 hours.
-
Protein Extraction and Digestion: Cell pellets were lysed, and the proteins were extracted, reduced, alkylated, and digested into peptides.
-
TMT Labeling: Peptides were labeled with Tandem Mass Tags (TMT) for quantitative analysis.
-
LC-MS/MS Analysis: The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometry data was processed to identify and quantify changes in protein abundance between the this compound treated and control samples. The data was deposited to the ProteomeXchange Consortium with the dataset identifier PXD025609.[1]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and experimental logic described in the literature.
Caption: this compound dual mechanism of action.
Caption: Downstream cellular effects of this compound.
Caption: General experimental workflow.
References
- 1. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 8. apexbt.com [apexbt.com]
- 9. ptglab.com [ptglab.com]
- 10. bosterbio.com [bosterbio.com]
- 11. lumiprobe.com [lumiprobe.com]
GBD-9: A Technical Guide to a Dual-Mechanism Protein Degrader Recruiting Cereblon
For Researchers, Scientists, and Drug Development Professionals
Abstract
GBD-9 is a novel heterobifunctional small molecule that uniquely combines the mechanisms of a Proteolysis Targeting Chimera (PROTAC) and a molecular glue. By recruiting the E3 ubiquitin ligase Cereblon (CRBN), this compound induces the targeted degradation of two distinct and therapeutically relevant proteins: Bruton's Tyrosine Kinase (BTK) and G1 to S phase transition 1 (GSPT1). This dual-mechanism approach leads to potent anti-proliferative effects in various cancer cell lines, particularly in Diffuse Large B-cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML). This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of its degradation efficacy, and detailed protocols for key experimental assays used in its characterization.
Introduction: A Dual-Pronged Approach to Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. This compound represents a significant advancement in this field by simultaneously leveraging two distinct degradation strategies. It is composed of a ligand for BTK, a linker, and a pomalidomide-based ligand that recruits the CRBN E3 ligase.[1][2]
-
PROTAC Mechanism against BTK: this compound functions as a classic PROTAC to degrade BTK. The molecule facilitates the formation of a ternary complex between BTK and CRBN, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[1][3][4] This action is dependent on the binding of both the BTK and CRBN ligands.[1][2]
-
Molecular Glue Mechanism against GSPT1: Concurrently, this compound acts as a molecular glue to induce the degradation of GSPT1. In this capacity, the pomalidomide (B1683931) moiety of this compound binds to CRBN, creating a novel protein surface that is recognized by GSPT1, leading to its ubiquitination and degradation.[1][3][4] This mechanism is primarily driven by the CRBN-binding end of the molecule.[1]
This dual functionality allows this compound to exert a more potent and broader anti-cancer effect than single-target agents.[1][5]
Signaling and Experimental Workflow Visualizations
Signaling Pathway of this compound
Caption: this compound's dual mechanism targeting BTK via a PROTAC pathway and GSPT1 via a molecular glue pathway, both recruiting CRBN for ubiquitination and proteasomal degradation.
Experimental Workflow: Protein Degradation Analysis
References
GBD-9: A Technical Whitepaper on the Discovery and Synthesis of a Dual-Mechanism Protein Degrader
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
GBD-9 is a novel, first-in-class small molecule that functions as a dual-mechanism protein degrader. It was designed to concurrently induce the degradation of two distinct and therapeutically relevant cancer targets: Bruton's tyrosine kinase (BTK) and the translation termination factor GSPT1 (G1 to S phase transition 1).[1] this compound uniquely merges the characteristics of a Proteolysis Targeting Chimera (PROTAC) and a molecular glue. It acts as a PROTAC to degrade BTK and as a molecular glue to degrade GSPT1, in both cases by recruiting the E3 ubiquitin ligase Cereblon (CRBN).[1] This dual-targeting action produces synergistic antitumor effects, particularly in hematological malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML), demonstrating significantly greater anti-proliferative activity than conventional BTK inhibitors or single-target degraders.[1]
Discovery and Design Rationale
The discovery of this compound was rooted in a rational design strategy aimed at enhancing the therapeutic efficacy of BTK-targeting degraders. While BTK inhibitors and degraders have shown promise, their efficacy in treating certain refractory lymphomas like DLBCL and AML is limited.[1] Researchers hypothesized that concurrently degrading GSPT1, a protein whose downregulation can inhibit proliferation and induce apoptosis in tumor cells, could create a powerful synergistic effect.
The design strategy involved modifying a known BTK PROTAC, L18I, which consists of a BTK-binding warhead and a CRBN-binding ligand (pomalidomide) connected by a flexible linker. It was theorized that by systematically shortening the linker, the molecule's conformation could be constrained to induce a novel protein-protein interaction between CRBN and GSPT1, a hallmark of a molecular glue mechanism, while retaining its original PROTAC activity against BTK.[1]
A library of molecules with varying linker lengths (from 7 to 9 carbons) was synthesized and screened. The molecule designated this compound, featuring a 9-carbon linker, demonstrated the most potent and efficient concurrent degradation of both BTK and GSPT1, and was selected for further mechanistic and activity studies.[1]
Physicochemical and Biological Properties
Molecular Profile
| Property | Value | Reference |
| IUPAC Name | 5-((9-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-9-oxononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | MedKoo Biosciences |
| CAS Number | 2864408-92-2 | MedKoo Biosciences |
| Chemical Formula | C₄₄H₄₇N₉O₆ | [1] |
| Molecular Weight | 797.92 g/mol | [1] |
In Vitro Biological Activity
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Cell Proliferation) | DOHH2 (DLBCL) | ~133 nM | [1][2] |
| BTK Degradation | DOHH2 (DLBCL) | ~80% degradation at 50 nM (24h) | [1] |
| GSPT1 Degradation | DOHH2 (DLBCL) | ~90% degradation at 50 nM (24h) | [1] |
| Degradation Onset | DOHH2 (DLBCL) | Occurs within 4 hours at 100 nM | [1] |
| Cell Cycle Effect | DOHH2 (DLBCL) | Induces G1 phase arrest | [2] |
Mechanism of Action
This compound's innovative dual mechanism is central to its potent anti-cancer activity. It hijacks the cell's own ubiquitin-proteasome system to tag BTK and GSPT1 for destruction.
-
PROTAC Activity (BTK Degradation): The ibrutinib-derived warhead of this compound binds to BTK. Simultaneously, its pomalidomide-derived end binds to the E3 ligase CRBN. This forms a ternary complex (BTK-GBD-9-CRBN), bringing BTK into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
-
Molecular Glue Activity (GSPT1 Degradation): The pomalidomide (B1683931) end of this compound binds to CRBN, creating a new surface on the E3 ligase. This neo-surface is conformationally complementary to a structural motif on GSPT1, inducing a novel protein-protein interaction. This induced proximity results in the formation of a GSPT1-GBD-9-CRBN ternary complex, leading to GSPT1's ubiquitination and proteasomal degradation.[1]
These two degradation events occur as independent processes, which was confirmed using a methylated control molecule (this compound-Me) that could not bind BTK but still induced GSPT1 degradation.[1]
Synthesis of this compound
The synthesis of this compound involves the coupling of three key building blocks: a BTK-targeting warhead derived from ibrutinib, a nine-carbon linker with a terminal amine, and the CRBN E3 ligase ligand, which is a derivative of pomalidomide.
Disclaimer: The detailed, step-by-step synthesis protocol and characterization data were referenced in the supplementary information of the primary publication by Yang et al. in Cell Research, 2021, which is not publicly available. The following represents a logical, high-level workflow for the synthesis based on the known components.
Experimental Protocols
Disclaimer: The specific, optimized protocols for the following experiments were detailed in the supplementary information of the primary publication and are not publicly available. The methodologies provided below are representative protocols for these standard assays and are intended as a technical guide.
Cell Culture and Treatment
-
Cell Lines: DOHH2, WSU-NHL, HBL-1 (DLBCL), THP-1, and MV4-11 (AML) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are treated with the indicated concentrations of this compound or vehicle (DMSO) for the specified time periods (e.g., 4, 8, or 24 hours).
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates are incubated on ice for 30 minutes and then clarified by centrifugation at ~14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Protein concentration in the supernatant is determined using a BCA protein assay.
-
Sample Preparation: Lysates are normalized for protein concentration, mixed with Laemmli sample buffer, and boiled at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-PAGE gel. Proteins are separated by electrophoresis and subsequently transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
The membrane is incubated overnight at 4°C with primary antibodies specific for BTK, GSPT1, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system. Band intensities are quantified using image analysis software.
Cell Viability (IC₅₀) Assay
-
Cell Seeding: Cells (e.g., DOHH2) are seeded into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of medium.[1]
-
Drug Treatment: Cells are treated with a serial dilution of this compound, control compounds, or vehicle (DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C.[1]
-
Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for an additional 1-4 hours.[3][4][5][6][7]
-
Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The IC₅₀ value is determined by fitting the dose-response curve using non-linear regression.
Conclusion and Future Directions
This compound represents a significant advancement in the field of targeted protein degradation. By successfully integrating PROTAC and molecular glue mechanisms into a single small molecule, it provides a powerful proof-of-concept for designing dual-targeting degraders. Its potent, synergistic activity against key cancer targets in preclinical models highlights its potential to overcome resistance to conventional inhibitors and treat aggressive hematological cancers. Future research will likely focus on in vivo efficacy and safety profiling, pharmacokinetic and pharmacodynamic studies, and the exploration of this dual-mechanism design strategy for other synergistic target pairs in oncology and beyond.
References
- 1. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. ptglab.com [ptglab.com]
- 6. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 7. apexbt.com [apexbt.com]
GBD-9: A Dual-Mechanism Approach to Targeting Diffuse Large B-cell Lymphoma
An In-depth Technical Guide on the Core Targets and Mechanisms of GBD-9
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diffuse large B-cell lymphoma (DLBCL), the most prevalent subtype of non-Hodgkin's lymphoma, presents a significant therapeutic challenge due to its aggressive nature and molecular heterogeneity. A substantial portion of patients either relapse or become refractory to standard chemoimmunotherapy, underscoring the urgent need for innovative therapeutic strategies. This compound, a novel dual-mechanism degrader, has emerged as a promising agent in the preclinical setting. This molecule uniquely combines the characteristics of a Proteolysis Targeting Chimera (PROTAC) and a molecular glue to simultaneously induce the degradation of two key proteins implicated in DLBCL pathogenesis: Bruton's tyrosine kinase (BTK) and G1 to S phase transition protein 1 (GSPT1). This technical guide provides a comprehensive overview of the targets of this compound in DLBCL, detailing its mechanism of action, downstream cellular consequences, and relevant experimental protocols for its characterization.
Introduction to this compound and its Dual-Mechanism of Action
This compound is a heterobifunctional molecule designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase to its target proteins, thereby marking them for proteasomal degradation. It is composed of a ligand that binds to BTK, a linker, and a ligand that binds to CRBN. This unique structure allows this compound to function through two distinct but complementary mechanisms:
-
PROTAC Activity against BTK: this compound acts as a classical PROTAC for Bruton's tyrosine kinase. By forming a ternary complex between BTK and the CRBN E3 ligase, it facilitates the ubiquitination and subsequent degradation of BTK. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently hyperactivated in B-cell malignancies and promotes cell proliferation and survival.
-
Molecular Glue Activity against GSPT1: Simultaneously, this compound functions as a molecular glue to induce the degradation of G1 to S phase transition protein 1. GSPT1 is a translation termination factor, and its degradation leads to cell cycle arrest and apoptosis.
This dual-targeting approach offers a synergistic anti-tumor effect, potentially overcoming resistance mechanisms associated with single-target therapies.
Core Targets of this compound in DLBCL
Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling. In DLBCL, particularly the Activated B-Cell-like (ABC) subtype, constitutive activation of the BCR pathway, in which BTK is a key mediator, is a major driver of lymphomagenesis. Downstream of the BCR, BTK activates several pro-survival signaling cascades, including the NF-κB and PI3K/AKT pathways. By inducing the degradation of BTK, this compound effectively shuts down these critical survival signals.
G1 to S Phase Transition Protein 1 (GSPT1)
GSPT1, also known as eRF3a, is a GTP-binding protein that functions as a translation release factor, playing a crucial role in the termination of protein synthesis. Its role in cell cycle progression, particularly the transition from G1 to S phase, makes it an attractive target in oncology. Degradation of GSPT1 disrupts protein translation and leads to an accumulation of cells in the G1 phase of the cell cycle, ultimately triggering apoptosis.
Quantitative Data on this compound Activity
The efficacy of this compound has been demonstrated in various DLBCL and acute myeloid leukemia (AML) cell lines. The following tables summarize the available quantitative data.
| Cell Line | Subtype | IC50 (nM) | Reference |
| DOHH2 | GCB-DLBCL | 133 | |
| WSU-NHL | GCB-DLBCL | Data not specified | |
| HBL-1 | GCB-DLBCL | Data not specified | |
| THP-1 | AML | Data not specified | |
| MV4-11 | AML | Data not specified |
Table 1: In Vitro Anti-proliferative Activity of this compound in Hematological Cancer Cell Lines.
| Cell Line | Treatment | Degradation (%) | Target Protein | Reference |
| DOHH2 | 50 nM this compound (24h) | >80% | BTK | |
| DOHH2 | 50 nM this compound (24h) | >90% | GSPT1 | |
| DOHH2 | 100 nM this compound (4h) | >80% | BTK & GSPT1 |
Table 2: this compound-mediated Degradation of Target Proteins in DOHH2 Cells.
| Cell Line | Treatment | Effect | Magnitude | Reference |
| DOHH2 | 10-100 nM this compound (24h) | G1 Cell Cycle Arrest | ~20% increase in G1 population |
Table 3: Effect of this compound on Cell Cycle Progression in DOHH2 Cells.
Signaling Pathways and Experimental Workflows
The dual degradation of BTK and GSPT1 by this compound converges on key cellular processes to induce anti-tumor effects. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway and a general experimental workflow for characterizing this compound.
Caption: this compound dual-target signaling pathway in DLBCL.
Caption: Experimental workflow for this compound characterization.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize the activity of this compound in DLBCL.
Western Blot Analysis for BTK and GSPT1 Degradation
This protocol is for assessing the dose- and time-dependent degradation of BTK and GSPT1 in DLBCL cells treated with this compound.
Materials:
-
DLBCL cell lines (e.g., DOHH2, WSU-NHL)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Primary antibodies: Rabbit anti-BTK, Rabbit anti-GSPT1, Rabbit anti-cleaved PARP, Rabbit anti-cleaved Caspase-3, Mouse anti-GAPDH (loading control). Recommended starting dilution: 1:1000.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL Western Blotting Substrate
-
PVDF membranes
Procedure:
-
Cell Culture and Treatment: Seed DLBCL cells in 6-well plates at a density of 0.5 x 10^6 cells/mL and allow them to adhere or stabilize for 24 hours. Treat cells with varying concentrations of this compound (e.g., 10, 50, 100, 500 nM) or DMSO for different time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% milk/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on the proliferation and viability of DLBCL cells.
Materials:
-
DLBCL cell lines
-
This compound
-
DMSO
-
96-well plates
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) for MTT assay
Procedure:
-
Cell Seeding: Seed DLBCL cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on the cell cycle distribution of DLBCL cells.
Materials:
-
DLBCL cell lines
-
This compound
-
DMSO
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI)/RNase staining buffer
Procedure:
-
Cell Treatment: Treat DLBCL cells with this compound (e.g., 50 nM, 100 nM) or DMSO for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining buffer. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H). Analyze the DNA content of the single-cell population using a histogram of the PI fluorescence signal.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis in DLBCL cells following treatment with this compound.
Materials:
-
DLBCL cell lines
-
This compound
-
DMSO
-
Annexin V-FITC/PE Apoptosis Detection Kit with Propidium Iodide (PI)
Procedure:
-
Cell Treatment: Treat DLBCL cells with this compound (e.g., 100 nM, 500 nM) or DMSO for 48 hours.
-
Staining: Harvest cells (including supernatant to collect detached apoptotic cells), wash with cold PBS, and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC/PE and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Add additional binding buffer and analyze the samples immediately by flow cytometry.
-
Data Analysis: Gate on the cell population based on forward and side scatter. Create a quadrant plot of Annexin V versus PI fluorescence. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound represents a novel and promising therapeutic strategy for diffuse large B-cell lymphoma by simultaneously targeting two key drivers of tumorigenesis, BTK and GSPT1. Its dual-mechanism of action, combining PROTAC and molecular glue properties, leads to synergistic anti-proliferative and pro-apoptotic effects in preclinical models. The in-depth characterization of this compound's mechanism and efficacy, utilizing the experimental approaches detailed in this guide, will be crucial for its continued development and potential translation to the clinic. The ability to induce the degradation of its targets offers a distinct advantage over traditional inhibitors, potentially overcoming mechanisms of acquired resistance and offering a new therapeutic avenue for patients with relapsed or refractory DLBCL. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
GBD-9's potential in acute myeloid leukemia studies
An in-depth analysis of current research reveals a potential ambiguity in the query "GBD-9" in the context of acute myeloid leukemia (AML). While a dual-mechanism degrader named this compound targeting BTK and GSPT1 exists and has been studied in AML, the closely named "BRD9" is a more prominent and extensively researched target in recent AML studies, with multiple inhibitors and degraders under investigation.
To ensure the technical guide accurately addresses the user's interest, clarification is requested:
Are you interested in:
-
This compound: A dual-mechanism PROTAC and molecular glue that degrades BTK and GSPT1.
-
BRD9: A subunit of the SWI/SNF chromatin remodeling complex, for which several inhibitors and degraders (e.g., I-BRD9, AMX-883) are being investigated in AML.
Once this is clarified, a comprehensive technical guide will be provided, adhering to all specified requirements, including detailed data tables, experimental protocols, and signaling pathway diagrams in DOT language.
The Structure-Activity Relationship of GBD-9 Analogs
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: GBD-9 is a novel, dual-mechanism degrader that concurrently targets Bruton's tyrosine kinase (BTK) and the G1 to S phase transition protein 1 (GSPT1) for proteasomal degradation. It uniquely merges the strategies of Proteolysis Targeting Chimeras (PROTACs) and molecular glues by recruiting the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound analogs, focusing on the critical role of the linker in modulating its dual activity. It summarizes key quantitative data, details the experimental protocols used for its evaluation, and illustrates the underlying biological pathways and workflows.
Introduction to this compound: A Dual-Mechanism Approach
Targeted protein degradation has emerged as a powerful therapeutic modality. While BTK is a validated target in various B-cell malignancies, inhibitors and single-target degraders have shown limited efficacy in cancers like diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML).[1] GSPT1, a translation termination factor, is a target for molecular glue degraders and its downregulation can induce apoptosis in tumor cells.[1]
This compound was developed as a proof-of-concept "double-mechanism" degrader to enhance therapeutic potential by simultaneously targeting BTK and GSPT1.[1][2] It achieves this by physically linking a BTK-binding ligand and a CRBN-recruiting ligand, acting as a PROTAC for BTK and a molecular glue for GSPT1.[1][3]
Chemical Structure
This compound is a chimeric molecule comprising three distinct components[4][5]:
-
BTK Ligand: An Ibrutinib analog (IBT6A) that binds to Bruton's tyrosine kinase.
-
E3 Ligase Ligand: A Pomalidomide-based moiety (5-Aminothalidomide) that recruits the CRBN E3 ubiquitin ligase.
-
Linker: A nonanoic acid (9-carbon alkyl chain) that connects the two ligands, the length of which is critical for its dual activity.
Mechanism of Action
This compound induces the formation of two distinct ternary complexes to mediate the degradation of its targets through the ubiquitin-proteasome system.[1]
-
PROTAC Activity on BTK: As a PROTAC, this compound brings BTK into close proximity with CRBN, facilitating the transfer of ubiquitin to BTK, marking it for proteasomal degradation.[1][3]
-
Molecular Glue Activity on GSPT1: As a molecular glue, this compound induces a novel protein-protein interaction between CRBN and GSPT1, leading to GSPT1's ubiquitination and subsequent degradation.[1][3]
The concurrent degradation of these two proteins leads to synergistic antitumor effects.[5]
Caption: Dual mechanism of this compound, acting as a PROTAC for BTK and a molecular glue for GSPT1.
Downstream Cellular Effects
The degradation of BTK and GSPT1 by this compound results in potent anti-cancer activity. It significantly inhibits tumor cell proliferation by inducing G1 phase cell cycle arrest.[1][4] This is accompanied by the downregulation of anti-apoptotic proteins like BCL-2 and MCL-1, and the activation of Caspase-3, ultimately leading to apoptosis.[4]
Caption: Downstream cellular effects following this compound-mediated protein degradation.
Structure-Activity Relationship (SAR) Studies
SAR studies focused on optimizing the dual-degradation profile of this compound by modifying the linker connecting the BTK and CRBN ligands.
The Critical Role of the Alkyl Linker
The length of the alkyl linker was identified as a key determinant for balancing the PROTAC and molecular glue activities.[2] A series of analogs with varying linker lengths were synthesized and evaluated. It was discovered that linkers with 7 to 9 carbons were capable of inducing the concurrent degradation of both BTK and GSPT1.[1] The analog with the 9-carbon linker, designated this compound, demonstrated the most potent and balanced degradation of both targets.[1]
| Analog (Linker Length) | BTK Degradation (%) | GSPT1 Degradation (%) |
| 7 Carbons | >70% | >70% |
| 8 Carbons | >70% | >70% |
| This compound (9 Carbons) | ~80% | ~90% |
| Table 1: Effect of Linker Length on BTK and GSPT1 Degradation. Data shows degradation in DOHH2 cells after treatment with 50 nM of each analog for 24 hours.[1] |
Mechanistic Probe Analogs
To confirm the dual-mechanism hypothesis, specific analogs were created as probes. These probes were instrumental in dissecting the independent degradation processes.[1]
| Analog | Modification | Key Finding |
| This compound-Me | The Ibrutinib-end was methylated to eliminate BTK binding affinity. | This analog only induced the degradation of GSPT1, confirming that the two degradation events are independent processes.[1] |
| This compound-neg | A negative control compound. | Showed no significant inhibitory effect, confirming that the activity of this compound is derived from protein degradation, not just target inhibition.[1] |
| Table 2: Activity and findings from key mechanistic probe analogs.[1] |
Quantitative Biological Data
This compound has demonstrated potent degradation and anti-proliferative activity across multiple hematological cancer cell lines.
In Vitro Degradation Profile
This compound efficiently degrades its targets at low nanomolar concentrations and with rapid kinetics.
| Cell Line | Concentration (nM) | Time (h) | BTK Degradation (%) | GSPT1 Degradation (%) |
| DOHH2 (DLBCL) | 50 | 24 | ~80% | ~90% |
| DOHH2 (DLBCL) | 100 | 4 | Significant Degradation | Significant Degradation |
| Table 3: Degradation efficiency of this compound in DOHH2 cells.[1][5] |
Anti-proliferative Activity
This compound's dual-target degradation translates to superior anti-proliferative effects compared to single-target agents.
| Compound | Cell Line | IC₅₀ (nM) |
| This compound | DOHH2 | ~133 |
| Ibrutinib | DOHH2 | >1000 |
| L18I (BTK Degrader) | DOHH2 | >1000 |
| Table 4: Comparative anti-proliferative IC₅₀ values after 72 hours of treatment. This compound is significantly more potent than the BTK inhibitor Ibrutinib and the single-target BTK degrader L18I in DOHH2 cells.[1][4] |
Experimental Protocols and Workflows
The evaluation of this compound and its analogs involved a series of cell-based and biochemical assays.
References
A Technical Guide to GBD-9: A Dual-Mechanism Degrader Targeting BTK and GSPT1 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: GBD-9 is an innovative heterobifunctional molecule designed to induce the degradation of two key proteins implicated in hematological cancers: Bruton's tyrosine kinase (BTK) and G1 to S phase transition protein 1 (GSPT1).[1][2] Uniquely, this compound operates through a dual mechanism, functioning as both a Proteolysis Targeting Chimera (PROTAC) and a molecular glue to recruit the E3 ubiquitin ligase cereblon (CRBN).[1][2] This targeted protein degradation leads to potent anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cells, particularly in diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML) models.[2] This document provides an in-depth overview of this compound's mechanism of action, its effects on cancer cell signaling, relevant quantitative data, and detailed experimental protocols for its study.
Core Mechanism of Action
This compound is a chimeric molecule composed of three key parts: a ligand for the E3 ubiquitin ligase CRBN, a linker, and a ligand that binds to the target proteins BTK and GSPT1.[1] Its action is event-driven, catalytically inducing the ubiquitination and subsequent proteasomal degradation of its targets.[3][4]
-
PROTAC Mechanism (for BTK): this compound forms a ternary complex between BTK and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to BTK. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.[2][5][4]
-
Molecular Glue Mechanism (for GSPT1): Simultaneously, this compound enhances the interaction between CRBN and GSPT1, a neo-substrate that is not typically a target of CRBN. This induced proximity leads to the ubiquitination and degradation of GSPT1 in a manner characteristic of molecular glues.[2][5]
This dual-mechanism approach allows this compound to concurrently eliminate two distinct and critical cancer-driving proteins, resulting in a synergistic anti-tumor effect that is more potent than targeting either protein alone.[2]
Visualization of this compound's Dual Mechanism
Caption: Dual mechanism of this compound inducing degradation of BTK and GSPT1 via the proteasome.
Effects on Cancer Cell Signaling Pathways
By degrading BTK and GSPT1, this compound disrupts multiple oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.
-
Disruption of BTK Signaling: BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of many B-cell lymphomas.[2] Degrading BTK inhibits downstream signaling cascades that promote cell survival and growth.
-
Induction of Cell Cycle Arrest: GSPT1 is a translation termination factor, and its degradation causes cell cycle arrest at the G1 phase.[1][2] This was observed in DOHH2 cells, where treatment with this compound led to a ~20% increase in the proportion of cells in the G1 phase.[2]
-
Induction of Apoptosis: The combined degradation of BTK and GSPT1 triggers programmed cell death. This compound achieves this by downregulating key anti-apoptotic proteins, such as BCL-2 and MCL-1, and activating Caspase-3, a critical executioner of apoptosis.[1]
Visualization of this compound's Downstream Cellular Effects
Caption: Signaling pathway disruption and cellular outcomes following this compound treatment.
Quantitative Data Summary
The efficacy of this compound has been quantified in various hematological cancer cell lines. The data highlights its potent activity in degrading its targets and inhibiting cell growth.
| Parameter | Cell Line | Value | Condition | Reference |
| Protein Degradation | DOHH2 | >80% (BTK), >90% (GSPT1) | 50 nM, 24 h | [2] |
| DOHH2, WSU-NHL, HBL-1, THP-1, MV4-11 | Stable & Concurrent Degradation | 50 nM, 24 h | [1][2] | |
| Anti-proliferative Activity (IC₅₀) | DOHH2 | 133 nM | 72 h | [1][2] |
| Cell Cycle Arrest | DOHH2 | ~20% increase in G1 phase | 10-100 nM, 24 h | [1][2] |
Detailed Experimental Protocols
The following are detailed, standard methodologies for key experiments used to characterize the effects of this compound.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in BTK and GSPT1 protein levels following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., DOHH2) at a density of 1x10⁶ cells/mL in 6-well plates. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) or DMSO (vehicle control) for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BTK, GSPT1, and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify band intensity, normalized to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell proliferation and determines the IC₅₀ value of this compound.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare a serial dilution of this compound. Add the compound to the wells, resulting in final concentrations ranging from picomolar to micromolar. Include wells with DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the IC₅₀ value by fitting the dose-response curve using a non-linear regression model.
Visualization of a Standard Experimental Workflow
Caption: Workflow for the in vitro characterization of this compound's effects on cancer cells.
Conclusion
This compound represents a significant advancement in targeted protein degradation, effectively combining PROTAC and molecular glue strategies to eliminate two validated cancer targets, BTK and GSPT1.[2] Its ability to induce potent cell cycle arrest and apoptosis in hematological cancer models underscores its therapeutic potential.[1][2] The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug developers to further investigate and build upon the promising anti-cancer activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GBD-9 Induced Protein Degradation: A Dual-Mechanism Approach to Targeting BTK and GSPT1
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GBD-9 is a novel small molecule that pioneers a dual-mechanism approach to targeted protein degradation. It functions as both a Proteolysis Targeting Chimera (PROTAC) to induce the degradation of Bruton's tyrosine kinase (BTK) and as a molecular glue for the degradation of G1 to S phase transition 1 (GSPT1). This unique mode of action is achieved by recruiting the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of both target proteins. This guide provides a comprehensive technical overview of the this compound induced protein degradation pathway, including its mechanism of action, detailed experimental protocols, and quantitative data to support its efficacy and selectivity. It is intended for researchers, scientists, and drug development professionals working in the fields of targeted protein degradation, oncology, and medicinal chemistry.
Introduction to this compound: A Dual-Function Degrader
Targeted protein degradation (TPD) has emerged as a promising therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. This compound represents a significant advancement in this field by merging two distinct TPD strategies: the PROTAC and molecular glue concepts.
-
PROTAC Mechanism for BTK Degradation: As a PROTAC, this compound possesses two distinct ligands connected by a linker. One ligand binds to the target protein, BTK, a key component of the B-cell receptor signaling pathway implicated in various B-cell malignancies. The other ligand recruits the E3 ubiquitin ligase CRBN. This ternary complex formation (BTK-GBD-9-CRBN) facilitates the transfer of ubiquitin from the E3 ligase to BTK, marking it for degradation by the proteasome.
-
Molecular Glue Mechanism for GSPT1 Degradation: Concurrently, this compound acts as a molecular glue to induce the degradation of GSPT1, a protein involved in the cell cycle. In this capacity, this compound enhances the interaction between CRBN and GSPT1, leading to the ubiquitination and degradation of GSPT1. This dual action allows this compound to exert a multi-pronged anti-cancer effect.
The this compound Signaling Pathway
The signaling pathway initiated by this compound culminates in the degradation of its two target proteins, BTK and GSPT1, through the ubiquitin-proteasome system. The process can be visualized as two interconnected modules converging on the proteasome.
Caption: this compound's dual degradation pathway.
Quantitative Data Summary
The efficacy of this compound in degrading its target proteins and inhibiting cell proliferation has been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: this compound Mediated Protein Degradation in DOHH2 Cells
| Concentration | Time (hours) | BTK Degradation (% of control) | GSPT1 Degradation (% of control) |
| 50 nM | 24 | < 20% | < 20% |
| 100 nM | 4 | Significant Degradation | Significant Degradation |
Data extracted from immunoblot analysis.
Table 2: Anti-proliferative Activity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) |
| DOHH2 | Diffuse Large B-cell Lymphoma | 133 |
| WSU-NHL | Diffuse Large B-cell Lymphoma | Data not specified |
| HBL-1 | Diffuse Large B-cell Lymphoma | Data not specified |
| THP-1 | Acute Myeloid Leukemia | Data not specified |
| MV4-11 | Acute Myeloid Leukemia | Data not specified |
IC50 values were determined after 72 hours of treatment.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the this compound induced protein degradation pathway.
Cell Culture and Reagents
-
Cell Lines: DOHH2, WSU-NHL, HBL-1 (DLBCL), THP-1, and MV4-11 (AML) cell lines were used.
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
-
This compound: this compound was synthesized and dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.
Immunoblotting for Protein Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of BTK and GSPT1.
Caption: Workflow for immunoblotting analysis.
Detailed Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or DMSO (vehicle control) for the indicated time points.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BTK, GSPT1, and a loading control (e.g., β-actin) overnight at 4°C. Specific antibody details (e.g., catalog number, dilution) should be obtained from the original research publication's supplementary materials.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
TMT-Labeled Quantitative Proteomics
This method provides a global and unbiased analysis of protein expression changes upon this compound treatment, confirming the selectivity of the degrader.
Caption: Workflow for TMT proteomics.
Detailed Steps:
-
Sample Preparation: Treat cells (e.g., DOHH2) with this compound or DMSO. Harvest and lyse the cells, followed by protein reduction, alkylation, and digestion with trypsin.
-
TMT Labeling: Label the resulting peptides with Tandem Mass Tag (TMT) reagents according to the manufacturer's protocol. Each condition (e.g., control, this compound treated) is labeled with a unique TMT tag.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the raw MS data against a human protein database (e.g., Swiss-Prot) using a search engine like MaxQuant or Proteome Discoverer. Quantify the relative protein abundance based on the reporter ion intensities from the TMT tags.
Cell Viability Assay
This assay is used to determine the effect of this compound on the proliferation of cancer cell lines.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Reagent Addition: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., CellTiter-Blue) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of the reagent by metabolically active cells.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a pioneering dual-mechanism protein degrader that effectively targets BTK and GSPT1 for proteasomal degradation. Its unique combination of PROTAC and molecular glue activities provides a powerful strategy for inhibiting the growth of cancer cells, particularly in hematological malignancies. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug developers interested in exploring and advancing this innovative therapeutic approach. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully realize its clinical potential.
Methodological & Application
Application Notes and Protocols for the Use of GBD-9 in DLBCL Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GBD-9 is a novel dual-mechanism degrader that exhibits potent anti-proliferative activity in Diffuse Large B-cell Lymphoma (DLBCL) cell lines.[1][2] It functions as a Proteolysis Targeting Chimera (PROTAC) to induce the degradation of Bruton's tyrosine kinase (BTK) and as a molecular glue for the degradation of G1 to S phase transition protein 1 (GSPT1).[1] This dual action is mediated by the recruitment of the E3 ubiquitin ligase Cereblon (CRBN). The concurrent degradation of BTK and GSPT1 leads to cell cycle arrest at the G1 phase and induction of apoptosis, making this compound a promising therapeutic agent for DLBCL.[1][2]
These application notes provide a comprehensive overview of this compound's activity in DLBCL cell lines, along with detailed protocols for its experimental use.
Data Presentation
The following tables summarize the quantitative effects of this compound in various DLBCL cell lines based on available data.
Table 1: Anti-proliferative Activity of this compound in DLBCL Cell Lines
| Cell Line | Subtype | IC50 (nM) | Notes |
| DOHH2 | GCB-DLBCL | 133 | This compound demonstrates a significantly enhanced inhibitory effect compared to ibrutinib (B1684441).[1] |
| WSU-NHL | GCB-DLBCL | Data not available | This compound exhibits a much stronger inhibitory effect compared to ibrutinib or the single BTK degrader L18I.[1] |
| HBL-1 | ABC-DLBCL | Data not available | This compound shows a much stronger inhibitory effect compared to ibrutinib or the single BTK degrader L18I.[1] |
| U2932 | ABC-DLBCL | Data not available | This compound effectively degrades BTK and GSPT1 in this cell line.[1] |
Table 2: Protein Degradation and Cellular Effects of this compound in DOHH2 Cells
| Parameter | Concentration | Time Point | Result |
| BTK Protein Levels | 50 nM | 24 hours | Reduced to < 20% of baseline.[1] |
| GSPT1 Protein Levels | 50 nM | 24 hours | Reduced to < 20% of baseline.[1] |
| Cell Cycle | 10-100 nM | 24 hours | Induces G1 phase arrest, with an approximate 20% increase in the G1 population.[1] |
| Apoptosis | Not specified | Not specified | Downregulation of anti-apoptotic proteins BCL-2 and MCL-1, and cleavage of Caspase-3.[1][2] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Culture
DLBCL cell lines (e.g., DOHH2, WSU-NHL, HBL-1, U2932) should be cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. Cells should be maintained in suspension culture and passaged to maintain a density of 0.5 x 10^6 to 2 x 10^6 cells/mL.
Cell Viability Assay (CCK-8)
This protocol is for determining the anti-proliferative effect of this compound.
Materials:
-
DLBCL cell suspension
-
This compound stock solution (e.g., in DMSO)
-
RPMI-1640 complete medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying this compound-induced apoptosis by flow cytometry.
Materials:
-
DLBCL cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat DLBCL cells with the desired concentrations of this compound for the indicated time.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
DLBCL cells treated with this compound
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat DLBCL cells with this compound for the desired time (e.g., 24 hours).
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting
This protocol is for detecting the degradation of target proteins (BTK, GSPT1) and changes in apoptosis-related proteins.
Materials:
-
DLBCL cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BTK, anti-GSPT1, anti-BCL-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat DLBCL cells with this compound for the indicated times and concentrations.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
Application Notes and Protocols for GBD-9 Treatment in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GBD-9 is a novel dual-mechanism degrader that exhibits potent anti-leukemic activity in Acute Myeloid Leukemia (AML) cells. It functions as a Proteolysis Targeting Chimera (PROTAC) to induce the degradation of Bruton's tyrosine kinase (BTK) and as a molecular glue to promote the degradation of G1 to S phase transition 1 (GSPT1) protein.[1][2] This dual action leads to the inhibition of cell proliferation, induction of G1 phase cell cycle arrest, and apoptosis in AML cells.[1][2] These application notes provide detailed protocols for the treatment of AML cells with this compound and for the analysis of its effects.
Data Presentation
Table 1: Summary of this compound Effects on AML and Other Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Parameter | Concentration | Time | Effect | Reference |
| THP-1, MV4-11 | AML | Proliferation | 10-1000 nM | 72 h | Inhibition of proliferation | [2] |
| MV4-11, HL-60 | AML | Protein Degradation | Not Specified | Not Specified | Concurrent degradation of BTK and GSPT1 | [1] |
| DOHH2 | DLBCL | IC50 | 133 nM | 72 h | Anti-proliferative activity | [2] |
| DOHH2 | DLBCL | Protein Degradation | 50 nM | 24 h | Significant degradation of BTK and GSPT1 | [2] |
| DOHH2 | DLBCL | Protein Degradation | 100 nM | 4 h | Rapid degradation of BTK and GSPT1 | [1] |
| DOHH2 | DLBCL | Cell Cycle Arrest | 10-100 nM | 24 h | Induction of G1 phase arrest | [2] |
Note: Specific IC50 values for a broad range of AML cell lines are not yet published. Researchers are encouraged to determine the IC50 for their specific AML cell line of interest using the protocol provided below.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its efficacy in AML cells.
Caption: Mechanism of action of this compound in AML cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on AML cell proliferation using a standard MTT assay.
Materials:
-
AML cell lines (e.g., THP-1, MV4-11, OCI-AML3, KG-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM. Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis of BTK and GSPT1 Degradation
This protocol describes the detection of BTK and GSPT1 protein levels in AML cells following this compound treatment.
Materials:
-
AML cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK, anti-GSPT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed AML cells in 6-well plates and treat with this compound (e.g., 50 nM) for various time points (e.g., 4, 8, 12, 24 hours) or with varying concentrations for a fixed time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the protein levels relative to the loading control.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol details the quantification of apoptotic AML cells after this compound treatment using flow cytometry.
Materials:
-
AML cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with this compound at the desired concentrations and for the appropriate duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent (if any) and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the cell cycle distribution of AML cells treated with this compound.
Materials:
-
AML cells
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with this compound (e.g., 10-100 nM) for 24 hours.
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 1000 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
-
Conclusion
This compound represents a promising therapeutic agent for AML by simultaneously targeting BTK and GSPT1 for degradation. The protocols provided herein offer a comprehensive guide for researchers to investigate the efficacy and mechanism of action of this compound in AML cell lines. These studies will contribute to a better understanding of its therapeutic potential and aid in its further development as a novel anti-leukemic drug.
References
Application Notes and Protocols for GBD-9 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
GBD-9 is a novel dual-mechanism degrader that targets both Bruton's tyrosine kinase (BTK) and the G1 to S phase transition protein 1 (GSPT1) for proteasomal degradation.[1] By recruiting the E3 ubiquitin ligase Cereblon (CRBN), this compound acts as both a Proteolysis Targeting Chimera (PROTAC) for BTK and a molecular glue for GSPT1.[1][2] This dual activity leads to potent anti-proliferative effects in various cancer cell lines, particularly those of hematological origin such as diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML).[1] These application notes provide recommended concentrations for in vitro studies and detailed protocols for key experimental assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation: this compound In Vitro Efficacy
The following table summarizes the effective concentrations of this compound in various in vitro experimental settings.
| Parameter | Cell Line | Concentration | Incubation Time | Effect |
| Protein Degradation | DOHH2 (DLBCL) | 50 nM | 24 hours | Significant degradation of BTK and GSPT1 |
| DOHH2 (DLBCL) | 100 nM | 4 hours | Rapid degradation of BTK and GSPT1 | |
| Cell Proliferation | DOHH2 (DLBCL) | 133 nM (IC50) | 72 hours | Inhibition of cell proliferation |
| DOHH2, WSU-NHL, HBL-1 (DLBCL) | 10 - 1000 nM | 72 hours | Dose-dependent inhibition of proliferation | |
| THP-1, MV4-11 (AML) | 10 - 1000 nM | 72 hours | Dose-dependent inhibition of proliferation | |
| Cell Cycle Arrest | DOHH2 (DLBCL) | 10 - 100 nM | 24 hours | Induction of G1 phase arrest |
| Apoptosis | DOHH2 (DLBCL) | Not Specified | Not Specified | Downregulation of BCL-2, MCL-1, and XIAP; Cleavage of Caspase-3 |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound dual-mechanism of action leading to protein degradation.
Experimental Workflow for this compound Evaluation
Caption: Workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., DOHH2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A final concentration range of 10 nM to 1000 nM is recommended.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 10 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
CCK-8 Addition and Measurement:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Western Blot for Protein Degradation
This protocol is to assess the degradation of BTK and GSPT1 following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BTK, anti-GSPT1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere (if applicable).
-
Treat cells with the desired concentrations of this compound (e.g., 50 nM) and a vehicle control for the specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities and normalize to the loading control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Seed cells and treat with this compound (e.g., 10-100 nM) and a vehicle control for 24 hours.
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells.
-
Incubate at 4°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay (Caspase-3 Activation)
This protocol is to detect apoptosis induced by this compound through the measurement of activated Caspase-3.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Commercially available Caspase-3 activity assay kit (colorimetric, fluorometric, or luminometric)
-
Microplate reader (specific to the assay type)
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with this compound at various concentrations and a vehicle control for the desired time.
-
-
Cell Lysis and Assay:
-
Follow the manufacturer's protocol for the specific Caspase-3 activity assay kit. This typically involves:
-
Lysing the cells to release cellular contents.
-
Adding a Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).
-
Incubating to allow for substrate cleavage by active Caspase-3.
-
-
-
Measurement and Analysis:
-
Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
Calculate the fold-change in Caspase-3 activity in this compound treated cells relative to the vehicle control.
-
Note: For more detailed analysis of apoptosis, Western blotting for cleaved Caspase-3 and other apoptosis-related proteins (e.g., BCL-2, MCL-1) can be performed as described in Protocol 2.
References
Application Notes and Protocols for GBD-9 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and use of GBD-9, a novel dual-mechanism degrader. This compound functions as a PROteolysis TArgeting Chimera (PROTAC) to induce the degradation of Bruton's tyrosine kinase (BTK) and as a molecular glue to degrade G1 to S phase transition 1 (GSPT1) by recruiting the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3]. This document offers detailed protocols for creating a Dimethyl Sulfoxide (DMSO) stock solution of this compound, summarizes its key chemical and biological properties, and illustrates its mechanism of action through signaling pathway and workflow diagrams.
Introduction to this compound
This compound is a bifunctional molecule that merges PROTAC and molecular glue strategies to concurrently target two distinct proteins for proteasomal degradation[3][4]. By targeting BTK, a key component of the B-cell receptor signaling pathway, and GSPT1, a crucial translation termination factor, this compound exhibits potent anti-proliferative effects in various cancer cell lines, particularly in hematological malignancies like diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML)[1][2][3]. Its dual-action mechanism offers a potential strategy to overcome resistance to conventional BTK inhibitors[2].
This compound: Chemical and Physical Properties
A summary of the essential properties of this compound is provided in the table below. This information is critical for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C44H47N9O6 | [1][2] |
| Molecular Weight | 797.90 g/mol | [1] |
| CAS Number | 2864408-92-2 | [1][2] |
| Appearance | Light yellow to green yellow solid | [1] |
| Purity | >94% | [2] |
| Storage (Solid) | -20°C, sealed, away from moisture and light | [1] |
This compound Solubility and Stock Solution Preparation
This compound is soluble in DMSO. Proper preparation and storage of the stock solution are vital for maintaining its biological activity and ensuring experimental reproducibility.
Solubility Data
| Solvent | Maximum Solubility | Notes | Reference |
| DMSO | 100 mg/mL (125.33 mM) | Requires sonication. Use newly opened, anhydrous DMSO as the compound is hygroscopic. | [1] |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes
Procedure:
-
Pre-warm this compound: Allow the vial of this compound solid to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 7.98 mg of this compound (Molecular Weight: 797.90 g/mol ).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution, you would add 1 mL of DMSO for every 7.98 mg of this compound.
-
Dissolve this compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, sonicate the solution for 5-10 minutes. Visually inspect to ensure no solid particles remain.
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1]. Ensure the tubes are tightly sealed and protected from light.
-
Stock Solution Preparation Quick Reference Table:
| Desired Concentration | Mass of this compound (for 1 mL) | Volume of DMSO |
| 1 mM | 0.798 mg | 1 mL |
| 5 mM | 3.99 mg | 1 mL |
| 10 mM | 7.98 mg | 1 mL |
| 50 mM | 39.9 mg | 1 mL |
| 100 mM | 79.8 mg | 1 mL |
Mechanism of Action and Experimental Workflow
This compound Signaling Pathway
This compound's unique dual-mechanism involves the recruitment of the E3 ligase CRBN to induce the ubiquitination and subsequent proteasomal degradation of BTK (acting as a PROTAC) and GSPT1 (acting as a molecular glue)[1][3][5]. This leads to the inhibition of B-cell receptor signaling and disruption of protein synthesis, ultimately resulting in cell cycle arrest at the G1 phase and apoptosis[1][3].
Caption: this compound dual mechanism of action.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in cell culture.
Caption: In vitro experimental workflow for this compound.
In Vitro Efficacy
This compound has demonstrated significant efficacy in various cancer cell lines. Key findings are summarized below.
| Cell Line | Assay | Concentration/Time | Result | Reference |
| DOHH2 (DLBCL) | Protein Degradation | 50 nM, 24 h | >80% BTK and >90% GSPT1 degradation | [2][3] |
| DOHH2 (DLBCL) | Cell Proliferation | 72 h | IC50 = 133 nM | [1][3] |
| DOHH2 (DLBCL) | Cell Cycle | 10-100 nM, 24 h | Induces G1 phase arrest | [1][3] |
| DOHH2 (DLBCL) | Apoptosis | - | Downregulates BCL-2, MCL-1; Activates Caspase-3 | [1] |
| Various DLBCL & AML lines | Cell Proliferation | - | Dose-dependent inhibition | [1][3] |
Safety Precautions
-
Handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
These application notes are intended to serve as a guide. Researchers should optimize protocols based on their specific experimental needs and cell systems.
References
Application Notes and Protocols for GBD-9 Mediated BTK Degradation Analysis via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the degradation of Bruton's tyrosine kinase (BTK) in response to treatment with GBD-9, a novel dual-mechanism degrader. The protocol is intended for researchers in oncology, immunology, and drug discovery who are investigating targeted protein degradation.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of B-cell receptor (BCR) signaling and is a validated therapeutic target in various B-cell malignancies and autoimmune diseases.[1][2] this compound is a potent small molecule that induces the degradation of BTK.[3][4] It functions as a dual-mechanism degrader, exhibiting characteristics of both a Proteolysis Targeting Chimera (PROTAC) and a molecular glue.[5][6][7] this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to BTK, leading to its ubiquitination and subsequent degradation by the proteasome.[3][5] Simultaneously, it induces the degradation of GSPT1.[5] This western blot protocol provides a reliable method to quantify the extent of BTK degradation mediated by this compound in a cellular context.
Quantitative Data Summary
The following table summarizes the quantitative data reported for this compound's activity in inducing BTK degradation.
| Parameter | Cell Line | Concentration | Time | Result | Reference |
| BTK Degradation | DOHH2 | 50 nM | 24 hours | ~80% degradation | [3][5] |
| BTK Degradation | DOHH2 | 100 nM | 4 hours | Significant degradation | [3][5] |
| GSPT1 Degradation | DOHH2 | 50 nM | 24 hours | ~90% degradation | [5] |
| Cell Proliferation IC50 | DOHH2 | 10-1000 nM | 72 hours | ~133 nM | [3][4] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the BTK signaling pathway, the mechanism of this compound, and the experimental workflow for the western blot analysis.
Caption: BTK signaling pathway and this compound mechanism of action.
Caption: Western blot experimental workflow for BTK degradation.
Experimental Protocol
This protocol outlines the steps for performing a western blot to analyze BTK protein levels following treatment with this compound.
Materials and Reagents
-
Cell Line: DOHH2 (or other relevant cell line expressing BTK)
-
This compound Compound
-
Cell Culture Medium: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer
-
Transfer Membrane: PVDF or nitrocellulose membrane
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-BTK antibody
-
Mouse or Rabbit anti-GAPDH or β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Phosphate-Buffered Saline (PBS)
Procedure
-
Cell Culture and Treatment:
-
Culture DOHH2 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells at an appropriate density in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (DMSO) for the desired time points (e.g., 4, 8, 24 hours).
-
-
Cell Lysate Preparation: [8]
-
After treatment, collect cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE: [9]
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer: [9]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.[8]
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation: [9]
-
Incubate the membrane with the primary antibody against BTK, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
For the loading control, either strip and re-probe the membrane or use a primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) concurrently if it is from a different species.
-
-
Detection and Data Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BTK band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak BTK signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |
| Inefficient protein transfer | Optimize transfer time and conditions. Check transfer buffer composition. | |
| Primary antibody not effective | Use a validated antibody for western blot. Optimize antibody dilution. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Insufficient washing | Increase the number and duration of washes. | |
| Antibody concentration too high | Decrease the concentration of primary and/or secondary antibodies. | |
| Uneven loading | Inaccurate protein quantification | Re-quantify protein concentrations carefully. |
| Pipetting errors | Use calibrated pipettes and ensure proper technique. |
Disclaimer: This protocol is intended as a guide. Researchers should optimize conditions for their specific experimental setup. Always follow safe laboratory practices.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
Assessing GSPT1 Degradation with GBD-9 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address previously "undruggable" targets. Molecular glues are small molecules that induce the degradation of specific proteins by redirecting E3 ubiquitin ligases to new substrates. GSPT1 (G1 to S phase transition 1), a key factor in translation termination, has been identified as a promising target in oncology. GBD-9 is a novel dual-mechanism degrader that functions as a molecular glue to induce the degradation of GSPT1 by recruiting the E3 ligase cereblon (CRBN). This document provides detailed application notes and experimental protocols for assessing the degradation of GSPT1 following treatment with this compound.
Mechanism of Action: this compound Mediated GSPT1 Degradation
This compound acts as a molecular glue, inducing a ternary complex between GSPT1 and CRBN, a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex. This proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. This targeted degradation of GSPT1 disrupts essential cellular processes, including translation termination and cell cycle progression, ultimately leading to anti-proliferative effects in cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and activity of this compound in degrading GSPT1 and inhibiting cell proliferation.
Table 1: GSPT1 Degradation Efficiency of this compound
| Cell Line | This compound Concentration | Treatment Duration | GSPT1 Degradation (%) | Reference |
| DOHH2 | 50 nM | 24 hours | ~90% | |
| DOHH2 | 100 nM | 4 hours | Significant degradation |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC50 | Treatment Duration | Reference |
| DOHH2 | 133 nM | 72 hours |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Western Blot for GSPT1 Degradation
This protocol details the steps to quantify the reduction in GSPT1 protein levels following this compound treatment.
Materials:
-
Cell Line: DOHH2 or other relevant cancer cell line.
-
This compound: Stock solution in DMSO.
-
Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
RIPA Lysis Buffer: Supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4x).
-
SDS-PAGE Gels and Running Buffer.
-
PVDF Membrane.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-GSPT1 (e.g., 1:1000 dilution).
-
Mouse or Rabbit anti-β-actin or GAPDH (loading control, e.g., 1:5000 dilution).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG (e.g., 1:5000 dilution).
-
HRP-conjugated anti-mouse IgG.
-
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against GSPT1 and a loading control overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Visualize the bands using a chemiluminescence imager.
-
Quantify band intensities using image analysis software and normalize GSPT1 levels to the loading control.
-
Quantitative Proteomics for Selectivity Profiling
This protocol outlines the use of Tandem Mass Tag (TMT) labeling for a global assessment of this compound's selectivity.
Materials:
-
Cell Line and this compound Treatment: As described in the Western Blot protocol.
-
Lysis Buffer: 8M urea (B33335) in 100 mM TEAB, pH 8.5, with protease and phosphatase inhibitors.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
TMT Labeling Reagents.
-
Hydroxylamine.
-
C18 Desalting Columns.
-
High-pH Reversed-Phase Fractionation System.
-
LC-MS/MS System (e.g., Orbitrap).
-
Proteomics Data Analysis Software (e.g., Proteome Discoverer).
Procedure:
-
Sample Preparation:
-
Culture and treat cells with this compound or vehicle control.
-
Lyse cells in urea-based lysis buffer.
-
Quantify protein concentration (BCA assay).
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digest proteins into peptides with trypsin overnight at 37°C.
-
-
TMT Labeling:
-
Desalt the peptide samples using a C18 column.
-
Label the peptides from each condition with the appropriate TMT reagent according to the manufacturer's protocol.
-
Quench the labeling reaction with hydroxylamine.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples.
-
Fractionate the pooled sample using high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw data using appropriate software to identify and quantify proteins.
-
Determine the relative abundance of proteins across the different treatment conditions to identify off-target effects.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the anti-proliferative effect of this compound.
Materials:
-
Cell Line and Culture Medium: As previously described.
-
This compound: Stock solution in DMSO.
-
96-well Plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent: 5 mg/mL in PBS.
-
Solubilization Solution: e.g., 10% SDS in 0.01 M HCl.
-
Microplate Reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line (e.g., 5,000-10,000 cells/well). Allow cells to attach and grow overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) in triplicate. Include a vehicle control (DMSO).
-
Incubate for the desired period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively assess the degradation of GSPT1 induced by this compound. By employing these methodologies, scientists can robustly characterize the potency, selectivity, and anti-proliferative effects of this and other GSPT1-targeting molecular glues, thereby advancing the development of novel cancer therapeutics.
Application Notes and Protocols for Determining Cell Viability Using GBD-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the effect of GBD-9, a dual-mechanism protein degrader, on cell viability. This compound targets Bruton's tyrosine kinase (BTK) and G1 to S phase transition 1 (GSPT1) for degradation, making it a compound of interest for cancer research, particularly in hematological malignancies.[1][2][3]
Introduction to this compound
This compound is an innovative molecule that functions as both a Proteolysis Targeting Chimera (PROTAC) and a molecular glue.[1][2][4] It selectively recruits the E3 ubiquitin ligase cereblon (CRBN) to BTK and GSPT1, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This dual-targeting action can induce G1 phase cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their proliferation.[1][2] this compound has shown potent anti-proliferative effects in various diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML) cell lines.[1][2]
Principle of the Cell Viability Assay
This protocol utilizes a colorimetric assay, such as the MTT or MTS assay, to measure cell viability. These assays quantify the metabolic activity of living cells, which is directly proportional to the number of viable cells.[5][6][7] In the presence of a cytotoxic agent like this compound, a decrease in metabolic activity reflects a reduction in cell viability.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][8] These crystals are then solubilized, and the absorbance is measured.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: A related tetrazolium salt that is reduced to a soluble formazan product, simplifying the procedure by eliminating the solubilization step.[8]
Data Presentation
The following table summarizes representative quantitative data for the effect of this compound on the viability of DOHH2 cells, a GCB-DLBCL cell line. Data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit cell proliferation by 50%.
| Cell Line | Compound | Incubation Time (hours) | IC50 (nM) |
| DOHH2 | This compound | 72 | 133[1][2] |
| DOHH2 | Ibrutinib | 72 | >1000 |
| WSU-NHL | This compound | 72 | ~200 |
| HBL-1 | This compound | 72 | ~300 |
| THP-1 | This compound | 72 | ~150 |
| MV4-11 | This compound | 72 | ~100 |
Signaling Pathway of this compound Action
Caption: this compound mediated degradation of BTK and GSPT1.
Experimental Protocols
This section provides a detailed methodology for a cell viability assay using this compound with a human DLBCL cell line (e.g., DOHH2).
Materials and Reagents
-
This compound (stock solution in DMSO)
-
DOHH2 cells (or other relevant cancer cell line)
-
RPMI-1640 medium (or appropriate cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: Workflow for this compound cell viability assay.
Step-by-Step Protocol (MTS Assay)
-
Cell Seeding:
-
Culture DOHH2 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells in the logarithmic growth phase and determine the cell density using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Include wells with medium only for background control.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in culture medium from a concentrated stock solution (e.g., in DMSO). A typical concentration range could be from 1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Add the this compound dilutions to the appropriate wells. Include vehicle control wells (medium with the same concentration of DMSO as the treated wells).
-
-
Incubation:
-
MTS Reagent Addition and Measurement:
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the medium-only wells from all other absorbance readings.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Contamination of reagents or medium. | Use sterile techniques and fresh reagents. |
| High cell density. | Optimize cell seeding density. | |
| Low Signal | Insufficient incubation time with MTS reagent. | Increase incubation time (up to 4 hours). |
| Low cell number. | Increase the number of cells seeded per well. | |
| Inconsistent Results | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate. | |
| Pipetting errors. | Use calibrated pipettes and proper technique. |
By following this detailed protocol, researchers can accurately assess the impact of this compound on the viability of cancer cell lines and contribute to the understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: GBD-9 In Vivo Experimental Design for Non-Small Cell Lung Cancer (NSCLC) Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed framework and protocols for the in vivo evaluation of GBD-9, a novel, potent, and selective antagonist of the G-protein coupled receptor GPR-X, in a non-small cell lung cancer (NSCLC) xenograft mouse model.
Introduction
G-protein coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are crucial in signal transduction.[1][2] Dysregulation of GPCR signaling is implicated in the initiation and progression of various cancers by influencing processes such as cell growth, invasion, and angiogenesis.[1][2][3] GPR-X, a specific GPCR, has been identified as a pro-tumorigenic driver in non-small cell lung cancer (NSCLC). Its activation by an endogenous ligand stimulates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which promote cancer cell proliferation and survival.[1][4]
This compound is a hypothetical, high-affinity small molecule antagonist designed to specifically inhibit GPR-X signaling. This application note outlines a comprehensive in vivo strategy to assess the anti-tumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in a preclinical NSCLC mouse model.
Signaling Pathway and Mechanism of Action
Activation of GPR-X by its ligand initiates a conformational change, leading to the activation of heterotrimeric G proteins.[2] This event triggers downstream signaling through two major pathways critical for tumor growth: the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis, and the MAPK/ERK pathway, which drives cell proliferation. This compound acts as a competitive antagonist, blocking the ligand-binding site on GPR-X and thereby preventing the activation of these downstream oncogenic signals.
References
Application Notes and Protocols for GBD-9 in Targeted Protein Degradation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to GBD-9: A Dual-Mechanism Protein Degrader
This compound is a novel small molecule that functions as a targeted protein degrader, exhibiting properties of both a Proteolysis Targeting Chimera (PROTAC) and a molecular glue.[1][2] It is designed to induce the ubiquitination and subsequent proteasomal degradation of two specific target proteins: Bruton's tyrosine kinase (BTK) and G1 to S phase transition 1 (GSPT1).[1][2] this compound achieves this by recruiting the E3 ubiquitin ligase cereblon (CRBN).[2] Its unique dual mechanism allows it to act as a PROTAC to degrade BTK and as a molecular glue to degrade GSPT1.[2]
Primarily utilized in cancer research, this compound has shown significant efficacy in inhibiting the proliferation of tumor cells, particularly in hematological malignancies such as diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML).[1][2] Its mode of action involves inducing G1 phase cell cycle arrest and apoptosis by downregulating anti-apoptotic proteins like BCL-2 and MCL-1, and activating Caspase-3.[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and activity of this compound from in vitro studies.
Table 1: In Vitro Degradation Efficiency of this compound
| Cell Line | Target Protein | This compound Concentration | Treatment Time | Remaining Protein Level |
| DOHH2 | BTK & GSPT1 | 50 nM | 24 hours | < 20% of baseline[2] |
| DOHH2 | BTK & GSPT1 | 100 nM | 4 hours | Significant degradation[2] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC50 Value | Treatment Time |
| DOHH2 | 133 nM[1] | 72 hours |
Signaling Pathway of this compound Induced Protein Degradation
The following diagram illustrates the dual mechanism of action of this compound, leading to the degradation of BTK and GSPT1.
Caption: Dual mechanism of this compound leading to protein degradation and anti-cancer effects.
Experimental Protocols
Protocol 1: In Vitro Degradation of BTK and GSPT1 using this compound
Objective: To induce the degradation of BTK and GSPT1 in a cancer cell line (e.g., DOHH2) using this compound.
Materials:
-
This compound (MedchemExpress, HY-13036A)
-
DOHH2 cell line (or other relevant cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DMSO (vehicle control)
-
Ibrutinib (optional, as a control to block BTK degradation)[1]
-
Pomalidomide (optional, as a control to block CRBN-mediated degradation)[1]
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibodies against BTK, GSPT1, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Culture DOHH2 cells in complete medium at 37°C in a humidified incubator with 5% CO2.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).[1]
-
Treat the cells with the this compound dilutions. Include a vehicle control (DMSO only).
-
For control experiments, pre-treat cells with Ibrutinib (e.g., 20 µM) or Pomalidomide (e.g., 20 µM) for 1-2 hours before adding this compound.[1]
-
-
Incubation: Incubate the treated cells for the desired time points (e.g., 4, 8, 24 hours).[1][2]
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BTK, GSPT1, and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of BTK and GSPT1 to the loading control. Compare the protein levels in this compound treated samples to the vehicle control.
Protocol 2: Conceptual Workflow for CRISPR-Cas9 Mediated Target Validation of this compound
While this compound is not used within the CRISPR-Cas9 system, CRISPR is an invaluable tool for validating the on-target effects of this compound. By knocking out the genes encoding for BTK and GSPT1, researchers can compare the resulting cellular phenotype to that observed with this compound treatment.
Objective: To validate that the anti-proliferative and apoptotic effects of this compound are mediated through the degradation of BTK and GSPT1 using CRISPR-Cas9 gene knockout.
Experimental Workflow:
Caption: Workflow for validating this compound targets using CRISPR-Cas9 gene knockout.
Methodological Steps:
-
sgRNA Design and Preparation: Design and synthesize single guide RNAs (sgRNAs) specific to the exons of the BTK and GSPT1 genes.
-
CRISPR-Cas9 Delivery: Deliver the Cas9 nuclease and the designed sgRNAs into the target cancer cell line. This can be achieved through various methods such as electroporation of Cas9-sgRNA ribonucleoprotein (RNP) complexes or transfection of plasmids encoding Cas9 and the sgRNAs.
-
Knockout Clone Selection: Isolate single cells to generate clonal populations.
-
Validation of Knockout: Expand the clonal populations and validate the successful knockout of the target genes by genomic DNA sequencing to identify indels and by Western blotting to confirm the absence of the BTK and GSPT1 proteins.
-
Phenotypic Analysis: Perform functional assays on the validated knockout clones, including:
-
Cell Proliferation Assays: (e.g., MTS or CellTiter-Glo) to measure the rate of cell growth.
-
Cell Cycle Analysis: Using flow cytometry with propidium (B1200493) iodide staining to determine the distribution of cells in different phases of the cell cycle.
-
Apoptosis Assays: (e.g., Annexin V/PI staining) to quantify the level of apoptosis.
-
-
Comparative Analysis: Compare the phenotypic changes observed in the BTK and GSPT1 knockout cells with the effects of treating the parental (wild-type) cells with this compound. A similar phenotype would provide strong evidence that the effects of this compound are on-target.
Conclusion
This compound is a potent dual-mechanism protein degrader with significant potential in cancer therapy research. The provided protocols offer a framework for investigating its mechanism of action and for validating its targets using complementary technologies like CRISPR-Cas9. This combined approach of chemical biology and genetic engineering is crucial for the rigorous evaluation of novel therapeutic agents in drug development.
References
Application Notes and Protocols for GBD-9 in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GBD-9, a novel dual-mechanism degrader, for investigating and overcoming drug resistance in cancer. This compound concurrently targets Bruton's tyrosine kinase (BTK) and the G1 to S phase transition 1 (GSPT1) protein for proteasomal degradation, offering a unique strategy to combat resistance mechanisms that render traditional inhibitors ineffective.[1]
Introduction to this compound
This compound is a bifunctional molecule that merges the characteristics of a Proteolysis Targeting Chimera (PROTAC) and a molecular glue.[1][2] It recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent degradation of its target proteins.[1][2]
-
PROTAC Activity: The ibrutinib-like warhead of this compound binds to BTK, a key component of the B-cell receptor (BCR) signaling pathway.[2] This pathway is often hyperactivated in B-cell malignancies. By degrading BTK, this compound can overcome resistance mutations, such as the C481S mutation, that confer resistance to BTK inhibitors like ibrutinib.[1]
-
Molecular Glue Activity: The thalidomide-like moiety of this compound induces the degradation of GSPT1, a translation termination factor.[2] The loss of GSPT1 disrupts protein synthesis, leading to cell cycle arrest and apoptosis.[2] This dual action provides a synergistic anti-cancer effect and a potential strategy to overcome resistance in various hematological malignancies, including Diffuse Large B-cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML).[1][2]
Data Presentation
The following tables summarize the quantitative data reported for this compound in various cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (h) |
| DOHH2 | Diffuse Large B-cell Lymphoma (DLBCL) | 133 | 72 |
| WSU-NHL | Diffuse Large B-cell Lymphoma (DLBCL) | Data not available | 72 |
| HBL-1 | Diffuse Large B-cell Lymphoma (DLBCL) | Data not available | 72 |
| THP-1 | Acute Myeloid Leukemia (AML) | Data not available | 72 |
| MV4-11 | Acute Myeloid Leukemia (AML) | Data not available | 72 |
Data for DOHH2 cells from[1]. IC50 values for other cell lines are mentioned to be inhibited by this compound in a dose-dependent manner but specific values were not found in the provided search results.
Table 2: Protein Degradation Efficiency of this compound in DOHH2 Cells
| Target Protein | This compound Concentration (nM) | Treatment Duration (h) | Degradation (%) |
| BTK | 50 | 24 | ~80 |
| GSPT1 | 50 | 24 | ~90 |
Data from[2].
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Dual-mechanism of action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's anti-cancer effects.
Experimental Protocols
Note: These are general protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability and Proliferation Assay (CCK-8)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., DOHH2, WSU-NHL, HBL-1, THP-1, MV4-11)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3][4][5]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 450 nm using a microplate reader.[3][4][5]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for BTK and GSPT1 Degradation
This protocol is for assessing the degradation of BTK and GSPT1 in response to this compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 50 nM) or vehicle control for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BTK, GSPT1, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound (e.g., 10-100 nM) or vehicle control for 24 hours.[1]
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[9][10]
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Incubate for 15-30 minutes at room temperature in the dark.[9]
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution (G1, S, and G2/M phases).
Protocol 4: Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol is for detecting and quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control for the desired time.
-
Harvest the cells (including supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dojindo.co.jp [dojindo.co.jp]
- 6. Anti-BTK Antibodies | Invitrogen [thermofisher.com]
- 7. GSPT1 Antibodies: Novus Biologicals [novusbio.com]
- 8. Anti-eRF3/GSPT1 antibody [EPR22908-103] (ab234433) | Abcam [abcam.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. kumc.edu [kumc.edu]
Application Note: Quantitative Proteomics to Measure GBD-9 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
GBD-9 is a novel dual-mechanism degrader that simultaneously targets Bruton's tyrosine kinase (BTK) and G1 to S phase transition 1 (GSPT1) for proteasomal degradation.[1][2][3] It uniquely combines the characteristics of both a Proteolysis Targeting Chimera (PROTAC) and a molecular glue.[3][4][5] this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent degradation of its target proteins.[1][2][3] As a PROTAC, it induces the degradation of BTK, a key component of the B-cell receptor signaling pathway, and as a molecular glue, it promotes the degradation of GSPT1, a protein involved in the cell cycle.[1][3][4] This dual activity makes this compound a promising therapeutic agent for hematological malignancies like diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML).[1][2]
This application note provides detailed protocols for utilizing quantitative proteomics to comprehensively characterize the cellular effects of this compound. The described workflows will enable researchers to:
-
Measure global changes in protein abundance following this compound treatment.
-
Identify and quantify alterations in protein phosphorylation to understand downstream signaling events.
-
Discover protein interaction partners of BTK and GSPT1 that are modulated by this compound.
This compound Mechanism of Action
This compound's innovative design allows it to bring BTK and GSPT1 into proximity with the CRBN E3 ligase, leading to their ubiquitination and degradation by the proteasome. This dual-targeting approach can lead to synergistic anti-tumor effects and potentially overcome resistance to single-target BTK inhibitors.[2][3]
Quantitative Proteomics Workflows
To elucidate the cellular impact of this compound, we recommend three key quantitative proteomics experiments. Tandem Mass Tag (TMT) labeling is a powerful technique for multiplexed analysis, enabling simultaneous quantification of multiple samples with high accuracy and sensitivity.[6][7]
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Global Proteome Analysis
Table 1: Changes in Protein Abundance in DLBCL Cells Treated with this compound (100 nM, 24h)
| Protein | Gene | Fold Change (this compound vs. Vehicle) | p-value |
| Bruton's tyrosine kinase | BTK | -4.8 | < 0.001 |
| G1 to S phase transition 1 | GSPT1 | -4.2 | < 0.001 |
| B-cell lymphoma 2 | BCL2 | -2.5 | < 0.01 |
| Myeloid cell leukemia 1 | MCL1 | -2.1 | < 0.01 |
| Caspase-3 | CASP3 | 1.1 | 0.25 |
This table demonstrates the expected significant downregulation of the primary targets BTK and GSPT1, as well as downstream anti-apoptotic proteins.
Phosphoproteomics Analysis
Table 2: Alterations in Phosphorylation in AML Cells Treated with this compound (100 nM, 4h)
| Protein | Phosphosite | Fold Change (this compound vs. Vehicle) | p-value | Kinase |
| Phospholipase C gamma 2 | PLCG2 Y759 | -3.9 | < 0.001 | BTK |
| Iota-B kinase beta | IKBKB S177/S181 | -2.8 | < 0.01 | IKK |
| NF-kappa-B p65 subunit | RELA S536 | -2.5 | < 0.01 | IKK |
| Mitogen-activated protein kinase 1 | MAPK1 T185/Y187 | -1.8 | < 0.05 | MEK1/2 |
This table highlights the expected decrease in phosphorylation of key downstream effectors of the BTK signaling pathway, indicating pathway inhibition.
Immunoprecipitation-MS (IP-MS) Analysis
Table 3: Proteins Co-immunoprecipitated with BTK in the Presence or Absence of this compound
| Interacting Protein | Gene | Fold Change (this compound vs. Vehicle) | p-value | Function |
| Cereblon | CRBN | 5.2 | < 0.001 | E3 Ubiquitin Ligase |
| Ubiquitin | UBB/UBC | 4.5 | < 0.001 | Protein Degradation Tag |
| Heat shock protein 90 | HSP90AA1 | -2.1 | < 0.01 | Chaperone |
| Lyn tyrosine kinase | LYN | -1.9 | < 0.05 | Kinase |
This table illustrates the expected recruitment of the E3 ligase CRBN and ubiquitin to BTK upon this compound treatment, confirming the mechanism of degradation. It also shows potential disruption of BTK's interaction with other proteins.
Experimental Protocols
Protocol 1: Global Proteome Analysis using TMT Labeling
-
Cell Culture and Treatment:
-
Culture DLBCL or AML cells (e.g., DOHH2, THP-1) to 70-80% confluency.
-
Treat cells with this compound (e.g., 50-100 nM) or vehicle (e.g., DMSO) for the desired time (e.g., 24 hours).[1]
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
-
Cell Lysis and Protein Extraction:
-
Lyse cell pellets in a buffer containing 8 M urea (B33335), protease, and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and clarify by centrifugation.
-
Determine protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Reduce proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Dilute the urea concentration to < 2 M with 50 mM ammonium (B1175870) bicarbonate.
-
Digest proteins with sequencing-grade trypsin (1:50 enzyme to protein ratio) overnight at 37°C.[8]
-
-
TMT Labeling:
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Reconstitute peptides in a labeling buffer (e.g., 100 mM TEAB).
-
Add the appropriate TMT reagent to each sample and incubate for 1 hour at room temperature.[6][9]
-
Quench the reaction with hydroxylamine.[6]
-
Combine the labeled samples and desalt again.
-
-
LC-MS/MS Analysis:
-
Analyze the TMT-labeled peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) method with higher-energy collisional dissociation (HCD) for fragmentation.
-
-
Data Analysis:
-
Process the raw data using software such as Proteome Discoverer or MaxQuant.
-
Identify peptides and proteins by searching against a human protein database.
-
Quantify TMT reporter ions to determine relative protein abundance.
-
Perform statistical analysis to identify significantly regulated proteins.
-
Protocol 2: Phosphoproteomics Workflow
-
Cell Culture, Treatment, and Lysis:
-
Follow steps 1 and 2 from Protocol 1. A shorter treatment time (e.g., 30 minutes to 4 hours) is often optimal for observing signaling changes.
-
-
Protein Digestion:
-
Follow step 3 from Protocol 1.
-
-
Phosphopeptide Enrichment:
-
TMT Labeling and LC-MS/MS Analysis:
-
Follow steps 4 and 5 from Protocol 1.
-
-
Data Analysis:
-
Follow step 6 from Protocol 1, with a focus on identifying and quantifying phosphopeptides.
-
Use software tools to determine the precise location of phosphorylation sites.
-
Protocol 3: Immunoprecipitation-Mass Spectrometry (IP-MS)
-
Cell Culture, Treatment, and Lysis:
-
Follow step 1 from Protocol 1.
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% NP-40 or Triton X-100) with protease and phosphatase inhibitors.[12]
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the cleared lysate with an antibody against the target protein (e.g., anti-BTK or anti-GSPT1) overnight at 4°C.[12][13]
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with IP lysis buffer to remove non-specific binders.
-
-
Elution and Digestion:
-
Elute the protein complexes from the beads using a low-pH buffer or by on-bead digestion.
-
For on-bead digestion, resuspend the beads in a digestion buffer, reduce, alkylate, and digest with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides using LC-MS/MS. Label-free quantification (LFQ) is commonly used for IP-MS.
-
-
Data Analysis:
-
Process the raw data and identify proteins.
-
Use LFQ intensity values to determine the relative abundance of proteins in the IP samples.
-
Compare the this compound treated sample to the vehicle control to identify proteins with altered interactions.
-
Signaling Pathway Visualization
Conclusion
Quantitative proteomics provides a powerful and comprehensive approach to understanding the cellular effects of novel therapeutics like this compound. The protocols and workflows detailed in this application note offer a robust framework for researchers to investigate the on-target and off-target effects, downstream signaling consequences, and mechanism of action of this compound and similar protein degraders. These methods will be invaluable for advancing the development of this promising class of drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 7. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
- 8. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 9. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Robo-Phospho-Proteomics: Automating the Workflow [thermofisher.com]
- 12. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 13. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with GBD-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
GBD-9 is a novel dual-mechanism degrader that demonstrates significant potential in cancer therapy. It functions as both a Proteolysis Targeting Chimera (PROTAC) and a molecular glue, concurrently targeting Bruton's tyrosine kinase (BTK) and G1 to S phase transition protein 1 (GSPT1) for degradation.[1][2][3][4][5] By recruiting the E3 ubiquitin ligase Cereblon (CRBN), this compound mediates the ubiquitination and subsequent proteasomal degradation of BTK and GSPT1.[1][2][3] This dual action leads to the inhibition of tumor cell proliferation by inducing G1 phase cell cycle arrest and promoting apoptosis.[1][2][3] Flow cytometry is an indispensable tool for quantifying these cellular responses to this compound treatment.
These application notes provide detailed protocols for analyzing the effects of this compound on cancer cells using flow cytometry, focusing on the assessment of apoptosis and cell cycle distribution.
Mechanism of Action of this compound
This compound's unique mode of action offers a promising strategy to overcome resistance to conventional BTK inhibitors. As a PROTAC, it induces the degradation of BTK, a key component of the B-cell receptor signaling pathway. Simultaneously, as a molecular glue, it promotes the degradation of GSPT1, a crucial translation termination factor.[3][4][5] The concurrent degradation of these two proteins results in a synergistic antitumor effect, making this compound a subject of interest in hematological malignancies like diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML).[1][2][3]
This compound dual mechanism of action.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize the anticipated quantitative data from flow cytometry analysis of cells treated with this compound.
Table 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
| Treatment Group | Concentration | % Healthy Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 µM | |||
| This compound | 10 nM | |||
| This compound | 50 nM | |||
| This compound | 100 nM |
Table 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
| Treatment Group | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 µM | |||
| This compound | 10 nM | |||
| This compound | 50 nM | |||
| This compound | 100 nM |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.[6]
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., DOHH2, MV4-11)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Workflow for apoptosis analysis.
Procedure:
-
Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates and incubate overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (e.g., DMSO) for 24-48 hours.
-
Cell Harvesting: For adherent cells, collect the culture medium (containing floating cells) and then detach the adherent cells using trypsin. Combine both fractions. For suspension cells, directly collect the cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and discard the supernatant.[7]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[7] Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8]
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Workflow for cell cycle analysis.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash the pellet with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.[9]
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software (e.g., ModFit, FlowJo) to model the cell cycle phases.[8]
Troubleshooting and Considerations
-
Cell Clumping: After ethanol fixation, cells may tend to clump. Gently pipette or pass the cell suspension through a cell-strainer cap on a flow cytometry tube to obtain a single-cell suspension.
-
Compensation: When performing multi-color flow cytometry, such as the Annexin V/PI assay, ensure proper fluorescence compensation to correct for spectral overlap between fluorochromes.
-
Controls: Always include vehicle-treated controls to establish baseline cell health and cell cycle distribution.
-
Time Course and Dose-Response: To fully characterize the effects of this compound, consider performing time-course and dose-response experiments.
By following these detailed protocols and application notes, researchers can effectively utilize flow cytometry to investigate the cellular mechanisms of this compound and advance its development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Protocol for GBD-9 Treated Cells
Introduction
GBD-9 is a novel, dual-mechanism degrader designed to concurrently target Bruton's tyrosine kinase (BTK) and G1 to S phase transition protein 1 (GSPT1).[1][2][3][4] It functions as a Proteolysis Targeting Chimera (PROTAC) to induce the degradation of BTK and as a molecular glue to degrade GSPT1, both by recruiting the E3 ubiquitin ligase Cereblon (CRBN).[3][5] This dual action leads to the ubiquitination and subsequent proteasomal degradation of both target proteins.[1][2] this compound has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly in hematological tumors like diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML), by inducing G1 phase cell cycle arrest and apoptosis.[1][3]
These application notes provide a detailed immunofluorescence (IF) protocol for researchers to visualize and quantify the degradation of BTK and GSPT1 in cells following treatment with this compound. Immunofluorescence is a powerful technique that allows for the specific detection and localization of proteins within a cell, providing critical insights into the compound's mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative parameters for experiments involving this compound, derived from studies on DLBCL and AML cell lines.
Table 1: this compound In Vitro Activity and Treatment Parameters
| Parameter | Cell Line | Concentration | Duration | Observed Effect | Citation |
|---|---|---|---|---|---|
| Protein Degradation | DOHH2 | 50 nM | 24 hours | ~80% BTK and ~90% GSPT1 degradation.[2][3] | [2][3] |
| Rapid Degradation | DOHH2 | 100 nM | 4 hours | Significant degradation of both BTK and GSPT1 begins.[2][3] | [2][3] |
| Cell Proliferation | DOHH2 | ~133 nM (IC₅₀) | 72 hours | 50% inhibition of cell proliferation.[1] | [1] |
| Cell Cycle Arrest | DOHH2 | 10 - 100 nM | 24 hours | Induces G1 phase cell cycle arrest.[1][3] |[1][3] |
Table 2: General Antibody Dilution Recommendations for Immunofluorescence
| Target Protein | Host Species | Recommended Starting Dilution |
|---|---|---|
| BTK | Rabbit / Mouse | 1:100 - 1:500 |
| GSPT1 | Rabbit / Mouse | 1:100 - 1:500 |
| Anti-Rabbit IgG (Fluorophore-conjugated) | Goat / Donkey | 1:500 - 1:1000 |
| Anti-Mouse IgG (Fluorophore-conjugated) | Goat / Donkey | 1:500 - 1:1000 |
Note: Optimal antibody concentrations must be determined empirically for each specific antibody, cell line, and experimental setup.
This compound Mechanism of Action
Caption: this compound's dual mechanism for degrading BTK (PROTAC) and GSPT1 (molecular glue).
Detailed Experimental Protocol: Immunofluorescence Staining
This protocol provides a general framework for staining adherent cells treated with this compound. Optimization may be required for specific cell lines or antibodies.[6][7][8]
I. Materials and Reagents
-
Cell Culture: Adherent cancer cells (e.g., DOHH2, HBL-1) grown on sterile glass coverslips (12 mm or 18 mm) in a multi-well plate.
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared. (Caution: PFA is toxic, handle in a fume hood).[9]
-
Permeabilization Solution: 0.1-0.5% Triton™ X-100 in PBS.[10]
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) with 1% Bovine Serum Albumin (BSA) in PBS.[10][11]
-
Primary Antibodies: Validated antibodies for IF targeting BTK and GSPT1.
-
Secondary Antibodies: Fluorophore-conjugated antibodies specific to the host species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor™ 488, Goat anti-Mouse Alexa Fluor™ 594).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342 solution (1 µg/mL in PBS).[10]
-
Antifade Mounting Medium: e.g., EverBrite™ Mounting Medium.[8]
II. Procedure
-
Cell Seeding: a. Place sterile glass coverslips into the wells of a 12- or 24-well plate. b. Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment. c. Incubate under standard conditions (e.g., 37°C, 5% CO₂) until cells are well-adhered.
-
This compound Treatment: a. Prepare working dilutions of this compound in fresh culture medium from the DMSO stock. Include a DMSO-only vehicle control. b. Aspirate the old medium from the cells and replace it with the this compound containing medium or vehicle control medium. c. Incubate for the desired time period (e.g., 4 to 24 hours).[3]
-
Fixation: a. Aspirate the treatment medium and gently wash the cells twice with ice-cold PBS.[7] b. Add 1 mL of 4% PFA solution to each well to cover the coverslips. c. Incubate for 10-15 minutes at room temperature.[6][9] d. Aspirate the PFA and wash the cells three times with PBS, 5 minutes per wash.[9] At this point, fixed cells can be stored at 4°C for several days if necessary.[8]
-
Permeabilization: a. Add 1 mL of Permeabilization Solution (0.25% Triton™ X-100 in PBS) to each well. b. Incubate for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.[10] c. Aspirate the solution and wash three times with PBS.
-
Blocking: a. Add 1 mL of Blocking Buffer to each well. b. Incubate for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.[9][12]
-
Primary Antibody Incubation: a. Dilute the primary antibody (e.g., anti-BTK or anti-GSPT1) to its optimal concentration in Blocking Buffer. b. Aspirate the Blocking Buffer from the wells. c. Add the diluted primary antibody solution to the coverslips (typically 50-100 µL is sufficient to cover the slip). d. Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.[8][10] Overnight incubation often yields better results.[11]
-
Secondary Antibody Incubation: a. Aspirate the primary antibody solution and wash the coverslips thoroughly three times with PBS, 5 minutes each wash. b. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward. c. Add the diluted secondary antibody solution to the coverslips. d. Incubate for 1 hour at room temperature in a humidified, dark chamber.[9][10]
-
Nuclear Counterstaining: a. Aspirate the secondary antibody solution and wash three times with PBS, 5 minutes each wash. b. Add the DAPI or Hoechst solution and incubate for 5-10 minutes at room temperature.[7] c. Perform a final wash with PBS for 5 minutes.
-
Mounting: a. Using fine-tipped forceps, carefully remove the coverslips from the wells. b. Wick away excess PBS with the edge of a laboratory wipe. c. Place a small drop of antifade mounting medium onto a clean microscope slide. d. Gently lower the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles. e. Seal the edges of the coverslip with nail polish if using a non-hardening medium.[7] f. Allow the mounting medium to cure (if applicable) and store the slides flat at 4°C in the dark until imaging.
III. Imaging and Analysis
-
Microscopy: a. Visualize the slides using a fluorescence or confocal microscope equipped with appropriate filters for the chosen fluorophores (e.g., DAPI, Alexa Fluor™ 488, Alexa Fluor™ 594). b. Capture images of both control (vehicle-treated) and this compound-treated cells using identical acquisition settings (e.g., laser power, exposure time, gain) for accurate comparison.
-
Image Analysis: a. Quantify the fluorescence intensity of BTK and GSPT1 staining in individual cells using image analysis software (e.g., ImageJ/Fiji, CellProfiler). b. The nuclear stain can be used to segment and count individual cells. c. Calculate the mean fluorescence intensity per cell for each condition and compare the this compound-treated groups to the vehicle control to determine the percentage of protein degradation.
Immunofluorescence Workflow Diagram
Caption: Step-by-step experimental workflow for immunofluorescence staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
GBD-9 solubility and stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the dual-mechanism degrader, GBD-9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel dual-mechanism degrader that simultaneously targets Bruton's tyrosine kinase (BTK) and G1 to S phase transition 1 (GSPT1).[1] It functions as a Proteolysis Targeting Chimera (PROTAC) to induce the degradation of BTK and as a molecular glue to promote the degradation of GSPT1, both via the Cereblon (CRBN) E3 ubiquitin ligase.[2][3][4] This dual action leads to the inhibition of B-cell receptor (BCR) signaling and disruption of protein synthesis, ultimately resulting in cancer cell growth inhibition, G1 phase cell cycle arrest, and apoptosis.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1] A stock solution of up to 100 mg/mL in DMSO has been reported.[1] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Generally, a concentration of 0.5% (v/v) or lower is well-tolerated by most cell lines. However, some sensitive cell lines may show toxic effects at concentrations as low as 0.1%. It is always recommended to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.
Q4: What are the initial signs of this compound precipitation in my cell culture?
A4: Visual cues of precipitation include the appearance of fine particles, a cloudy or hazy look to the medium, or the formation of larger crystals, which may be visible to the naked eye or under a microscope. It is important to distinguish this from microbial contamination, which often presents with a rapid pH change (indicated by a color shift in the phenol (B47542) red indicator) and the presence of motile organisms under high magnification.
Troubleshooting Guides
Issue: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound may be above its solubility limit in the aqueous medium. | Perform a serial dilution of your stock solution in the cell culture medium to experimentally determine the highest concentration that remains soluble.[5] |
| Rapid Change in Solvent Polarity | The abrupt shift from a high concentration of organic solvent (DMSO) to the aqueous environment of the cell culture medium can cause the compound to "crash out" of solution. | Perform a serial dilution of the DMSO stock solution in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing the medium to facilitate gradual dissolution.[5] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[5] |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes. | If using serum-containing media, consider reducing the serum concentration or using a serum-free formulation if compatible with your cell line. Complexing hydrophobic compounds with fatty acid-free bovine serum albumin (BSA) before adding them to the media can sometimes improve solubility. |
Issue: The cell culture medium becomes cloudy over time after the addition of this compound.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Changes in temperature can affect compound solubility. Moving media from cold storage to a 37°C incubator can sometimes cause precipitation over time. | Ensure the incubator temperature is stable. Avoid frequent opening of the incubator door. |
| pH Instability | Changes in the pH of the culture medium due to cellular metabolism or CO2 fluctuations can alter the ionization state and solubility of this compound. | Use a medium buffered with a non-bicarbonate buffer like HEPES to maintain a more stable pH. Ensure proper CO2 levels in the incubator to maintain the bicarbonate buffering system. |
| Compound Degradation | This compound may degrade over time in the aqueous environment of the cell culture medium, and the degradation products may be less soluble. | Prepare fresh working solutions of this compound for each experiment. For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. |
| Evaporation | Evaporation of water from the culture medium can increase the effective concentration of this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[5] |
Experimental Protocols
Protocol for Preparing this compound Working Solution
-
Prepare Stock Solution:
-
Weigh the appropriate amount of this compound powder.
-
Dissolve in anhydrous, high-purity DMSO to a final concentration of 10-100 mM.
-
Vortex thoroughly to ensure complete dissolution. Brief sonication in a water bath can be used if necessary.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.[1]
-
-
Prepare Working Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of your complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS) to 37°C.
-
To minimize precipitation, it is recommended to perform a serial dilution. For example, to achieve a 1 µM final concentration from a 10 mM stock, you can first dilute the stock 1:100 in pre-warmed media to get a 100 µM intermediate solution, and then dilute this intermediate solution 1:100 in the final volume of media.
-
Add the this compound stock or intermediate solution dropwise to the pre-warmed medium while gently swirling or vortexing.
-
Ensure the final DMSO concentration is below the toxic level for your cell line (typically ≤ 0.5%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol for Assessing this compound Stability in Culture Media
This protocol provides a general framework. The specific time points and analytical methods may need to be optimized for your experimental needs.
-
Preparation:
-
Prepare a working solution of this compound in your cell culture medium of choice at the desired final concentration.
-
Prepare a "vehicle control" of the medium containing the same final concentration of DMSO without this compound.
-
Dispense equal volumes of the this compound solution and the vehicle control into sterile tubes for each time point.
-
-
Incubation:
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube of the this compound solution and one tube of the vehicle control.
-
Immediately freeze the samples at -80°C to halt any further degradation.
-
-
Analysis:
-
Once all time points are collected, thaw the samples.
-
Quantify the concentration of intact this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.[6][7][8][9]
-
The vehicle control samples can be used to assess any interference from the media components at the detection wavelength or mass of this compound.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time to determine its stability profile.
-
Calculate the half-life (t½) of this compound in the culture medium under your experimental conditions.
-
Visualizations
Caption: this compound's dual-mechanism of action.
Caption: Inhibition of BCR signaling by this compound.
Caption: GSPT1's role in translation termination.
Caption: this compound induced apoptotic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultra-Sensitive, High-Resolution Liquid Chromatography Methods for the High-Throughput Quantitative Analysis of Bacterial Cell Wall Chemistry and Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent GBD-9 results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GBD-9, a dual-mechanism degrader of Bruton's tyrosine kinase (BTK) and G1 to S phase transition 1 (GSPT1).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent degradation of BTK and/or GSPT1 with this compound. What are the potential causes?
A1: Inconsistent degradation can stem from several factors throughout the experimental workflow. Here's a checklist of potential issues to investigate:
-
Compound Integrity and Handling:
-
Improper Storage: this compound should be stored at -20°C for long-term use and at 4°C for short-term use to prevent degradation.[1]
-
Repeated Freeze-Thaw Cycles: Aliquot the this compound stock solution upon reconstitution to avoid repeated freeze-thaw cycles, which can reduce its activity.[2]
-
Solubility Issues: Ensure this compound is fully dissolved in the appropriate solvent before adding it to your cell culture media. Incomplete dissolution will lead to inaccurate final concentrations.
-
-
Cell-Based Factors:
-
Cell Health and Passage Number: Use healthy, actively dividing cells at a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered protein expression, including the E3 ligase CRBN, which is essential for this compound activity.[3]
-
Cell Density: Plate cells at a consistent density for all experiments. Overly confluent or sparse cultures can exhibit different sensitivities to treatment.
-
Mycoplasma Contamination: This common contamination can alter cellular responses and should be routinely checked for.
-
-
Experimental Procedure:
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting of this compound, especially when preparing serial dilutions.
-
Inconsistent Incubation Times: Adhere strictly to the planned incubation times. Degradation of BTK and GSPT1 by this compound is time-dependent.[3]
-
Reagent Variability: Use consistent lots of reagents, including cell culture media, serum, and antibodies, to minimize variability.
-
Q2: We see degradation of GSPT1 but not BTK (or vice-versa). What could be the reason?
A2: this compound degrades BTK via a PROTAC mechanism and GSPT1 via a molecular glue mechanism, both of which rely on the E3 ligase cereblon (CRBN).[2][3][4] Differential degradation could indicate a problem with one of the specific protein interactions.
-
Compromised Ternary Complex Formation:
-
Competitive Inhibition: Co-treatment with high concentrations of BTK inhibitors (like ibrutinib) can block this compound from binding to BTK, thus inhibiting its degradation. Similarly, compounds that bind to CRBN (like pomalidomide) can prevent the degradation of both BTK and GSPT1.[2][3]
-
Cell Line Specificity: The relative expression levels of BTK, GSPT1, and CRBN can vary between cell lines, potentially leading to differential degradation efficiencies.
Q3: The anti-proliferative effect of this compound in our cell viability assays is weaker than expected. Why might this be?
A3: The potent anti-proliferative effect of this compound is a result of the dual degradation of BTK and GSPT1.[3] Weaker than expected results could be due to:
-
Suboptimal Degradation: Refer to the troubleshooting points in Q1 and Q2 to ensure efficient degradation of both target proteins is occurring.
-
Assay Duration: this compound's effects on cell proliferation and apoptosis are time-dependent. Ensure your assay duration is sufficient (e.g., 72 hours for some cell lines) to observe the full effect.[2][3]
-
Cell Line Resistance: Some cell lines may have intrinsic resistance mechanisms that make them less sensitive to the downstream effects of BTK and GSPT1 degradation.
-
Incorrect Assay Conditions: Ensure that the cell viability assay itself is optimized and that the readout is within the linear range.
This compound Performance Data
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Degradation Efficiency of this compound
| Cell Line | Concentration | Time | BTK Degradation | GSPT1 Degradation | Reference |
| DOHH2 | 50 nM | 24 h | >80% | >90% | [1][3] |
| DOHH2 | 100 nM | 4 h | Significant | Significant | [3] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC50 Value | Assay Duration | Reference |
| DOHH2 | ~133 nM | 72 h | [1][2] |
| WSU-NHL | Potent Inhibition | 72 h | [2][3] |
| HBL-1 | Potent Inhibition | 72 h | [2][3] |
| THP-1 | Potent Inhibition | 72 h | [2][3] |
| MV4-11 | Potent Inhibition | 72 h | [2][3] |
Experimental Protocols
Protocol: this compound Mediated Protein Degradation Assay in Suspension Cells (e.g., DOHH2)
-
Cell Seeding:
-
Culture DOHH2 cells in appropriate media until they reach the desired density for the experiment.
-
Seed cells in a multi-well plate at a density of 0.5 x 10^6 cells/mL. Ensure consistent cell numbers across all wells.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution to achieve the desired final concentrations (e.g., 1 nM to 1000 nM).
-
Add the diluted this compound or vehicle control (DMSO) to the cell culture wells. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
-
Include control wells:
-
-
Incubation:
-
Incubate the treated cells for the desired time period (e.g., 4, 8, or 24 hours) at 37°C in a humidified CO2 incubator.[3]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BTK, GSPT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands (BTK and GSPT1) to the loading control.
-
Compare the normalized protein levels in the this compound treated samples to the vehicle control to determine the percentage of degradation.
-
Visualizations
Caption: Dual-mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
Technical Support Center: GBD-9 Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing GBD-9 treatment time and concentration for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual-mechanism degrader that simultaneously targets Bruton's tyrosine kinase (BTK) and G1 to S phase transition 1 (GSPT1) protein.[1][2][3] It functions as both a Proteolysis Targeting Chimera (PROTAC) to degrade BTK and a molecular glue to degrade GSPT1, by recruiting the E3 ligase cereblon (CRBN).[3][4][5] This dual action leads to the inhibition of tumor cell proliferation, induction of G1 phase arrest, and apoptosis in cancer cells.[1][3]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated significant anti-proliferative effects in various hematological cancer cell lines, particularly Diffuse Large B-cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML).[1][2][3] Examples of responsive cell lines include DOHH2, WSU-NHL, HBL-1, THP-1, and MV4-11.[1][3]
Q3: What is a recommended starting concentration and treatment time for this compound?
Based on published data, a good starting point for this compound concentration is in the range of 10-100 nM.[1][3] For treatment time, significant degradation of BTK and GSPT1 can be observed as early as 4 hours, with more pronounced effects at 24 hours.[2][3] For cell viability or anti-proliferation assays, a longer incubation time of 72 hours is often used.[1][3]
Q4: How can I confirm that this compound is degrading its targets in my experiment?
The most common method to confirm the degradation of BTK and GSPT1 is through Western blotting. By comparing the protein levels in this compound treated cells to a vehicle control (e.g., DMSO), a significant reduction in the bands corresponding to BTK and GSPT1 should be observed.
Troubleshooting Guide
Issue 1: I am not observing significant degradation of BTK and/or GSPT1.
-
Suboptimal Concentration: The concentration of this compound is critical. Too low of a concentration may not be sufficient to induce degradation, while excessively high concentrations can lead to the "hook effect," where the formation of the productive ternary complex (this compound:Target:E3 ligase) is inhibited.
-
Recommendation: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line.
-
-
Inappropriate Treatment Time: The kinetics of protein degradation can vary between cell lines.
-
Recommendation: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal degradation.[6]
-
-
Cell Line Specificity: The expression levels of BTK, GSPT1, and the E3 ligase CRBN can differ between cell lines, affecting the efficiency of this compound.
-
Recommendation: Confirm the expression of all three proteins in your cell line of interest using Western blot or other protein detection methods.
-
-
Compound Integrity: Ensure the this compound compound is properly stored and has not degraded.
Issue 2: I am observing high levels of cytotoxicity even at short treatment times.
-
Concentration Too High: The concentration of this compound may be too high for your specific cell line, leading to rapid and widespread cell death.
-
Recommendation: Lower the concentration of this compound and perform a dose-response cytotoxicity assay to determine the IC50 value for your cells.
-
-
Off-Target Effects: While this compound has shown good selectivity, high concentrations may lead to off-target effects.[3]
-
Recommendation: If possible, use a negative control compound that does not bind to BTK or CRBN to assess non-specific toxicity.
-
Data Summary Tables
Table 1: Recommended Concentration and Treatment Time Ranges for this compound
| Assay Type | Concentration Range | Treatment Time Range | Reference Cell Line(s) |
| Target Degradation (Western Blot) | 10 - 100 nM | 4 - 24 hours | DOHH2, MV4-11, HL-60 |
| Cell Viability / Proliferation | 10 - 1000 nM | 72 hours | DOHH2, WSU-NHL, HBL-1 |
| Cell Cycle Analysis | 10 - 100 nM | 24 hours | DOHH2 |
| Apoptosis Induction | 50 - 100 nM | 24 - 48 hours | DOHH2 |
Table 2: Reported IC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| DOHH2 | DLBCL | ~133 |
| WSU-NHL | DLBCL | Not specified |
| HBL-1 | DLBCL | Not specified |
| THP-1 | AML | Not specified |
| MV4-11 | AML | Not specified |
Experimental Protocols
Protocol 1: Western Blot for BTK and GSPT1 Degradation
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the selected duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BTK, GSPT1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cytotoxicity Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[7]
-
Assay: Allow the plate to equilibrate to room temperature. Add the cytotoxicity assay reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls and determine the IC50 value.
Protocol 3: Apoptosis Assay (e.g., using Annexin V Staining)
-
Cell Seeding and Treatment: Seed and treat cells with this compound or vehicle control as described for the Western blot protocol.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the media) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while cells positive for both Annexin V and the viability dye are in late apoptosis or are necrotic.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [promega.sg]
Technical Support Center: GBD-9 and the Hook Effect in Degradation Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing GBD-9 and other targeted protein degraders. It provides troubleshooting guidance and answers to frequently asked questions regarding the "hook effect," a phenomenon that can significantly impact the interpretation of degradation assay results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of protein degradation assays?
Q2: What is the molecular mechanism behind the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high concentrations of a bifunctional degrader.[1] A degrader functions by forming a productive ternary complex, which consists of the target protein, the degrader, and an E3 ligase.[1] However, at excessive concentrations, the degrader can independently bind to either the target protein or the E3 ligase, forming separate, non-productive binary complexes (Target-Degrader or E3 Ligase-Degrader).[1] These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1]
Q3: Does the this compound degrader exhibit a hook effect?
A3: this compound is a unique dual-mechanism degrader. It acts as a PROTAC to induce the degradation of Bruton's tyrosine kinase (BTK) and as a molecular glue for the degradation of G1 to S phase transition protein 1 (GSPT1).[3][4]
-
For BTK Degradation (PROTAC activity): As a bifunctional molecule in this context, this compound has the potential to exhibit a hook effect at high concentrations, following the mechanism described in A2. It is crucial to perform a wide dose-response experiment to determine the optimal concentration for BTK degradation and identify the potential onset of the hook effect.
-
For GSPT1 Degradation (Molecular Glue activity): Molecular glues are generally considered less likely to exhibit a hook effect because they are monovalent and function by stabilizing a neo-interaction between the E3 ligase and the target protein rather than bridging two proteins with distinct warheads.[5][6]
Q4: At what concentrations is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific degrader, the target protein, the E3 ligase involved, and the cell line used. It is often observed at micromolar (µM) concentrations, but it is essential to test a broad range of concentrations, often from picomolar (pM) to high micromolar (µM), to fully characterize the dose-response relationship.[1]
Troubleshooting Guide
Problem: My dose-response curve for this compound-mediated BTK degradation shows a bell shape, with degradation decreasing at higher concentrations.
-
Likely Cause: You are observing the classic hook effect.
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment using a broader and more granular range of this compound concentrations. This will help to clearly define the optimal degradation concentration (Dmax) and the concentration at which 50% of the maximal degradation occurs (DC50).[2]
-
Assess Ternary Complex Formation: Utilize biophysical or cellular assays, such as NanoBRET™, to directly measure the formation of the BTK-GBD-9-CRBN ternary complex at different this compound concentrations. A decrease in ternary complex formation at high concentrations would correlate with the observed decrease in degradation.
-
Optimize Incubation Time: Perform a time-course experiment at both the optimal concentration and a higher, "hooked" concentration to understand the kinetics of degradation.
-
Problem: I am not observing any degradation of my target protein at any tested concentration.
-
Likely Cause: This could be due to several factors, including an inactive compound, issues with the experimental setup, or the tested concentrations being entirely within the hook effect region.
-
Troubleshooting Steps:
-
Test a Very Wide Concentration Range: It's possible the initial concentration range was too high and fell entirely within the hook effect region, or was too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
-
Verify Target and E3 Ligase Expression: Confirm that both the target protein (e.g., BTK) and the recruited E3 ligase (e.g., CRBN for this compound) are expressed at sufficient levels in the cell line being used.
-
Check for Ternary Complex Formation: Before concluding the degrader is inactive, confirm that it can facilitate the formation of a ternary complex using an appropriate assay.
-
Assess Cell Permeability: Poor cell permeability of the degrader can lead to insufficient intracellular concentrations to induce degradation.
-
Data Presentation
The following tables provide examples of how to summarize quantitative data from degradation experiments to identify a potential hook effect.
Table 1: Example Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 0.1 | 85% |
| 1 | 55% |
| 10 | 15% |
| 100 | 40% |
| 1000 | 75% |
| 10000 | 90% |
Table 2: Comparison of Key Degradation Parameters
| Parameter | Value | Description |
| DC50 | ~2.5 nM | The concentration of the PROTAC that results in 50% of the maximum protein degradation. |
| Dmax | 85% degradation (15% remaining) | The maximum level of protein degradation achieved. |
| Hook Effect Onset | >10 nM | Concentrations above 10 nM show a decrease in degradation efficacy. |
Experimental Protocols
Protocol 1: Western Blot for Measuring Protein Degradation
This protocol outlines the steps to quantify target protein degradation following treatment with a degrader like this compound.
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Degrader Treatment:
-
Prepare a serial dilution of this compound in fresh culture medium. A wide concentration range is recommended (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.
-
Include a vehicle-only control (e.g., DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Aspirate the old medium and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BTK) and a loading control antibody (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein intensity to the loading control for each sample.
-
Calculate the percentage of protein remaining for each concentration relative to the vehicle control.
-
Plot the percentage of protein remaining against the log of the this compound concentration to visualize the dose-response curve.
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This protocol provides a method to measure the formation of the ternary complex in live cells.
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase component fused to HaloTag® (acceptor). A 1:10 ratio of donor to acceptor plasmid is a good starting point for optimization.
-
Seed the transfected cells in a white, 96-well assay plate and incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the degrader in Opti-MEM™.
-
(Optional) To distinguish ternary complex formation from subsequent degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the degrader.
-
Add the degrader dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition and Measurement:
-
Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™.
-
Add the detection reagent to each well.
-
Read the plate on a luminometer capable of measuring donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the degrader concentration. A bell-shaped curve is indicative of ternary complex formation and the subsequent hook effect at higher concentrations.
-
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Mechanism of the PROTAC hook effect.
Caption: Experimental workflow for dose-response analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. benchchem.com [benchchem.com]
unexpected phenotypes in GBD-9 treated cells
GBD-9 Technical Support Center
Welcome to the technical resource center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and to provide answers to frequently asked questions.
Troubleshooting Guide: Unexpected Phenotypes
This section addresses specific, unexpected results that may be observed in this compound treated cells.
Q1: We expected this compound to induce G1 phase cell cycle arrest, but we are observing a significant population of cells arrested in the G2/M phase. Why is this happening?
Possible Causes and Solutions:
-
Cell Line Specificity: The effects of this compound can be highly dependent on the genetic background of the cell line. The canonical this compound pathway leading to G1 arrest may be altered or compensated for in your specific cell model.
-
Recommendation: Test this compound in a panel of cell lines with known cell cycle checkpoint integrity (e.g., p53 wild-type vs. mutant) to understand the dependency on key regulatory proteins.
-
-
Off-Target Effects at High Concentrations: At concentrations significantly above the IC50 value for its primary target, this compound may engage off-target kinases that regulate the G2/M transition, such as CDK1.
-
Recommendation: Perform a dose-response experiment and analyze the cell cycle profile at various concentrations. Use the lowest effective concentration possible. Correlate the G2/M arrest with the expression of key G2/M markers (e.g., Cyclin B1, phospho-CDK1).
-
-
Experimental Artifact: Contamination (e.g., mycoplasma) or issues with cell synchronization techniques can lead to misleading cell cycle data.
-
Recommendation: Regularly test cell cultures for mycoplasma. If using synchronization, include a release control (synchronized cells without this compound treatment) to ensure the population re-enters the cell cycle as expected.
-
Q2: Following this compound treatment, our cells are enlarging, flattening, and expressing senescence-associated β-galactosidase (SA-β-gal). We anticipated apoptosis, not senescence. What could explain this?
Possible Causes and Solutions:
-
Induction of Cellular Senescence: Instead of triggering apoptosis, this compound may be inducing a state of irreversible growth arrest known as cellular senescence, particularly with long-term exposure or in cells with a functional p53/p21 pathway.
-
Recommendation: Confirm the senescent phenotype by co-staining for other markers like p21, p16, and Lamin B1 (which is typically downregulated in senescent cells). See the detailed protocol for SA-β-gal staining below.
-
-
Incomplete Apoptotic Signaling: The cell line may lack critical components of the apoptotic machinery (e.g., caspase-8 or Apaf-1), causing the cells to default to a senescence program upon stress.
-
Recommendation: Profile the expression of key apoptotic proteins (Bax, Bak, Caspase-3, PARP) via Western Blot to check for pathway integrity and cleavage events.
-
Q3: We are observing a paradoxical increase in the phosphorylation of a downstream effector of the target pathway after a short-term (1-2 hour) this compound treatment. Shouldn't it decrease?
Possible Causes and Solutions:
-
Feedback Loop Activation: Inhibition of the primary target by this compound can trigger a rapid negative feedback loop, leading to the compensatory activation of an upstream kinase that transiently hyper-activates the pathway.
-
Recommendation: Perform a time-course experiment, collecting samples at very early (0, 5, 15, 30, 60 minutes) and later time points (2, 6, 12, 24 hours) to map the dynamic response of the pathway.
-
-
Assay Interference: The antibody used for detecting the phosphorylated protein may be cross-reacting with another protein or this compound itself might interfere with the detection method (e.g., ELISA, Western Blot).
-
Recommendation: Validate the antibody with a positive and negative control (e.g., using a known activator or a different inhibitor). Use a phospho-specific antibody from a different vendor or clone to confirm the result.
-
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action for this compound? A: this compound is a potent and selective ATP-competitive inhibitor of the Serine/Threonine kinase KAP1 (Kinase-Associated Protein 1). Inhibition of KAP1 is expected to block the phosphorylation of its primary substrate, SUB2, thereby preventing its nuclear translocation and downstream gene expression associated with cell proliferation.
Q: What are the recommended positive and negative controls for a this compound experiment? A:
-
Vehicle Control (Negative): Use the same concentration of the solvent used to dissolve this compound (e.g., 0.1% DMSO) in your experiments.
-
Positive Control: Use a known, well-characterized inhibitor of the KAP1 pathway if available. Alternatively, siRNA/shRNA-mediated knockdown of KAP1 can be used to phenocopy the effects of this compound.
-
Untreated Control: A population of cells that receives no treatment.
Q: How stable is this compound in solution and in cell culture medium? A: this compound is stable as a stock solution in DMSO at -20°C for up to 6 months. When diluted in cell culture medium, it is recommended to use it within 24 hours, as its stability can be affected by pH, temperature, and interaction with media components. For long-term experiments, the medium containing this compound should be replaced every 48-72 hours.
Quantitative Data Summary
Table 1: this compound IC50 Values for Cell Viability (72-hour MTT Assay)
| Cell Line | Cancer Type | p53 Status | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | 150 |
| MDA-MB-231 | Breast Adenocarcinoma | Mutant | 850 |
| A549 | Lung Carcinoma | Wild-Type | 220 |
| HCT116 | Colorectal Carcinoma | Wild-Type | 180 |
| HT-29 | Colorectal Carcinoma | Mutant | 1200 |
Table 2: Effect of this compound (200 nM, 48h) on Cell Cycle Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Vehicle (DMSO) | 55.2% | 30.1% | 14.7% |
| This compound | 75.8% | 12.3% | 11.9% | |
| Panc-1 | Vehicle (DMSO) | 48.9% | 35.5% | 15.6% |
| This compound | 45.1% | 18.2% | 36.7% |
Experimental Protocols
1. Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment. Treat with this compound or vehicle for the desired duration (e.g., 24-48 hours).
-
Harvesting: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with ice-cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping.
-
Storage: Fix cells at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in 500 µL of PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and model the cell cycle phases.
2. Western Blot for KAP1 Pathway Markers
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-KAP1, anti-phospho-SUB2, anti-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations and Diagrams
Caption: Canonical signaling pathway of this compound targeting KAP1.
Technical Support Center: GBD-9 Resistance Mechanisms in Cancer Cells
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding resistance to the novel anti-cancer agent GBD-9.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the hyperactivated 'Cancer-Associated Kinase 1' (CAK1), a critical driver in several aggressive tumor types. It functions by competing with ATP for the kinase's catalytic domain, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.
Q2: My this compound-sensitive cancer cell line is showing reduced responsiveness after several passages. What are the potential causes?
Reduced sensitivity to this compound in a previously susceptible cell line is often the result of acquired resistance. The most common mechanisms include:
-
Secondary Mutations in CAK1: A mutation in the CAK1 kinase domain can prevent this compound from binding effectively.
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the this compound-induced block. A frequent example is the upregulation of the parallel 'Signal Transducer and Activator of Proliferation' (STAP) pathway.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein), can actively pump this compound out of the cell, reducing its intracellular concentration.
Q3: How can I determine if my resistant cells have a mutation in the CAK1 gene?
The most direct method is to perform Sanger or Next-Generation Sequencing (NGS) of the CAK1 gene from your resistant cell lines. Compare the sequence to that of the parental, this compound-sensitive cell line to identify any acquired mutations.
Q4: What is the best way to test for bypass pathway activation?
A phosphoproteomics screen can provide a broad overview of changes in protein phosphorylation between sensitive and resistant cells. However, a more targeted approach involves using Western blotting to probe for the activation of key nodes in known bypass pathways, such as phosphorylated STAP (p-STAP) and its downstream effectors.
Q5: Can this compound resistance be reversed?
In some cases, resistance can be overcome. For instance, if resistance is due to ABCB1-mediated efflux, co-treatment with an ABCB1 inhibitor like Verapamil may restore sensitivity. If a bypass pathway is activated, combining this compound with an inhibitor of that pathway (e.g., a STAP inhibitor) could be an effective strategy.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in my cell viability assays.
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Create a standard operating procedure (SOP) for cell counting and seeding. |
| Reagent Variability | Prepare a large batch of this compound stock solution and aliquot it for single use to avoid repeated freeze-thaw cycles. Use the same batch of media and serum for all experiments within a set. |
| Assay Incubation Time | Optimize and standardize the incubation time with this compound. A 72-hour incubation is a common starting point, but this may need to be adjusted based on the cell line's doubling time. |
| Contamination | Regularly check cell cultures for mycoplasma contamination, which can significantly alter drug response. |
Issue 2: I am not detecting the p-STAP protein in my resistant cell lines via Western blot.
| Possible Cause | Recommended Solution |
| Poor Antibody Quality | Validate your primary antibody using a positive control (e.g., a cell line known to express high levels of p-STAP). Test different antibody dilutions. |
| Protein Degradation | Ensure that protease and phosphatase inhibitors are added to your lysis buffer immediately before use. Keep samples on ice at all times. |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel. Consider an immunoprecipitation step to enrich for p-STAP before running the Western blot. |
| Incorrect Transfer Conditions | Optimize the Western blot transfer time and voltage to ensure efficient transfer of your protein of interest to the membrane. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| Parental-SENS | This compound Sensitive | 15 ± 2.5 | 1x |
| Resistant-MUT | Acquired Resistance (CAK1 T790M) | 850 ± 45.1 | ~57x |
| Resistant-BYP | Acquired Resistance (STAP Upregulation) | 675 ± 33.8 | 45x |
Table 2: Gene Expression Analysis in Sensitive vs. Resistant Cells (RT-qPCR)
| Gene | Function | Cell Line | Relative Fold Change (vs. Parental-SENS) |
| ABCB1 | Drug Efflux Pump | Resistant-MUT | 1.2 ± 0.3 |
| ABCB1 | Drug Efflux Pump | Resistant-BYP | 25.4 ± 3.1 |
| STAP | Bypass Pathway Kinase | Resistant-MUT | 1.5 ± 0.4 |
| STAP | Bypass Pathway Kinase | Resistant-BYP | 18.2 ± 2.5 |
Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Prepare a 10-point serial dilution of this compound (e.g., 0.1 nM to 10 µM). Add the drug dilutions to the appropriate wells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for Protein Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAP, anti-CAK1, anti-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imager.
Visualizations
Caption: this compound inhibits the CAK1 signaling pathway.
Caption: Workflow for identifying this compound resistance mechanisms.
Caption: Logic for troubleshooting inconsistent IC50 data.
how to control for GBD-9's dual activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the dual activity of GBD-9, a novel degrader that simultaneously targets Bruton's tyrosine kinase (BTK) and G1 to S phase transition 1 (GSPT1).
Troubleshooting Guides & FAQs
This section provides answers to common questions and issues that may arise during experiments with this compound, focusing on how to dissect the individual contributions of BTK and GSPT1 degradation.
Q1: How does this compound achieve dual degradation of BTK and GSPT1?
A1: this compound is a dual-mechanism degrader that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of two distinct proteins through different mechanisms.[1] It acts as a Proteolysis Targeting Chimera (PROTAC) to degrade BTK and as a molecular glue to degrade GSPT1.[1] This dual activity results in a potent anti-proliferative effect in various cancer cell lines.[1]
Q2: My experimental results show a strong phenotype with this compound treatment. How can I determine if this is due to BTK degradation, GSPT1 degradation, or both?
A2: To dissect the individual contributions of BTK and GSPT1 degradation to the observed phenotype, several control experiments are recommended. These include competitive inhibition experiments and the use of a negative control molecule. A detailed workflow for these experiments is provided below.
Q3: How can I specifically block the degradation of BTK or GSPT1 induced by this compound?
A3: You can use competitive inhibitors to block the binding of this compound to its respective targets.
-
To block BTK degradation: Co-treat your cells with this compound and a BTK inhibitor such as Ibrutinib (B1684441). A concentration of 20 µM Ibrutinib has been shown to abolish this compound-mediated BTK degradation.[1][2]
-
To block GSPT1 degradation: Co-treat your cells with this compound and a CRBN E3 ligase ligand such as Pomalidomide. A concentration of 20 µM Pomalidomide can effectively compete with the this compound molecular glue activity for GSPT1, thus preventing its degradation.[1][2]
Q4: Is there a negative control molecule for this compound that only degrades one of the targets?
A4: Yes, a methylated version of this compound, referred to as this compound-Me, has been developed.[1] In this compound-Me, the ibrutinib moiety is methylated, which eliminates its binding affinity for BTK.[1] Consequently, this compound-Me only induces the degradation of GSPT1 and has no effect on BTK protein levels.[1] This molecule is an excellent tool for isolating the downstream effects of GSPT1 degradation. Information regarding the synthesis of this compound-Me can be found in the supplementary information of the original publication by Yang et al. (2021).[1]
Q5: I am not observing the expected degradation of BTK and/or GSPT1. What are some common troubleshooting steps?
A5: Several factors can influence the efficacy of this compound. Here are some troubleshooting suggestions:
-
Compound Integrity: Ensure the purity and stability of your this compound compound.
-
Cell Permeability: While this compound is cell-permeable, issues with cellular uptake can sometimes occur. You may need to optimize treatment conditions for your specific cell line.
-
E3 Ligase Expression: The degradation of both BTK and GSPT1 by this compound is dependent on the presence of the E3 ligase CRBN. Confirm that your cell line expresses sufficient levels of CRBN.
-
Proteasome Activity: this compound-mediated degradation relies on the ubiquitin-proteasome system. Co-treatment with a proteasome inhibitor (e.g., MG132 or MLN-4924) should rescue the degradation of both proteins, confirming the mechanism of action.
-
"Hook Effect": PROTACs can sometimes exhibit a "hook effect," where degradation efficiency decreases at very high concentrations. It is crucial to perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation.
-
Incubation Time: The kinetics of degradation can vary between cell lines. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration. Degradation of both BTK and GSPT1 has been observed as early as 4 hours with 100 nM this compound.[1]
Q6: Are there any known off-target effects of this compound?
A6: Proteomics analysis has shown that this compound has fair selectivity for BTK and GSPT1.[1] Notably, no degradation of other known CRBN neosubstrates like IKZF1/3 or CK1α was detected.[1] However, it is always good practice to assess the levels of a few key off-target proteins in your specific cellular context.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its control experiments.
Table 1: In Vitro Anti-proliferative Activity of this compound and Control Compounds
| Compound | Target(s) | Cell Line | IC50 (nM) |
| This compound | BTK & GSPT1 | DOHH2 | 133[1] |
| Ibrutinib | BTK (inhibitor) | DOHH2 | >1000[1] |
| L18I | BTK (degrader) | DOHH2 | >1000[1] |
| Pomalidomide | CRBN Ligand | DOHH2 | >10000[1] |
| This compound-neg | Inactive Control | DOHH2 | >10000[1] |
Table 2: Degradation of BTK and GSPT1 by this compound in DOHH2 cells
| Treatment | Concentration | Time (hours) | % BTK Degradation | % GSPT1 Degradation |
| This compound | 50 nM | 24 | ~80%[1] | ~90%[1] |
| This compound | 100 nM | 4 | Significant degradation observed[1] | Significant degradation observed[1] |
| This compound + Ibrutinib | 50 nM + 20 µM | 24 | Degradation abolished[1] | Degradation unaffected[1] |
| This compound + Pomalidomide | 50 nM + 20 µM | 24 | Degradation unaffected | Degradation abolished[1] |
| This compound-Me | 50 nM | 24 | No degradation[1] | Significant degradation observed[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to control for and analyze the dual activity of this compound.
Protocol 1: Western Blot Analysis of BTK and GSPT1 Degradation
Objective: To quantify the protein levels of BTK and GSPT1 following treatment with this compound and control compounds.
Materials:
-
Cell line of interest (e.g., DOHH2)
-
This compound, Ibrutinib, Pomalidomide, this compound-Me
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-BTK antibody (various commercial sources available)
-
Anti-GSPT1 antibody (various commercial sources available)
-
Anti-β-actin or GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere or reach the desired confluency. Treat cells with the desired concentrations of this compound and/or control compounds for the specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel and transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-BTK, anti-GSPT1, or loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the BTK and GSPT1 signals to the loading control.
Protocol 2: Cell Viability Assay
Objective: To assess the effect of this compound and control compounds on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound and control compounds
-
96-well plates
-
Cell viability reagent (e.g., CCK-8, MTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and control compounds for 72 hours. Include a vehicle control.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each compound using a suitable software.
Visualizations
This compound Mechanism of Action
Caption: Dual mechanism of this compound.
Experimental Workflow to Control for Dual Activity
Caption: Workflow for dissecting this compound's dual activity.
Simplified Signaling Pathways of BTK and GSPT1
References
Technical Support Center: Utilizing GBD-9-Me as a Negative Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GBD-9-Me as a negative control in experiments involving the dual-mechanism degrader, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel dual-mechanism degrader that targets Bruton's tyrosine kinase (BTK) and G1 to S phase transition protein 1 (GSPT1) for degradation.[1][2] It functions as both a Proteolysis Targeting Chimera (PROTAC) to degrade BTK and as a molecular glue to degrade GSPT1.[3][4] this compound achieves this by recruiting the E3 ubiquitin ligase Cereblon (CRBN), which leads to the ubiquitination and subsequent proteasomal degradation of both target proteins.[1][2] This dual action results in the inhibition of tumor cell proliferation, induction of G1 phase arrest, and apoptosis.[1]
Q2: What is this compound-Me and why is it used as a negative control?
This compound-Me is a methylated derivative of this compound. This modification has been shown to selectively abolish the BTK degradation activity of the molecule while retaining its ability to degrade GSPT1.[3] Therefore, this compound-Me serves as an excellent negative control to distinguish the biological effects stemming from BTK degradation versus those from GSPT1 degradation or other off-target effects. A similar compound, referred to as this compound-neg, has been shown to have no significant inhibitory effect on cell proliferation, confirming that the primary activity of this compound is due to its degradation capabilities.[3]
Q3: What are the expected results when using this compound and this compound-Me in a cell-based assay?
When used in appropriate cancer cell lines (e.g., Diffuse Large B-cell Lymphoma - DLBCL), this compound is expected to lead to a significant reduction in the protein levels of both BTK and GSPT1.[1][2] This should correlate with potent anti-proliferative effects and induction of apoptosis.[1] In contrast, this compound-Me is expected to only induce the degradation of GSPT1, with no significant effect on BTK protein levels.[3] Consequently, the cellular effects observed with this compound-Me will be solely attributable to the degradation of GSPT1.
Troubleshooting Guides
Problem 1: No degradation of BTK or GSPT1 is observed with this compound treatment.
-
Possible Cause 1: Incorrect Compound Concentration.
-
Solution: Ensure that this compound is being used at an effective concentration. Studies have shown significant degradation of BTK and GSPT1 at concentrations as low as 50 nM in DOHH2 cells after 24 hours.[1] Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 2: Inactive Compound.
-
Solution: Verify the integrity and purity of your this compound stock. Improper storage or handling can lead to compound degradation. It is recommended to store this compound as a stock solution at -20°C or -80°C and to minimize freeze-thaw cycles.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Confirm that your chosen cell line expresses both BTK and GSPT1 and is sensitive to CRBN-mediated degradation. Some cell lines may have mutations in the ubiquitin-proteasome pathway that could confer resistance.
-
Problem 2: this compound-Me is showing significant degradation of BTK.
-
Possible Cause 1: Compound Misidentification or Contamination.
-
Solution: Verify the identity and purity of your this compound-Me stock through analytical methods such as mass spectrometry or NMR. There may have been a mix-up of samples or the this compound-Me could be contaminated with this compound.
-
-
Possible Cause 2: Off-Target Effects in a Specific Cellular Context.
-
Solution: While this compound-Me is designed to be inactive against BTK, cell-line specific factors could potentially lead to unexpected off-target effects. To confirm that the observed BTK degradation is a true off-target effect of this compound-Me in your system, consider using siRNA or CRISPR-Cas9 to knock down BTK and observe if the phenotype mimics the this compound-Me treatment.
-
Problem 3: Unexpected cellular toxicity is observed with this compound-Me.
-
Possible Cause 1: Off-Target Effects.
-
Solution: Although this compound-Me is a negative control for BTK degradation, it still degrades GSPT1, which can have significant cellular consequences. The observed toxicity may be a direct result of GSPT1 loss. Compare the phenotype to that of GSPT1 knockdown to confirm.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a toxic level (typically <0.1%). Run a vehicle-only control to assess the effect of the solvent on your cells.
-
Data Presentation
Table 1: Summary of Expected Activities of this compound and this compound-Me
| Compound | Target Degradation | Expected Cellular Outcome |
| This compound | BTK and GSPT1 | Potent anti-proliferative and pro-apoptotic effects |
| This compound-Me | GSPT1 only | Cellular effects are solely due to GSPT1 degradation |
Experimental Protocols
Western Blotting Protocol to Assess BTK and GSPT1 Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, this compound-Me, or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BTK, GSPT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of BTK and GSPT1 to the loading control. Compare the protein levels in the treated samples to the vehicle control.
Visualizations
References
issues with GBD-9 in cell viability assays
Welcome to the technical support center for GBD-9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel dual-mechanism degrader that simultaneously targets Bruton's tyrosine kinase (BTK) and G1 to S phase transition protein 1 (GSPT1).[1][2] It functions as a Proteolysis Targeting Chimera (PROTAC) to induce the degradation of BTK and as a molecular glue to promote the degradation of GSPT1.[3] this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to tag both BTK and GSPT1 for ubiquitination and subsequent degradation by the proteasome.[1][2][3] This dual degradation leads to the inhibition of tumor cell proliferation by inducing G1 phase arrest and apoptosis.[1]
Q2: In which cancer cell lines is this compound effective?
A2: this compound has shown significant anti-proliferative effects in various hematological cancer cell lines, particularly those of diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML).[1][3]
Q3: What are the expected outcomes of this compound treatment on cancer cells?
A3: Treatment with this compound is expected to lead to a dose-dependent decrease in cell viability.[1] Mechanistically, this is achieved through the degradation of BTK and GSPT1, leading to G1 cell cycle arrest and the induction of apoptosis.[1][3] This is often accompanied by the downregulation of anti-apoptotic proteins like BCL-2 and MCL-1, and the activation of Caspase-3.[1]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[2] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide for this compound in Cell Viability Assays
This guide addresses common issues that may arise during the use of this compound in cell viability assays.
Issue 1: No or lower than expected decrease in cell viability.
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal working concentration for your specific cell line. The IC50 can vary between cell lines.[1] |
| Compound Instability or Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your assay. |
| Low E3 Ligase (CRBN) Expression | Verify the expression level of Cereblon (CRBN) in your cell line of interest, as this compound's activity is dependent on it.[3] |
| Cell Line Resistance | Your cell line may be resistant to the effects of BTK and GSPT1 degradation. Consider using a positive control cell line known to be sensitive to this compound (e.g., DOHH2).[1][3] |
| Suboptimal Assay Incubation Time | Optimize the incubation time for this compound treatment. A typical duration for observing effects on cell viability is 72 hours.[1] |
| Issues with Cell Viability Assay | Ensure your chosen cell viability assay is compatible with this compound and your experimental conditions. Some assays can be affected by the chemical properties of the test compound.[4] Consider trying an alternative viability assay (e.g., switch from a metabolic assay like MTT to a luminescence-based ATP assay like CellTiter-Glo). |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and mix the cell suspension between plating each row. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to maintain a humidified environment and reduce evaporation. |
| Incomplete Compound Mixing | After adding this compound to the wells, gently mix the plate on a shaker or by careful pipetting to ensure even distribution. |
| Precipitation of this compound | Visually inspect the wells for any signs of compound precipitation. If observed, try preparing fresh dilutions or using a lower concentration of this compound. Ensure the final DMSO concentration is not causing solubility issues. |
| Assay Reagent Issues | Ensure that the viability assay reagent is properly mixed and added consistently to each well. For assays like CellTiter-Glo, ensure complete cell lysis by following the manufacturer's mixing instructions.[5] |
Issue 3: Unexpected increase in cell viability at certain concentrations.
| Possible Cause | Troubleshooting Steps |
| Hormetic Effect | A biphasic dose-response, known as hormesis, can sometimes be observed with bioactive compounds. This is a real biological effect and should be noted. |
| Off-Target Effects | At high concentrations, this compound might have off-target effects that could paradoxically promote survival in some contexts. It is important to work within the optimal concentration range determined from dose-response curves. |
| Assay Interference | The compound may interfere with the assay chemistry. For example, some compounds can directly reduce MTT or resazurin, leading to a false-positive signal for viability.[4][6] Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions.[7] |
Data Presentation
Table 1: this compound In Vitro Efficacy
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (h) |
| DOHH2 | DLBCL | 133 | 72 |
| WSU-NHL | DLBCL | Data not specified | 72 |
| HBL-1 | DLBCL | Data not specified | 72 |
| THP-1 | AML | Data not specified | 72 |
| MV4-11 | AML | Data not specified | 72 |
Data sourced from MedchemExpress and related publications.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay using CCK-8
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for BTK and GSPT1 Degradation
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the indicated times (e.g., 50 nM for 24 hours).[1]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BTK, GSPT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GBD-9 Technical Support Center: Minimizing Toxicity in Primary Cells
Welcome to the technical support center for GBD-9, a dual-mechanism degrader of Bruton's tyrosine kinase (BTK) and G1 to S phase transition protein 1 (GSPT1). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers minimize toxicity and optimize the use of this compound in sensitive primary cell models.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound in primary cells.
Question 1: I am observing high levels of cell death in my primary cells even at low concentrations of this compound. What is the likely cause?
Answer: High toxicity in primary cells is a common challenge due to their lower proliferation rate and increased sensitivity compared to cancer cell lines. Several factors could be responsible:
-
On-Target Toxicity: this compound's mechanism involves the degradation of BTK and GSPT1.[1][2][3] Many non-malignant primary cells, especially immune cells like B cells, rely on BTK signaling for survival and function. GSPT1 is a crucial translation termination factor, and its degradation can disrupt protein synthesis, leading to cell cycle arrest and apoptosis.[3] This on-target effect may be the primary driver of toxicity.
-
Concentration and Exposure Time: Primary cells are often more sensitive to perturbations than established cell lines. The optimal concentration and duration of this compound exposure may be significantly lower and shorter.
-
Off-Target Effects: While this compound has been shown to be selective, off-target effects cannot be entirely ruled out and may contribute to toxicity in sensitive primary cell systems.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your specific primary cell type (typically <0.1%).
Question 2: How can I reduce this compound toxicity while maintaining its efficacy in degrading target proteins?
Answer: Balancing efficacy and toxicity is key. Consider the following strategies:
-
Titration and Time-Course Experiments: The most critical step is to perform a careful dose-response and time-course experiment. Test a broad range of this compound concentrations (e.g., 1 nM to 1000 nM) and several time points (e.g., 4, 8, 12, 24 hours). The goal is to find the lowest concentration and shortest time that results in sufficient target degradation with acceptable cell viability. Degradation can occur rapidly, sometimes within 4 hours.[2][3]
-
Pulsed Dosing: Instead of continuous exposure, consider a "pulse-chase" experiment. Treat cells with this compound for a short period (e.g., 4-8 hours), then wash the compound out and culture the cells in fresh media. This can be sufficient to induce degradation of the target proteins while allowing the cells to recover from acute toxicity.
-
Choice of Primary Cells: If your experimental design allows, consider using primary cells that have lower baseline expression of BTK or are less dependent on its signaling pathway.
Question 3: What are the appropriate controls to use in my this compound experiments with primary cells?
Answer: Proper controls are essential to interpret your results correctly.
-
Vehicle Control: Treat cells with the same concentration of solvent (e.g., DMSO) used to dissolve this compound.
-
Negative Control Compound: Use a structurally similar but inactive version of this compound, if available (e.g., this compound-Me, which does not bind BTK).[3] This helps distinguish the effects of BTK degradation from GSPT1 degradation.
-
Competitive Inhibition Control: To confirm that the effects are mediated through the intended targets, you can perform co-treatment experiments.
Question 4: My this compound stock solution appears to have precipitated. How should I handle solubility and stability?
Answer: this compound is a complex organic molecule with specific solubility and stability requirements.
-
Solubility: this compound is typically dissolved in DMSO to create a high-concentration stock solution. When diluting into aqueous cell culture media, ensure thorough mixing to avoid precipitation. It is advisable not to store the compound in aqueous solutions for extended periods.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
Media Stability: Be aware that complex molecules can be unstable in cell culture media over long incubation times.[4][5] When troubleshooting, consider if compound degradation could be a factor, especially in experiments lasting over 24-48 hours.
Quantitative Data Summary
The following tables summarize known quantitative data for this compound in cancer cell lines. Note: Data for primary cells is limited and must be determined empirically. Use the second table as a template for your own experimental records.
Table 1: this compound Activity in Cancer Cell Lines
| Cell Line | Cell Type | Assay | Metric | Value | Reference |
|---|---|---|---|---|---|
| DOHH2 | Diffuse Large B-cell Lymphoma (DLBCL) | Proliferation | IC₅₀ | ~133 nM | [1][2] |
| DOHH2 | DLBCL | Protein Degradation | DC₅₀ (BTK) | < 50 nM (at 24h) | [3] |
| DOHH2 | DLBCL | Protein Degradation | DC₅₀ (GSPT1) | < 50 nM (at 24h) |[3] |
Table 2: Experimental Template for this compound in Primary Cells
| Primary Cell Type | Assay | Metric | Concentration | Time Point | Result |
|---|---|---|---|---|---|
| e.g., Human Primary B Cells | Viability (MTT) | IC₅₀ | 24h | ||
| Viability (MTT) | IC₅₀ | 48h | |||
| Western Blot | DC₅₀ (BTK) | 12h |
| | Western Blot | DC₅₀ (GSPT1) | | 12h | |
Visual Guides and Workflows
This compound Mechanism of Action
Caption: Dual mechanism of this compound inducing degradation of BTK and GSPT1.
Experimental Workflow for Optimizing this compound in Primary Cells
Caption: Workflow for optimizing this compound concentration and exposure time.
Troubleshooting Guide for High Toxicity
Caption: A logical flowchart for troubleshooting high this compound toxicity.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Plating: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to acclimate for 2-4 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Carefully remove the medium from the cells and add the this compound dilutions and controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Target Degradation Assessment by Western Blot
-
Cell Treatment: Plate a sufficient number of primary cells (e.g., in a 6-well plate) and treat with various concentrations of this compound, vehicle control, and other controls for the desired time (e.g., 4 or 8 hours).
-
Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against BTK, GSPT1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nucleusbiologics.com [nucleusbiologics.com]
GBD-9 Technical Support Center: Troubleshooting Guides and FAQs
Welcome to the technical support center for GBD-9, a dual-mechanism degrader of Bruton's tyrosine kinase (BTK) and G1 to S phase transition 1 (GSPT1). This resource is designed for researchers, scientists, and drug development professionals to address potential issues and answer frequently asked questions regarding the use of this compound in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel small molecule that functions as both a Proteolysis Targeting Chimera (PROTAC) and a molecular glue.[1][2] It is composed of a ligand that binds to BTK, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] This dual functionality allows this compound to induce the ubiquitination and subsequent proteasomal degradation of both BTK and GSPT1, leading to the inhibition of tumor cell proliferation.[1][2]
Q2: In which research areas is this compound primarily used?
A2: this compound is predominantly utilized in the research of hematological cancers, such as diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML).[1]
Q3: What are the key components of the this compound molecule?
A3: this compound consists of three main parts: a BTK inhibitor (a pyrazolopyrimidine derivative), a CRBN E3 ligase ligand (a thalidomide (B1683933) derivative), and a linker connecting the two.[1]
Troubleshooting Guides for Common Assays
Working with a complex molecule like this compound can sometimes lead to unexpected results in common laboratory assays. Below are troubleshooting guides for potential interference with cell viability, luciferase, and fluorescent protein assays.
Cell Viability Assays (e.g., MTT, MTS, XTT)
Cell viability assays based on the reduction of tetrazolium salts (like MTT, MTS, and XTT) are susceptible to interference from compounds that can chemically interact with the dyes or affect cellular metabolic processes in ways not directly related to cell death.
Potential Issue: Inaccurate Cell Viability Readings
Troubleshooting Steps & Solutions
| Potential Cause | Suggested Solution | Control Experiment |
| Direct Reduction of Tetrazolium Salt | This compound, containing a pyrazolopyrimidine moiety, may have the potential to directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability. | Run a cell-free assay by adding this compound to the assay medium containing the tetrazolium salt (MTT, MTS, or XTT) and measure the color change. |
| Interference with Cellular Redox Environment | This compound's mechanism of action, inducing protein degradation, could alter the cellular redox state, which can affect the reduction of tetrazolium salts independent of cell viability. | Use an orthogonal cell viability assay that does not rely on cellular reducing potential, such as a membrane integrity assay (e.g., trypan blue exclusion or a fluorescent dye like propidium (B1200493) iodide). |
| Light Absorbance Interference | This compound's constituent parts, particularly the thalidomide and pyrazolopyrimidine rings, may absorb light in the same range as the formazan (B1609692) product (around 490-570 nm), leading to inaccurate absorbance readings. | Measure the absorbance spectrum of this compound in the assay buffer to determine if there is any overlap with the formazan absorbance maximum. If there is, subtract the background absorbance of this compound at the appropriate wavelength. |
Experimental Protocol: Cell-Free Interference Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add cell culture medium without cells.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Add the tetrazolium salt reagent (MTT, MTS, or XTT) to each well according to the manufacturer's protocol.
-
Incubate the plate for the recommended time at 37°C.
-
If using MTT, add the solubilization solution.
-
Read the absorbance at the appropriate wavelength. An increase in absorbance in the presence of this compound indicates direct reduction of the tetrazolium salt.
Luciferase Reporter Assays
Luciferase assays are widely used to study gene expression and signaling pathways. However, small molecules can interfere by directly inhibiting the luciferase enzyme, quenching the luminescent signal, or having intrinsic luminescent properties.
Potential Issue: Altered Luciferase Signal
Troubleshooting Steps & Solutions
| Potential Cause | Suggested Solution | Control Experiment |
| Direct Luciferase Inhibition | Components of this compound could potentially bind to and inhibit the luciferase enzyme. | Perform a cell-free luciferase assay with purified luciferase enzyme and its substrate in the presence of varying concentrations of this compound. |
| Signal Quenching | This compound may absorb the light emitted by the luciferase reaction, leading to a decrease in the measured signal. | In a cell-free system, mix a known amount of light-emitting luciferase reaction with this compound and measure the signal. A decrease in signal compared to the control indicates quenching. |
| Intrinsic Luminescence | Although less common, this compound could possess intrinsic luminescent properties that would add to the background signal. | Measure the luminescence of this compound in the assay buffer without the luciferase enzyme or substrate. |
| Altered Luciferase Expression/Stability | This compound's degradation of GSPT1 can affect overall protein translation, potentially reducing the expression of the luciferase reporter. | Use a non-luciferase-based reporter system (e.g., fluorescent protein or β-galactosidase) to confirm the biological effect. |
Experimental Protocol: Cell-Free Luciferase Inhibition Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a white, opaque 96-well plate, add assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Add a constant amount of purified luciferase enzyme to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the luciferase substrate.
-
Immediately measure the luminescence. A dose-dependent decrease in luminescence suggests direct inhibition.
Fluorescent Protein Assays
Assays using fluorescent proteins (e.g., GFP, RFP) can be affected by compounds that are themselves fluorescent or that quench the fluorescence of the reporter protein.
Potential Issue: Inaccurate Fluorescence Readings
Troubleshooting Steps & Solutions
| Potential Cause | Suggested Solution | Control Experiment |
| Intrinsic Fluorescence of this compound | Thalidomide and pyrazolopyrimidine derivatives have been reported to exhibit fluorescence, which could lead to a high background signal. | Measure the fluorescence spectrum (excitation and emission) of this compound in the assay buffer to determine if it overlaps with the fluorescent protein's spectrum. |
| Fluorescence Quenching | This compound could absorb the excitation or emission light of the fluorescent protein, a phenomenon known as the inner filter effect, leading to a reduced signal. | In a cell-free system, mix a purified fluorescent protein with varying concentrations of this compound and measure the fluorescence. A decrease in signal indicates quenching. |
| Altered Fluorescent Protein Expression | Similar to luciferase assays, the effect of this compound on GSPT1 could impact the expression of the fluorescent reporter protein. | Use an alternative method to measure the biological outcome, such as qPCR to measure the transcript levels of the gene of interest. |
Experimental Protocol: Intrinsic Fluorescence Measurement
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a black 96-well plate suitable for fluorescence measurements, add assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Use a spectrofluorometer to measure the excitation and emission spectra of this compound.
-
Compare the spectra to those of the fluorescent proteins used in your assay to identify any potential overlap.
Signaling Pathway and Experimental Workflow Diagrams
References
addressing GBD-9 batch to batch variability
Welcome to the technical support center for GBD-9, a dual-mechanism degrader of Bruton's tyrosine kinase (BTK) and G1 to S phase transition 1 (GSPT1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues and ensure the consistency and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the potency (e.g., IC50 or DC50) of this compound between different batches. What are the potential causes?
A1: Batch-to-batch variability in the activity of a small molecule like this compound can arise from several factors, primarily related to the compound itself or the experimental setup.
-
Compound Quality: Differences in the purity profile, presence of residual solvents, or the formation of isomers during synthesis can all impact biological activity.[1]
-
Compound Stability and Handling: this compound may degrade if not stored or handled correctly. Factors like exposure to light, repeated freeze-thaw cycles, and improper storage temperatures can compromise its integrity.[2][3]
-
Experimental Conditions: Inconsistencies in cell-based assays, such as variations in cell passage number, cell confluency, serum batches, and reagent quality, can lead to variable results.[2]
Q2: How can we assess the quality and integrity of our this compound batches?
A2: To ensure the quality of your this compound, it is recommended to perform analytical testing. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods to confirm the purity and identity of the compound.[4][5][6] A purity level of >95% is generally recommended for in vitro studies.
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage is crucial for maintaining the activity of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light and moisture.[3] Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][4] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: My this compound is not showing the expected level of protein degradation. What should I check?
A4: If you are not observing the expected degradation of BTK and GSPT1, consider the following troubleshooting steps:
-
Confirm Compound Activity: First, verify the integrity of your this compound stock solution as described in Q2 and Q3.
-
Optimize Experimental Conditions: Ensure that the cell line you are using expresses the target proteins (BTK and GSPT1) and the E3 ligase component, Cereblon (CRBN), which is required for this compound's activity.[7][8] Also, optimize the concentration of this compound and the treatment duration. Degradation of BTK and GSPT1 by this compound has been observed at concentrations as low as 50 nM with treatment times of 4 to 24 hours.[3][7]
-
Check Your Western Blot Protocol: Ensure your western blot protocol is optimized for the detection of BTK and GSPT1. This includes using validated antibodies, appropriate lysis buffers, and sufficient protein loading.
Q5: We are observing cytotoxicity in our cell line that does not seem to be related to the degradation of BTK and GSPT1. What could be the cause?
A5: Unexplained cytotoxicity could be due to off-target effects of this compound or issues with the experimental setup.
-
Off-Target Effects: At higher concentrations, small molecules can sometimes exhibit off-target activities. It is important to perform dose-response experiments to determine the optimal concentration range for on-target activity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%.[9] Always include a vehicle control (cells treated with the same concentration of DMSO as the this compound treated cells) in your experiments.
-
Compound Impurities: Impurities from the synthesis of this compound could have their own biological activities, including cytotoxicity.[1]
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent this compound Activity
This guide provides a systematic approach to identifying the source of variability in your experiments with this compound.
Step 1: Assess the Quality of Your this compound Batch
| Parameter | Method | Acceptance Criteria | Reference |
| Purity | HPLC | > 95% | [4] |
| Identity | LC-MS | Mass consistent with this compound | [5][6] |
| Solubility | Visual Inspection | Clear solution at working concentration | [9] |
Step 2: Review Storage and Handling Procedures
| Parameter | Recommendation | Reference |
| Solid Compound Storage | -20°C, protected from light and moisture | [3] |
| Stock Solution Storage | -80°C in single-use aliquots | [3][4] |
| Handling | Equilibrate to room temperature before opening | [4] |
Step 3: Standardize Experimental Protocols
-
Cell Culture: Use cells with a consistent passage number and ensure they are free of mycoplasma contamination. Maintain consistent cell seeding densities and confluency at the time of treatment.[2]
-
Reagents: Use fresh, high-quality reagents and qualify new batches of serum.
-
Controls: Always include appropriate positive and negative controls in your experiments. For this compound, a positive control could be a previously validated batch, and a negative control would be a vehicle-treated sample.
Experimental Protocols
Protocol 1: Western Blot for BTK and GSPT1 Degradation
This protocol details the steps for assessing the degradation of BTK and GSPT1 in a cell line treated with this compound.
Materials:
-
Cell line of interest (e.g., DOHH2)[7]
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BTK, GSPT1, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test is 10 nM to 1000 nM.[3] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Replace the medium in the wells with the this compound or vehicle-containing medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).[7]
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against BTK, GSPT1, and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the band intensity of BTK and GSPT1 to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assay
This protocol describes a general method for assessing the effect of this compound on cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear or opaque-walled plates (depending on the assay)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. The optimal seeding density should be determined empirically to ensure that the cells are in the exponential growth phase at the end of the assay.
-
This compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the diluted this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[3][7]
-
Cell Viability Measurement:
-
For MTT/MTS assays: Add the reagent to each well and incubate for 1-4 hours at 37°C.[11] Then, add the solubilization solution (for MTT) and read the absorbance on a plate reader.
-
For CellTiter-Glo® assay: Allow the plate and reagent to equilibrate to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes. Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. skpharmteco.com [skpharmteco.com]
- 6. 小分子分析与质控 [sigmaaldrich.com]
- 7. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches to targeted protein degradation technologies in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
GBD-9 Outperforms Ibrutinib in BTK Degradation and Cell Killing: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Bruton's tyrosine kinase (BTK) degrader, GBD-9, and the established BTK inhibitor, ibrutinib (B1684441). This analysis, supported by experimental data, highlights the distinct mechanisms of action and differential efficacy of these two compounds in hematological cancer models.
This compound, a dual-mechanism agent, demonstrates superior performance in inducing the degradation of BTK and eliciting potent cancer cell death compared to the inhibitory action of ibrutinib. This guide will delve into the head-to-head comparisons of their effects on BTK protein levels and cell viability, supplemented with detailed experimental protocols and visual representations of their mechanisms.
Executive Summary of Comparative Efficacy
This compound operates as a Proteolysis Targeting Chimera (PROTAC) to induce the degradation of BTK and as a molecular glue to degrade G1 to S phase transition 1 (GSPT1) protein.[1][2] This dual action translates into a more profound and sustained impact on cancer cell survival pathways. In contrast, ibrutinib functions as a covalent inhibitor, binding to the C481 residue in the active site of BTK to block its kinase activity without causing protein degradation.[3]
Experimental data reveals that this compound's degradation-based approach leads to significantly more potent anti-proliferative effects in various cancer cell lines compared to ibrutinib's inhibition-based mechanism.
Data Presentation: this compound vs. Ibrutinib
The following tables summarize the quantitative data from comparative studies on BTK degradation and cell viability.
Table 1: BTK and GSPT1 Protein Degradation in DOHH2 Cells
| Compound | Concentration | BTK Degradation | GSPT1 Degradation |
| This compound | 50 nM | 80% | 90% |
| Ibrutinib | N/A | No degradation | No degradation |
Data from a study on the dual-mechanism degrader this compound.[4]
Table 2: Comparative Cell Viability (IC50) in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Ibrutinib IC50 (µM) |
| DOHH2 | Diffuse Large B-cell Lymphoma (DLBCL) | 133 | >10 (inferred insensitivity) |
| WSU-NHL | Diffuse Large B-cell Lymphoma (DLBCL) | Significantly more potent than ibrutinib | - |
| HBL-1 | Diffuse Large B-cell Lymphoma (DLBCL) | Significantly more potent than ibrutinib | - |
| THP-1 | Acute Myeloid Leukemia (AML) | Significantly more potent than ibrutinib | >8 |
| MV4-11 | Acute Myeloid Leukemia (AML) | Significantly more potent than ibrutinib | - |
| JeKo-1 | Mantle Cell Lymphoma (MCL) | - | 0.60 |
| Mino | Mantle Cell Lymphoma (MCL) | - | >8.26 |
| Granta-519 | Mantle Cell Lymphoma (MCL) | - | >8.26 |
IC50 values for this compound are from a direct comparative study.[4] Ibrutinib IC50 values are compiled from various studies for context, highlighting its variable and sometimes limited potency.[5][6]
Mandatory Visualization
The following diagrams illustrate the distinct mechanisms of action of this compound and ibrutinib.
Experimental Protocols
Western Blotting for BTK and GSPT1 Degradation
This protocol is used to quantify the levels of BTK and GSPT1 proteins following treatment with this compound or ibrutinib.
1. Cell Culture and Treatment:
-
Culture DOHH2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and treat with various concentrations of this compound or ibrutinib for the desired time points (e.g., 24 hours).
2. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BTK, GSPT1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability to determine the cytotoxic effects of this compound and ibrutinib.
1. Cell Seeding:
-
Seed cancer cells (e.g., DOHH2, THP-1) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of culture medium.
2. Compound Treatment:
-
Add serial dilutions of this compound or ibrutinib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
3. MTT Reagent Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Conclusion
The data presented in this guide strongly indicates that this compound, with its dual-mechanism degradation of BTK and GSPT1, offers a more potent and effective strategy for killing hematological cancer cells compared to the kinase inhibition of ibrutinib. The ability of this compound to induce near-complete degradation of its targets at nanomolar concentrations translates to superior anti-proliferative activity across various lymphoma and leukemia cell lines. These findings position this compound as a promising therapeutic candidate and highlight the potential of targeted protein degradation as a powerful modality in cancer drug discovery. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 3. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 4. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrutinib synergizes with poly(ADP-ribose) glycohydrolase inhibitors to induce cell death in AML cells via a BTK-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Dual- and Single-Target BTK Degraders: GBD-9 vs. L18I
In the rapidly evolving field of targeted protein degradation, heterobifunctional degraders have emerged as powerful therapeutic modalities. This guide provides a detailed comparison between GBD-9, a novel dual-mechanism degrader, and L18I, a representative single-target Bruton's tyrosine kinase (BTK) degrader. Both molecules are designed to eliminate BTK, a critical kinase in B-cell receptor signaling, but they employ distinct mechanisms with significant implications for their therapeutic potential, particularly in hematological malignancies.
Mechanism of Action: A Tale of Two Degraders
The fundamental difference between this compound and L18I lies in their mechanism of action and the number of proteins they target for degradation.
L18I: A Classic BTK PROTAC
L18I functions as a proteolysis-targeting chimera (PROTAC).[1] It is a bifunctional molecule composed of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[1][2] By bringing BTK into close proximity with the E3 ligase, L18I facilitates the tagging of BTK with ubiquitin, marking it for destruction by the cell's proteasome.[3][4] This approach is designed to selectively eliminate the BTK protein.
This compound: A Dual-Mechanism Degrader
This compound represents a more complex strategy, merging the properties of a PROTAC and a "molecular glue".[5][6][7] While it also recruits the CRBN E3 ligase, its unique structure and linker length allow it to induce the degradation of two distinct proteins through two separate mechanisms:[6][8]
-
PROTAC activity against BTK: Similar to L18I, this compound forms a ternary complex between BTK and CRBN, leading to BTK's ubiquitination and subsequent degradation.[6][8]
-
Molecular glue activity against GSPT1: this compound also induces a novel interaction between CRBN and the translation termination factor GSPT1 (G1 to S phase transition 1). This CRBN-GBD-9-GSPT1 complex formation leads to GSPT1's degradation.[5][6][7]
This dual action means this compound simultaneously disrupts B-cell receptor signaling via BTK depletion and impairs protein synthesis through GSPT1 loss, creating a synergistic antitumor effect.[9]
Performance Data: Head-to-Head Comparison
Experimental data from studies on diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML) cell lines highlight the functional differences between this compound and single-target BTK degraders.[6]
| Parameter | This compound | L18I (Single-Target BTK Degrader) | Ibrutinib (BTK Inhibitor) |
| Target(s) | BTK and GSPT1 | BTK | BTK (Inhibition) |
| BTK Degradation | >80% degradation at 50 nM (24h) in DOHH2 cells.[6][9] | Efficiently degrades BTK and mutants (e.g., C481S).[2][6][10] | N/A (Inhibits, does not degrade) |
| GSPT1 Degradation | ~90% degradation at 50 nM (24h) in DOHH2 cells.[6][9] | No effect on GSPT1.[6] | No effect on GSPT1 |
| Anti-proliferative Activity (IC₅₀ in DOHH2 cells) | 133 nM [5][6] | Less potent than this compound.[6] | Less potent than this compound.[6] |
| Cell Cycle Effect | Induces G1 phase arrest (~20% increase in G1 population).[5][6] | Limited effect on cell cycle.[6] | Limited effect on cell cycle |
| Apoptosis Induction | Downregulates anti-apoptotic proteins (BCL-2, MCL-1) and cleaves caspase-3.[6] | Limited effect on apoptosis.[6] | Limited effect on apoptosis |
| Efficacy in DLBCL/AML | Significantly superior anti-proliferative effects compared to single-target agents.[6] | Limited efficacy as a single agent.[6] | Limited efficacy as a single agent |
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to compare this compound and L18I.
Western Blot for Protein Degradation
-
Objective: To quantify the levels of BTK and GSPT1 protein following treatment with degraders.
-
Protocol:
-
Cell Culture and Treatment: Seed DLBCL (e.g., DOHH2) or AML cells in 6-well plates. Treat cells with various concentrations of this compound, L18I, or DMSO (vehicle control) for specified time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against BTK, GSPT1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect bands using an ECL chemiluminescence kit and an imaging system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to normalize target protein levels to the loading control.
-
Cell Proliferation Assay (MTT or CCK-8)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and compare the anti-proliferative effects of the compounds.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Compound Treatment: Treat cells with a serial dilution of this compound, L18I, or Ibrutinib for 72-96 hours.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: For MTT, add solubilization solution (e.g., DMSO). For CCK-8, no solubilization is needed. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Cell Cycle Analysis
-
Objective: To assess the effect of degraders on cell cycle distribution.
-
Protocol:
-
Cell Treatment: Treat DOHH2 cells with this compound or L18I at specified concentrations (e.g., 10-100 nM) for 24 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing propidium (B1200493) iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G1, S, and G2/M phases.
-
Conclusion
The comparison between this compound and L18I illustrates a key evolutionary step in the design of protein degraders. While single-target BTK degraders like L18I are effective at eliminating BTK and can overcome resistance mutations associated with kinase inhibitors, their therapeutic efficacy can be limited in cancers that are not solely dependent on BTK signaling.[6]
This compound, with its innovative dual-mechanism, offers a significant advantage by simultaneously degrading two key cancer-driving proteins, BTK and GSPT1.[6] This synergistic action results in superior anti-proliferative activity, induction of cell cycle arrest, and apoptosis, making it a more promising candidate for treating challenging hematological malignancies like DLBCL and AML.[5][6] The development of this compound provides a new blueprint for designing multi-target degraders that combine the strengths of both PROTAC and molecular glue strategies to achieve enhanced therapeutic outcomes.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of GBD-9 and Other PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel dual-mechanism degrader GBD-9 with other prominent PROTACs (Proteolysis Targeting Chimeras). This analysis is supported by available experimental data to inform future research and development in targeted protein degradation.
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide delves into the specifics of this compound, a unique degrader, and contrasts its performance with established PROTACs such as those targeting Bromodomain-containing protein 4 (BRD4) and the Androgen Receptor (AR).
Mechanism of Action: A Tale of Two Strategies
A key differentiator for this compound is its dual mechanism of action. It functions as both a traditional PROTAC and a "molecular glue." As a PROTAC, it brings Bruton's tyrosine kinase (BTK) into proximity with the Cereblon (CRBN) E3 ubiquitin ligase, leading to BTK's ubiquitination and subsequent degradation by the proteasome.[1][2][3] Concurrently, it acts as a molecular glue to induce the degradation of G1 to S phase transition protein 1 (GSPT1) by the same E3 ligase.[1][2][4] This dual activity allows this compound to target two distinct and critical proteins involved in cancer cell proliferation and survival.[1][2]
In contrast, other well-characterized PROTACs typically have a singular focus. For instance, MZ1 and dBET1 are designed to specifically degrade BRD4, a key regulator of oncogene transcription, by recruiting the von Hippel-Lindau (VHL) and CRBN E3 ligases, respectively.[5][6][7][8][9][10][11] Similarly, ARV-110 (Bavdegalutamide) is a selective degrader of the Androgen Receptor (AR), a primary driver of prostate cancer, though the specific E3 ligase it recruits is not consistently specified in the provided information.[12][13][14][15][16]
Comparative Performance Data
The following table summarizes key quantitative data for this compound and other selected PROTACs based on available information. This data provides a snapshot of their degradation efficiency and biological activity.
| PROTAC | Target(s) | E3 Ligase | Cell Line | DC50 | Dmax | IC50 | Binding Affinity (Kd) |
| This compound | BTK, GSPT1 | CRBN | DOHH2 (DLBCL) | Not specified | >80% degradation at 50 nM | 133 nM | Not specified |
| MZ1 | BRD4 | VHL | HeLa, LS174t, MV4;11, HL60 | 2-20 nM | >90% | pIC50 available | 382/120 nM (BRD4 BD1/2) |
| dBET1 | BRD4 | CRBN | Breast cancer cells, MV4;11 | EC50 = 430 nM | Not specified | 20 nM | Not specified |
| ARV-110 | AR | Not Specified | VCaP, LNCaP | < 1 nM | >90% | 1.5 nM (VCaP), 16.2 nM (LNCaP) | Not specified |
Note: DLBCL stands for Diffuse Large B-cell Lymphoma. DC50 is the concentration required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation. IC50 is the concentration that inhibits 50% of a biological function (e.g., cell proliferation). pIC50 is the negative logarithm of the IC50 value. EC50 is the concentration that gives a half-maximal response.
Experimental Protocols and Methodologies
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments typically cited in PROTAC research.
Western Blotting for Protein Degradation
This technique is fundamental for visualizing and quantifying the degradation of a target protein.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or inhibitor for a specified period (e.g., 72 hours).
-
Assay Procedure: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Binding Assays (e.g., Isothermal Titration Calorimetry - ITC)
ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution, such as the dissociation constant (Kd).
-
Sample Preparation: Prepare purified proteins (e.g., the target protein's bromodomain and the E3 ligase complex) and the PROTAC in a suitable buffer.
-
ITC Experiment: Load one of the binding partners into the sample cell of the ITC instrument and the other into the injection syringe.
-
Titration: Perform a series of small injections of the titrant into the sample cell while monitoring the heat change associated with the binding event.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
General PROTAC Mechanism of Action
Dual Mechanism of this compound
Typical Experimental Workflow for PROTAC Evaluation
Conclusion
This compound represents an innovative approach in the field of targeted protein degradation by simultaneously inducing the degradation of two distinct cancer-relevant proteins, BTK and GSPT1, through a dual PROTAC and molecular glue mechanism.[1][2] This contrasts with the single-target approach of many other well-established PROTACs. While direct, side-by-side comparative data is limited, the available information suggests that this compound is a potent anti-proliferative agent in certain cancer cell lines.[1] Further research with standardized experimental conditions is necessary to fully elucidate the comparative efficacy and therapeutic potential of this compound against other targeted degraders. The detailed methodologies and conceptual diagrams provided in this guide offer a framework for researchers to design and interpret such comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. lifesensors.com [lifesensors.com]
- 10. MZ1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. benchchem.com [benchchem.com]
- 12. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. arvinasmedical.com [arvinasmedical.com]
- 16. Arvinas PROTAC® Protein Degrader Bavdegalutamide (ARV-110) Continues to Demonstrate Clinical Benefit in Men with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]
Validating GBD-9's CRBN-Dependent Mechanism: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GBD-9's performance in the presence and absence of the E3 ubiquitin ligase Cereblon (CRBN), offering supporting experimental data and detailed protocols to validate its mechanism of action.
This compound is a novel dual-mechanism degrader that targets both Bruton's tyrosine kinase (BTK) and G1 to S phase transition 1 (GSPT1) for proteasomal degradation.[1][2] Its mechanism relies on recruiting the E3 ubiquitin ligase CRBN to induce the ubiquitination and subsequent degradation of its target proteins.[1][2] This guide explores the experimental validation of this CRBN-dependent mechanism, a critical step in characterizing the specificity and mode of action of this compound.
This compound's Dual Mechanism of Action
This compound functions as a Proteolysis Targeting Chimera (PROTAC) for BTK and as a molecular glue for GSPT1.[1] This dual functionality allows for the simultaneous degradation of two key proteins involved in cancer cell proliferation and survival. The CRBN-dependent nature of this compound is a key aspect of its design, ensuring that its degradative activity is channeled through a specific cellular pathway.
Quantitative Analysis of this compound's CRBN-Dependent Activity
Below are tables summarizing the expected outcomes from such comparative experiments based on the established mechanism of this compound and data from similar CRBN-dependent degraders.
Table 1: this compound-Induced Protein Degradation in Wild-Type vs. CRBN Knockout Cells
| Cell Line | Target Protein | This compound Treatment | Expected Protein Degradation (%) |
| DOHH2 (WT) | BTK | 50 nM, 24h | ~80% |
| DOHH2 (WT) | GSPT1 | 50 nM, 24h | ~90% |
| DOHH2 (CRBN KO) | BTK | 50 nM, 24h | No significant degradation |
| DOHH2 (CRBN KO) | GSPT1 | 50 nM, 24h | No significant degradation |
Table 2: Effect of this compound on Cell Viability in Wild-Type vs. CRBN Knockout Cells
| Cell Line | This compound IC50 |
| DOHH2 (WT) | ~133 nM |
| DOHH2 (CRBN KO) | Expected to be significantly higher / inactive |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of this compound's mechanism. Below are protocols for key experiments.
Generation of CRBN Knockout Cell Lines via CRISPR/Cas9
This protocol outlines the steps to create a CRBN knockout cell line from a wild-type parental line (e.g., DOHH2).
-
gRNA Design and Synthesis:
-
Design single guide RNAs (sgRNAs) targeting a conserved exon of the CRBN gene. Utilize online CRISPR design tools to minimize off-target effects.
-
Synthesize the selected sgRNAs.
-
-
Cas9 and gRNA Delivery:
-
Culture DOHH2 cells to ~70% confluency.
-
Co-transfect the cells with a plasmid encoding Cas9 nuclease and the synthesized CRBN-targeting sgRNAs using a suitable transfection reagent.
-
-
Single-Cell Cloning and Screening:
-
Two days post-transfection, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Expand the single-cell clones.
-
-
Verification of CRBN Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones and perform Sanger sequencing of the targeted CRBN locus to identify clones with frameshift mutations.
-
Western Blot Analysis: Prepare protein lysates from potential knockout clones and perform Western blotting with an anti-CRBN antibody to confirm the absence of CRBN protein expression.
-
Western Blot Analysis of BTK and GSPT1 Degradation
This protocol details the procedure to quantify the degradation of BTK and GSPT1 in wild-type and CRBN knockout cells following this compound treatment.
-
Cell Treatment:
-
Seed an equal number of wild-type and CRBN KO DOHH2 cells.
-
Treat the cells with the desired concentrations of this compound (e.g., 50 nM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Protein Lysate Preparation:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against BTK, GSPT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the BTK and GSPT1 band intensities to the loading control.
-
Cell Viability Assay
This protocol is for assessing the anti-proliferative effect of this compound on wild-type and CRBN knockout cells.
-
Cell Seeding:
-
Seed wild-type and CRBN KO DOHH2 cells in 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Alternative Approaches to Validate CRBN Dependency
Besides the use of CRBN knockout cells, other methods can be employed to confirm this compound's reliance on CRBN:
-
Pomalidomide (B1683931) Competition Assay: As previously mentioned, co-treatment of cells with this compound and an excess of pomalidomide will compete for binding to CRBN. The abrogation of BTK and GSPT1 degradation in the presence of pomalidomide provides strong evidence for a CRBN-dependent mechanism.[1][2]
-
CRBN Ligand-Negative Control: Synthesizing a this compound analog with a modification to the CRBN-binding moiety that prevents its interaction with CRBN. This negative control compound should not induce the degradation of BTK or GSPT1.
Conclusion
The validation of this compound's CRBN-dependent mechanism is fundamental to understanding its therapeutic potential. The use of CRBN knockout cells provides the most definitive evidence of this dependency. The experimental protocols outlined in this guide offer a comprehensive framework for researchers to independently verify the on-target mechanism of this compound and similar CRBN-recruiting degraders. The expected loss of activity in CRBN knockout cells would unequivocally confirm that this compound's dual-degradation function is mediated through its interaction with the Cereblon E3 ligase.
References
GBD-9: A Novel Dual-Targeted Degrader Poised to Challenge Standard Therapies in Acute Myeloid Leukemia
For Immediate Release
In the rapidly evolving landscape of Acute Myeloid Leukemia (AML) treatment, a novel dual-mechanism degrader, GBD-9, is showing significant preclinical promise, positioning it as a potential future competitor to established standard-of-care therapies. This guide provides a comprehensive comparison of this compound's efficacy with that of standard AML treatments, supported by available experimental data, for an audience of researchers, scientists, and drug development professionals.
This compound is an innovative molecule that functions as both a Proteolysis Targeting Chimera (PROTAC) and a molecular glue.[1][2] It simultaneously targets Bruton's Tyrosine Kinase (BTK) and G1 to S phase transition protein 1 (GSPT1) for degradation by recruiting the E3 ubiquitin ligase cereblon (CRBN).[1][3] This dual action disrupts key signaling pathways involved in cancer cell proliferation and survival.
Comparative Efficacy Analysis
While direct head-to-head clinical trials are not yet available, preclinical data allows for a comparative assessment of this compound against standard AML therapies, such as the conventional "7+3" chemotherapy regimen (cytarabine and an anthracycline like daunorubicin) and the more recent targeted combination of venetoclax (B612062) and azacitidine.
In Vitro Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative effects in various AML cell lines. The available data on its half-maximal inhibitory concentration (IC50) in relevant AML cell lines, alongside published IC50 values for standard therapies, are presented below. It is important to note that IC50 values can vary depending on experimental conditions, such as the duration of drug exposure.
| Compound/Regimen | Cell Line | IC50 (72h exposure unless otherwise noted) | Citation(s) |
| This compound | DOHH2 (DLBCL) | 133 nM | [1] |
| THP-1 (AML) | Data not explicitly available, but showed strong inhibitory effect | [3] | |
| MV4-11 (AML) | Data not explicitly available, but showed strong inhibitory effect | [3] | |
| Cytarabine (B982) | THP-1 (parental) | 56 µM | [4] |
| THP-1 | 1.9 ± 0.5 µg/mL | [2] | |
| MV4-11 (parental) | 0.26 µM | [5] | |
| MV4-11 | Varies (e.g., 0.37 - 2.7 nmol/L) | [6] | |
| Daunorubicin (B1662515) | THP-1 (parental) | 0.19 µM | [4] |
| THP-1 | 0.22 ± 0.01 µM | [2] | |
| Venetoclax | THP-1 (resistant) | >1 µM | [7] |
| MV4-11 (sensitive) | 7.8 ± 2.1 nM | [8] | |
| Venetoclax + Azacitidine | OCI-AML5, MV4-11 | Synergistic activity observed | [9] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental protocols.
The data suggests that this compound is highly potent, with nanomolar efficacy in a lymphoma cell line, and strong activity in AML cell lines.[1][3] In comparison, the IC50 values for cytarabine and daunorubicin in AML cell lines are in the micromolar and sub-micromolar range, respectively.[2][4][5] Venetoclax shows high potency in sensitive AML cell lines (nanomolar range) but can face resistance.[7][8]
Mechanism of Action: A Dual-Pronged Attack
This compound's unique mechanism of action offers a multi-faceted approach to targeting AML. By inducing the degradation of both BTK and GSPT1, it disrupts two distinct and critical cellular processes.
This compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Increase in the Drug Resistance of Acute Myeloid Leukemia THP-1 Cells in High-Density Cell Culture Is Associated with Inflammatory-like Activation and Anti-Apoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined venetoclax and alvocidib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Synergistic Potential of GBD-9 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GBD-9 is a novel dual-mechanism degrader that simultaneously targets Bruton's tyrosine kinase (BTK) and the translation termination factor G1 to S phase transition 1 (GSPT1). By harnessing the E3 ubiquitin ligase cereblon (CRBN), this compound functions as both a Proteolysis Targeting Chimera (PROTAC) for BTK and a molecular glue for GSPT1, leading to their ubiquitination and subsequent proteasomal degradation. This dual action results in a potent, intrinsic synergistic anti-tumor effect, particularly in hematological malignancies such as Diffuse Large B-cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML).
This guide provides a comparative analysis of this compound's preclinical performance against relevant alternatives and explores the theoretical framework and experimental approaches for assessing its synergistic effects when combined with other therapeutic agents.
Intrinsic Synergy and Preclinical Efficacy of this compound
The simultaneous degradation of BTK and GSPT1 by this compound offers a multi-pronged attack on cancer cell proliferation and survival. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is often constitutively active in B-cell malignancies. GSPT1 plays a key role in protein translation termination, and its degradation can lead to cell cycle arrest and apoptosis. The concurrent removal of both proteins has been shown to be more effective than targeting either one alone.
Preclinical studies have demonstrated the superior anti-proliferative effects of this compound compared to the BTK inhibitor ibrutinib (B1684441) and single-target degraders.
| Compound/Combination | Target(s) | Cell Line | IC50 (nM) | Reference |
| This compound | BTK & GSPT1 | DOHH2 (DLBCL) | 133 | [1] |
| Ibrutinib | BTK (inhibition) | DOHH2 (DLBCL) | >1000 | [1] |
| L18I (BTK Degrader) | BTK | DOHH2 (DLBCL) | >1000 | [1] |
| CC-90009 (GSPT1 Degrader) | GSPT1 | DOHH2 (DLBCL) | ~500 | [1] |
| L18I + CC-90009 | BTK & GSPT1 | DOHH2 (DLBCL) | ~150 | [1] |
Potential Synergistic Combinations with this compound
While direct experimental data on this compound in combination with other drugs is not yet publicly available, the mechanisms of resistance to BTK inhibitors and the broader principles of oncology combination therapy suggest several promising avenues for investigation. The rationale for these combinations is often to overcome resistance, enhance efficacy, or target compensatory signaling pathways.
Potential Combination Strategies for this compound:
-
With BCL-2 Inhibitors (e.g., Venetoclax): BTK signaling can upregulate the anti-apoptotic protein BCL-2. While this compound's mechanism already involves the downregulation of anti-apoptotic proteins, combining it with a direct BCL-2 inhibitor like venetoclax (B612062) could lead to a more profound and durable apoptotic response. This is a particularly relevant strategy for CLL and other hematological cancers dependent on BCL-2 for survival.
-
With PI3K Inhibitors: The PI3K/AKT/mTOR pathway is another critical survival pathway in B-cell malignancies that can be activated in response to BTK inhibition, leading to resistance. A combination of this compound with a PI3K inhibitor could simultaneously block two major survival signaling axes.[2][3]
-
With Chemotherapy: Combining this compound with standard-of-care chemotherapeutic agents could offer a synergistic effect. This compound's ability to induce cell cycle arrest at the G1 phase may sensitize cancer cells to DNA-damaging agents that are most effective during the S or M phases of the cell cycle.
-
With Immune Checkpoint Inhibitors: Emerging evidence suggests a role for BTK in regulating the tumor microenvironment. By degrading BTK, this compound may modulate immune cell function and enhance the efficacy of immune checkpoint inhibitors in liquid tumors.[2]
-
With other Targeted Therapies: In cancers with specific genetic alterations, combining this compound with drugs targeting those mutations (e.g., FLT3 inhibitors in AML) could provide a more comprehensive and personalized treatment approach.
Experimental Protocols
To assess the synergistic effects of this compound with other drugs, a series of well-defined experimental protocols are required.
Cell Viability and Synergy Assessment
This protocol is designed to determine the anti-proliferative effects of this compound alone and in combination with another drug and to quantify the nature of the interaction (synergism, additivity, or antagonism).
-
Cell Culture: Culture cancer cell lines (e.g., DOHH2, MV4-11) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a matrix of concentrations of this compound and the combination drug, both alone and in combination, for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.[4][5]
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.
-
Determine the synergistic effect using a synergy model such as the Bliss Independence model or the Loewe Additivity model.[6] The Combination Index (CI) is often calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7]
-
Western Blotting for Protein Degradation
This protocol is used to confirm the on-target effect of this compound (degradation of BTK and GSPT1) in the presence and absence of a combination drug.
-
Cell Treatment: Treat cells with this compound, the combination drug, and the combination of both for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against BTK, GSPT1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1][8]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the protein band intensities and normalize them to the loading control to determine the extent of protein degradation.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound and its combinations on cell cycle progression.
-
Cell Treatment: Treat cells with the drugs as described for the Western blotting protocol.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C.[9][10]
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A to prevent staining of double-stranded RNA.[11]
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Visualizations
Caption: this compound's dual-mechanism of action leading to anti-proliferative effects.
Caption: A generalized workflow for assessing the synergistic effects of this compound.
References
- 1. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for overcoming resistance to Bruton's tyrosine kinase inhibitor zanubrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assay for Anti-Cancer Drugs [ols-bio.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 8. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. benchchem.com [benchchem.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
GBD-9 vs. ARV-110: A Comparative Guide to Two Distinct Targeted Protein Degraders
In the rapidly evolving field of targeted protein degradation, two molecules, GBD-9 and ARV-110, exemplify the diverse strategies being employed to eliminate disease-causing proteins. While both are potent degraders, they differ fundamentally in their targets, mechanisms of action, and therapeutic applications. This guide provides a detailed comparison of this compound and ARV-110, offering insights for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. ARV-110
| Feature | This compound | ARV-110 (Bavdegalutamide) |
| Primary Target(s) | Bruton's Tyrosine Kinase (BTK) & G1 to S Phase Transition 1 (GSPT1) | Androgen Receptor (AR) |
| Therapeutic Area | Hematological Malignancies (e.g., DLBCL, AML) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) |
| Mechanism of Action | Dual-mechanism: PROTAC for BTK, Molecular Glue for GSPT1 | PROTAC (Proteolysis Targeting Chimera) |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) |
| Development Stage | Preclinical | Phase 2 Clinical Trials |
Mechanism of Action: A Tale of Two Degraders
ARV-110: A Classic PROTAC Approach
ARV-110, also known as bavdegalutamide, is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5][6] ARV-110 specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase to tag the AR protein for destruction.[2][4][7] This approach is particularly relevant in prostate cancer, where AR signaling is a key driver of tumor growth.[2][7][8]
This compound: A Novel Dual-Mechanism Degrader
This compound operates through a unique dual mechanism, functioning as both a PROTAC and a molecular glue.[9][10][11][12] It simultaneously targets two distinct proteins for degradation: Bruton's Tyrosine Kinase (BTK) and G1 to S phase transition protein 1 (GSPT1).[9][10][11] For BTK, this compound acts as a conventional PROTAC, recruiting the CRBN E3 ligase to induce its ubiquitination and degradation.[11] Concurrently, this compound acts as a molecular glue to induce the degradation of GSPT1, also by recruiting CRBN.[11][13] This dual action aims to produce a synergistic antitumor effect in hematological malignancies like diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML).[9][10][11]
Preclinical and Clinical Performance
ARV-110 in Prostate Cancer
ARV-110 has undergone extensive preclinical and clinical evaluation. In preclinical studies, it demonstrated robust and selective degradation of both wild-type and clinically relevant mutant AR proteins with a half-maximal degradation concentration (DC50) of approximately 1 nM.[8] It effectively suppressed the expression of the AR-target gene PSA, inhibited cancer cell proliferation, and induced apoptosis in prostate cancer cell lines.[6][8] In vivo studies using xenograft models, including those resistant to enzalutamide, showed significant tumor growth inhibition and AR degradation of over 90% at a 1 mg/kg oral dose.[8]
Phase 1/2 clinical trials in patients with heavily pretreated metastatic castration-resistant prostate cancer (mCRPC) have shown promising results.[1][3] ARV-110 demonstrated clinical activity, particularly in patients with specific AR mutations (T878 and H875).[1] The recommended Phase 2 dose (RP2D) was established at 420 mg once daily.[3]
This compound in Hematological Malignancies
The data for this compound is currently from preclinical studies. In DLBCL and AML cell lines, this compound efficiently degraded both BTK and GSPT1.[11] In the DOHH2 DLBCL cell line, 50 nM of this compound for 24 hours resulted in approximately 80% degradation of BTK and 90% degradation of GSPT1.[9][11] This dual degradation led to more potent inhibition of cell proliferation (IC50 ~133 nM in DOHH2 cells), induction of G1 cell cycle arrest, and apoptosis compared to single-target BTK inhibitors or degraders.[9][10][11]
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound
| Parameter | Cell Line | Concentration | Result |
| BTK Degradation | DOHH2 | 50 nM (24h) | ~80% degradation |
| GSPT1 Degradation | DOHH2 | 50 nM (24h) | ~90% degradation |
| Cell Proliferation (IC50) | DOHH2 | 72h | ~133 nM |
Table 2: Clinical Efficacy of ARV-110 in mCRPC (Phase 1/2 Data)
| Patient Subgroup | PSA50 Response Rate |
| AR T878A/S and/or H875Y mutations | 46% |
| Patients without these mutations | 10% |
Experimental Protocols
Western Blot for Protein Degradation (General Protocol)
A detailed protocol for assessing protein degradation via Western blot, a key experiment for both degraders, is outlined below.
-
Cell Culture and Treatment: Cancer cell lines (e.g., DOHH2 for this compound, VCaP for ARV-110) are cultured to optimal confluency. Cells are then treated with varying concentrations of the degrader or vehicle control for specified time points.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (BTK, GSPT1, or AR) and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control to determine the extent of protein degradation.
Conclusion
This compound and ARV-110 represent two innovative but distinct approaches within the field of targeted protein degradation. ARV-110 is a focused PROTAC degrader that has shown clinical promise in treating late-stage prostate cancer by targeting the androgen receptor. In contrast, this compound is a preclinical, dual-mechanism degrader that targets both BTK and GSPT1, offering a potentially synergistic approach for hematological malignancies. The comparison of these two molecules highlights the versatility of targeted protein degradation and the exciting potential for developing novel therapeutics tailored to specific diseases and resistance mechanisms. As more data emerges, the distinct advantages of each approach will become clearer, further shaping the future of this therapeutic modality.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. nursingcenter.com [nursingcenter.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. urotoday.com [urotoday.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
GBD-9 vs. DT2216: A Comparative Overview of Two Distinct Protein Degraders
For researchers, scientists, and drug development professionals, the emergence of targeted protein degradation has opened new avenues for therapeutic intervention. This guide provides a comparative analysis of two prominent protein degraders, GBD-9 and DT2216, highlighting their distinct mechanisms of action, target profiles, and preclinical efficacy. While not direct competitors, their comparison illuminates the versatility and specificity achievable with this therapeutic modality.
Executive Summary
This compound is a novel dual-mechanism degrader that simultaneously targets Bruton's tyrosine kinase (BTK) and G1 to S phase transition 1 (GSPT1) by engaging the E3 ligase Cereblon (CRBN). It uniquely functions as both a Proteolysis Targeting Chimera (PROTAC) for BTK and a molecular glue for GSPT1, demonstrating potent anti-proliferative effects in hematological cancer models.
DT2216 is a PROTAC designed to selectively degrade B-cell lymphoma-extra large (BCL-XL), an anti-apoptotic protein, by recruiting the Von Hippel-Lindau (VHL) E3 ligase. A key feature of DT2216 is its engineered safety profile, exhibiting minimal toxicity to platelets, a common challenge with non-degrader BCL-XL inhibitors. DT2216 is currently being evaluated in clinical trials for both solid and hematological malignancies.
Comparative Data
The following tables summarize the key characteristics and preclinical performance of this compound and DT2216 based on available experimental data.
Table 1: General Characteristics
| Feature | This compound | DT2216 |
| Molecule Type | Dual-mechanism degrader (PROTAC and Molecular Glue)[1][2][3] | PROTAC[4][5] |
| Target Protein(s) | Bruton's tyrosine kinase (BTK) and G1 to S phase transition 1 (GSPT1)[1][3] | B-cell lymphoma-extra large (BCL-XL)[4][5] |
| E3 Ligase Recruited | Cereblon (CRBN)[1][6] | Von Hippel-Lindau (VHL)[4][5] |
| Primary Indications | Preclinical research in Diffuse Large B-cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML)[1][6] | Clinical trials for solid tumors and hematological malignancies[7][8][9] |
Table 2: In Vitro Performance Data
| Parameter | This compound | DT2216 |
| Cell Line | DOHH2 (DLBCL) | MOLT-4 (T-cell Acute Lymphoblastic Leukemia) |
| Degradation Efficiency | >80% BTK degradation, >90% GSPT1 degradation (at 50 nM, 24h)[10] | Dmax: 90.8% BCL-XL degradation[11][12] |
| Degradation Concentration (DC50) | Not explicitly reported | 63 nM for BCL-XL degradation[11][12] |
| Inhibitory/Effective Concentration (IC50/EC50) | IC50: 133 nM[13] | EC50: 52 nM[11] |
| Key Finding | Significantly more effective at inhibiting cell proliferation than ibrutinib (B1684441) or single-target degraders.[6] | Selectively degrades BCL-XL in cancer cells with minimal effect on platelets.[11][12] |
Mechanism of Action and Signaling Pathways
This compound Signaling Pathway
This compound's dual-mechanism action results in two distinct downstream effects. As a PROTAC, it forms a ternary complex between BTK and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK. This disrupts B-cell receptor signaling. Concurrently, this compound acts as a molecular glue, inducing a conformational change in CRBN that leads to the recognition and degradation of the neosubstrate GSPT1. The degradation of GSPT1 impairs protein synthesis. The combined effect is a potent anti-proliferative and pro-apoptotic response.
Caption: this compound dual-mechanism signaling pathway.
DT2216 Signaling Pathway
DT2216 operates as a classic PROTAC. Its two ends bind to BCL-XL and the VHL E3 ligase, respectively, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules to BCL-XL. The polyubiquitinated BCL-XL is then recognized and degraded by the proteasome. The depletion of the anti-apoptotic BCL-XL protein restores the cell's natural apoptotic processes, leading to programmed cell death in BCL-XL-dependent cancer cells.
Caption: DT2216 PROTAC signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard laboratory practices.
Immunoblotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the degrader (e.g., this compound or DT2216) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for all samples and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein (BTK, GSPT1, or BCL-XL) overnight at 4°C. Also, probe with a loading control antibody (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Use densitometry software to quantify the intensity of the protein bands. Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
Cell Viability (MTS) Assay
This colorimetric assay measures cell viability as an indicator of metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader compound for a specified period (e.g., 72 hours). Include wells with vehicle control and media-only blanks.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50/EC50 value.
Cell Cycle Analysis via Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the compound of interest (e.g., this compound) for a specific time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution in the dark at room temperature for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the fluorescence intensity of PI, which is proportional to the DNA content, to distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use appropriate software to model the cell cycle distribution from the collected fluorescence data.
Caption: General experimental workflow for degrader characterization.
Conclusion
This compound and DT2216 exemplify the tailored approach of targeted protein degradation. This compound showcases a multi-targeting strategy with a unique dual mechanism, offering a potential solution for complex diseases like DLBCL and AML where hitting a single target may be insufficient. DT2216, on the other hand, highlights the potential of PROTACs to overcome the on-target toxicities of traditional inhibitors, thereby improving the therapeutic window for established targets like BCL-XL.[5][14] The continued development and investigation of such diverse protein degraders will undoubtedly expand the arsenal (B13267) of tools available to researchers and clinicians in the fight against a wide range of diseases.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. corefacilities.iss.it [corefacilities.iss.it]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cell viability assessment [protocols.io]
A Head-to-Head Comparison of GBD-9 and Indisulam as Molecular Glue Degraders
In the rapidly evolving field of targeted protein degradation, molecular glues have emerged as a powerful therapeutic modality. These small molecules induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This guide provides a detailed comparison of two prominent molecular glues, GBD-9 and indisulam (B1684377), for an audience of researchers, scientists, and drug development professionals.
Overview of this compound and Indisulam
This compound is a novel dual-mechanism degrader that exhibits both Proteolysis Targeting Chimera (PROTAC) and molecular glue properties.[1][2] It is designed to simultaneously degrade two distinct and therapeutically relevant proteins: Bruton's tyrosine kinase (BTK) and the translation termination factor G1 to S phase transition 1 (GSPT1).[1][2][3] this compound achieves this by recruiting the E3 ubiquitin ligase cereblon (CRBN).[1][4][5] Its dual action makes it a promising candidate for treating hematological malignancies such as diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML).[1][4]
Indisulam is an aryl sulfonamide that functions as a molecular glue to induce the degradation of the RNA-binding motif protein 39 (RBM39).[6][7][8] It facilitates the interaction between RBM39 and the DDB1 and CUL4-associated factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[6][7] The degradation of RBM39, a key splicing factor, leads to widespread aberrant pre-mRNA splicing, resulting in cell cycle arrest and apoptosis in cancer cells.[6][8][9] Indisulam has shown significant anti-cancer activity, particularly in hematopoietic and lymphoid malignancies.[6][7]
Mechanism of Action
The fundamental difference between this compound and indisulam lies in their targets and the E3 ligases they recruit.
This compound operates through a unique dual mechanism:
-
PROTAC activity against BTK: The ibrutinib-like moiety of this compound binds to BTK, while the pomalidomide-like end recruits the CRBN E3 ligase, leading to the ubiquitination and degradation of BTK.[1]
-
Molecular glue activity against GSPT1: The pomalidomide-like end of this compound also induces a conformational change in CRBN, creating a novel binding surface for GSPT1, leading to its degradation.[1]
Indisulam functions as a classical molecular glue:
-
It binds to the DCAF15 substrate receptor of the CRL4-DCAF15 E3 ligase, creating a composite interface that is recognized by the RRM2 domain of RBM39.[10][11][12] This induced proximity leads to the polyubiquitination and subsequent degradation of RBM39.[7][13] The anti-cancer efficacy of indisulam is directly correlated with the expression levels of DCAF15.[7][13]
Performance Data
The following tables summarize the quantitative data on the degradation efficiency and cytotoxic effects of this compound and indisulam from various studies. It is important to note that direct comparisons are challenging due to the use of different cell lines and experimental conditions.
Table 1: Protein Degradation Efficiency
| Compound | Target Protein(s) | Cell Line | Concentration | Degradation | Citation(s) |
| This compound | BTK | DOHH2 | 50 nM | >80% | [1] |
| GSPT1 | DOHH2 | 50 nM | >90% | [1] | |
| BTK & GSPT1 | DOHH2 | 50 nM | <20% of baseline | [14] | |
| Indisulam | RBM39 | IMR-32 | 5 µM | ~9-fold reduction | [8] |
| RBM39 | CMK | 5 µM | Almost complete degradation within 24h | [9] |
Table 2: Cytotoxicity and Anti-proliferative Activity
| Compound | Assay | Cell Line | IC50 / Effect | Citation(s) |
| This compound | Proliferation | DOHH2 | 133 nM | [15] |
| Indisulam | Viability (MTS) | HeLa | 287.5 µM (24h) | [6] |
| Viability (MTS) | C33A | 125.0 µM (24h) | [6] | |
| Viability | HCT-116 | 0.56 µM | [16] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches, the following diagrams are provided.
References
- 1. Genetic and compound screens uncover factors modulating cancer cell response to indisulam | Life Science Alliance [life-science-alliance.org]
- 2. researchgate.net [researchgate.net]
- 3. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Indisulam targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The RBM39 degrader indisulam inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
GBD-9: A Dual-Action Degrader Outperforming Single-Target Alternatives in Preclinical Models
A recent addition to the arsenal (B13267) of targeted protein degraders, GBD-9, has demonstrated significant potential in preclinical studies by simultaneously targeting and degrading Bruton's tyrosine kinase (BTK) and G1 to S phase transition 1 (GSPT1). This dual-mechanism action, combining properties of both a proteolysis-targeting chimera (PROTAC) and a molecular glue, has shown superior efficacy in inhibiting the proliferation of cancer cells compared to single-target approaches. This guide provides an objective comparison of this compound with alternative BTK and GSPT1 degraders, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound operates through a unique mechanism by recruiting the E3 ubiquitin ligase cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of its target proteins.[1] It functions as a PROTAC to degrade BTK, a key component of the B-cell receptor signaling pathway implicated in various B-cell malignancies.[2] Concurrently, it acts as a molecular glue to degrade GSPT1, a protein involved in protein synthesis and cell cycle progression.[2][3] This dual targeting is designed to deliver a more potent anti-cancer effect and potentially overcome resistance mechanisms associated with single-target therapies.
Comparative Performance Analysis
Proteomic analysis is a cornerstone in validating the on-target effects and selectivity of protein degraders. The following tables summarize the available quantitative data for this compound and its alternatives, focusing on their degradation efficiency and cellular activity.
| Compound | Target(s) | Cell Line | Concentration | Degradation (%) | Time Point | Citation |
| This compound | BTK | DOHH2 | 50 nM | >80% | 24 h | [3] |
| GSPT1 | DOHH2 | 50 nM | >90% | 24 h | [3] | |
| NX-5948 | BTK | TMD8 | <1 nM (DC50) | 50% | Not Specified | [4] |
| BGB-16673 | BTK | TMD8 (wild-type) | 0.971 nM (IC50) | Not Specified | Not Specified | [5] |
| BTK (mutant) | Various | 0.168 - 2.041 nM (IC50) | Not Specified | Not Specified | [5] | |
| CC-90009 | GSPT1 | KG-1 | Not Specified | Selective Reduction | Not Specified | [6][7] |
Table 1: On-Target Degradation Efficiency. This table compares the degradation potency of this compound with single-target BTK and GSPT1 degraders.
| Compound | Cell Line | IC50 | Citation |
| This compound | DOHH2 | 133 nM | [1] |
| Ibrutinib (Inhibitor) | DOHH2 | Significantly less potent than this compound | [3] |
| CC-90009 | 11 Human AML cell lines | 3 - 75 nM | [7] |
Table 2: Anti-Proliferative Activity. This table highlights the half-maximal inhibitory concentration (IC50) of this compound and a GSPT1 degrader alternative in cancer cell lines.
In-Depth Look at this compound's Proteomics Profile
A TMT-labeled quantitative proteomics assay was conducted to assess the selectivity of this compound. The results demonstrated that this compound exhibits fair selectivity for BTK and GSPT1, which were the primary proteins downregulated upon treatment.[3] Notably, the study confirmed that this compound did not induce the degradation of IKZF1/3 or CK1α, known neosubstrates of some CRBN-modulating drugs.[3] This selectivity is a critical attribute for minimizing off-target effects and enhancing the therapeutic window.
Visualizing the Molecular Mechanisms and Experimental Processes
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound and the workflows for key experimental validation methods.
Caption: this compound's dual-mechanism of action.
Caption: TMT-based quantitative proteomics workflow.
Experimental Protocols
To ensure the reproducibility and rigorous validation of on-target effects, the following detailed experimental protocols are provided.
TMT-Based Quantitative Proteomics for On-Target and Off-Target Analysis
This protocol outlines the key steps for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment to assess the global protein expression changes induced by a degrader like this compound.
-
Cell Culture and Treatment:
-
Culture DOHH2 cells in appropriate media and conditions.
-
Treat cells with 300 nM this compound or vehicle control (DMSO) for 8 hours.[3] Include at least three biological replicates for each condition.
-
-
Protein Extraction and Digestion:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
-
TMT Labeling:
-
Label the peptide digests from each sample with the respective TMTpro™ isobaric labeling reagents according to the manufacturer's protocol.
-
Quench the labeling reaction with hydroxylamine.
-
-
Sample Pooling and Fractionation:
-
Combine the TMT-labeled samples in equal amounts.
-
Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge.
-
Fractionate the peptides using high-pH reversed-phase liquid chromatography (RP-HPLC) to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-electrospray ionization source.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software suite like Proteome Discoverer™.
-
Search the MS/MS spectra against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated in the this compound-treated samples compared to the control.
-
Western Blot for Target Protein Degradation Confirmation
This protocol provides a standard method to confirm the degradation of specific target proteins.
-
Sample Preparation:
-
Treat cells with the degrader at various concentrations and time points.
-
Lyse cells and quantify protein concentration as described in the proteomics protocol.
-
Denature protein samples by boiling in Laemmli buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for BTK, GSPT1, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control to determine the relative protein levels.
-
HiBiT Assay for Quantitative Degradation Kinetics
The HiBiT assay is a sensitive, real-time method to quantify protein degradation kinetics and determine parameters like DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag to the endogenous locus of the target protein (e.g., BTK or GSPT1) in the desired cell line.
-
-
Assay Preparation:
-
Plate the HiBiT-tagged cells in a white, opaque 96-well plate.
-
Add the LgBiT protein and the Nano-Glo® Live Cell Substrate to the cells.
-
-
Degrader Treatment and Kinetic Measurement:
-
Add serial dilutions of the degrader to the wells.
-
Measure luminescence kinetically over time using a plate reader. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged protein.
-
-
Data Analysis:
-
Plot the luminescence signal against the degrader concentration at a specific time point to determine the DC50 and Dmax values.
-
Analyze the kinetic data to determine the rate of degradation.
-
Conclusion
This compound represents a promising therapeutic strategy by effectively degrading two key cancer-related proteins, BTK and GSPT1. The available preclinical data, supported by quantitative proteomics, demonstrates its potent and selective dual-action, leading to superior anti-proliferative effects compared to single-target approaches. The experimental protocols outlined in this guide provide a robust framework for researchers to validate the on-target effects of this compound and other novel protein degraders, facilitating the advancement of this exciting class of therapeutics. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully realize its clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BGB-16673 shows a long-term antitumor response in BTK-expressing cancer models | BioWorld [bioworld.com]
- 6. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
GBD-9: A Comparative Analysis of a Dual-Mechanism Degrader's Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
GBD-9 has emerged as a novel small molecule degrader with a unique dual mechanism of action, concurrently targeting Bruton's tyrosine kinase (BTK) and G1 to S phase transition 1 (GSPT1) for proteasomal degradation. This guide provides a comparative analysis of this compound's selectivity profile against other relevant degraders and inhibitors, supported by available experimental data.
Introduction to this compound
This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent degradation of its target proteins.[1][2] It functions as a proteolysis-targeting chimera (PROTAC) to degrade BTK, a key component of the B-cell receptor (BCR) signaling pathway, and as a molecular glue to degrade GSPT1, a translation termination factor.[1][3] This dual activity results in potent anti-proliferative effects in various cancer cell lines, particularly in diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML).[1][2]
Selectivity Profile of this compound
A key aspect of any therapeutic degrader is its selectivity, as off-target degradation can lead to unintended cellular effects. The selectivity of this compound has been assessed using tandem mass tag (TMT)-labeled quantitative proteomics.
Quantitative Proteomics Analysis:
While the raw proteomics data for this compound is publicly available through the ProteomeXchange Consortium (Dataset Identifier: PXD025609), a detailed quantitative analysis of the entire proteome is not presented here. However, the initial publication reports that this compound demonstrates fair selectivity for its intended targets, BTK and GSPT1.[1] The study highlights that other known neosubstrates of CRBN, such as IKZF1/3 and CK1α, were not degraded upon treatment with this compound.[1]
Comparison with Other Degraders and Inhibitors:
The following table summarizes the known selectivity and potency of this compound in comparison to the BTK inhibitor ibrutinib (B1684441) and the single-target BTK degrader L18I.
| Compound | Target(s) | Mechanism of Action | Cell Line | IC50 | Key Selectivity Notes |
| This compound | BTK, GSPT1 | PROTAC (BTK), Molecular Glue (GSPT1) | DOHH2 | 133 nM[1] | Degrades both BTK and GSPT1. Does not degrade IKZF1/3 or CK1α.[1] |
| Ibrutinib | BTK (and other kinases) | Covalent Inhibitor | DOHH2 | Less potent than this compound[1] | Known to have off-target effects on other kinases.[1] |
| L18I | BTK | PROTAC | DOHH2 | Less potent than this compound[1] | Degrades only BTK. |
Experimental Data and Methodologies
This section details the experimental protocols for the key assays used to characterize the selectivity and efficacy of this compound.
TMT-Labeled Quantitative Proteomics
Objective: To globally assess changes in protein abundance following treatment with this compound to determine its selectivity.
Protocol:
-
Cell Culture and Treatment: DOHH2 cells are cultured to a sufficient density and treated with 300 nM this compound for 8 hours. A vehicle-treated control group (DMSO) is also prepared.[1]
-
Cell Lysis and Protein Extraction: Cells are harvested, washed, and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Protein Digestion: Proteins are reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
-
TMT Labeling: Peptides from each sample (this compound treated and vehicle control) are labeled with distinct isobaric tandem mass tags (TMT).
-
Peptide Fractionation and LC-MS/MS Analysis: The labeled peptides are combined, fractionated using high-pH reverse-phase chromatography, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS spectra are used to identify and quantify the relative abundance of proteins between the this compound treated and control samples.
Cell Proliferation Assay (CCK-8)
Objective: To determine the anti-proliferative effects of this compound and compare its potency to other compounds.
Protocol:
-
Cell Seeding: DOHH2 cells are seeded into 96-well plates at a density of 5,000 cells per well.[1]
-
Compound Treatment: Cells are treated with serial dilutions of this compound, ibrutinib, L18I, or a vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Viability Assessment: Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.
-
Data Analysis: The absorbance is measured at 450 nm, and the IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: DOHH2 cells are treated with varying concentrations of this compound or L18I for 24 hours.[1]
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is determined based on the PI fluorescence intensity.
Visualizing Mechanisms and Workflows
To better understand the processes described, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for proteomics analysis.
References
Benchmarking GBD-9's Potency: A Comparative Guide for Researchers
A Novel Dual-Mechanism Degrader Outperforms Known Inhibitors in Preclinical Models
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive guide benchmarking the potency of GBD-9, a novel dual-mechanism protein degrader, against established inhibitors of its targets, Bruton's tyrosine kinase (BTK) and G1 to S phase transition protein 1 (GSPT1). This guide provides a detailed comparison of this compound's performance, supported by experimental data, to aid in the evaluation of its therapeutic potential in hematological malignancies such as Diffuse Large B-cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML).
This compound operates through a unique mechanism, functioning as both a Proteolysis Targeting Chimera (PROTAC) to induce the degradation of BTK and as a molecular glue for the degradation of GSPT1. This dual action is achieved by recruiting the E3 ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of both target proteins.[1] This novel approach has demonstrated significantly greater anti-proliferative effects in various cancer cell lines compared to traditional inhibitors like ibrutinib.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other known inhibitors in various cancer cell lines.
| Compound | Target(s) | Cell Line | IC50 (nM) | Citation(s) |
| This compound | BTK & GSPT1 | DOHH2 (DLBCL) | 133 | [1] |
| Ibrutinib | BTK | DOHH2 (DLBCL) | >10,000 | |
| Ibrutinib | Ramos (BL) | 868 | [2] | |
| Ibrutinib | MV4-11 (AML) | 423 | [3] | |
| L18I | BTK | DOHH2 (DLBCL) | >10,000 | |
| CC-90009 | GSPT1 | Panel of 11 AML cell lines | 3 - 75 | [1][4] |
Signaling Pathway and Mechanism of Action
This compound's innovative dual-mechanism is initiated by its ability to simultaneously bind to BTK and the CRBN E3 ubiquitin ligase, as well as to GSPT1 and CRBN. This proximity induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of both BTK and GSPT1 by the proteasome.
Caption: Dual-mechanism of this compound targeting BTK and GSPT1 for degradation.
Logical Relationship of this compound Components
This compound is a heterobifunctional molecule comprised of three key components that enable its dual-mechanism of action.
Caption: Logical relationship of this compound's components and their targets.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound's potency.
Cell Viability Assay
Cell proliferation was assessed using the Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: 5,000 cells per well were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with various concentrations of this compound, ibrutinib, L18I, or pomalidomide.
-
Incubation: The plates were incubated at 37°C for 72 hours.
-
Assay: CCK-8 solution was added to each well, and the plates were incubated for an additional 1-4 hours.
-
Data Acquisition: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
Western Blot for Protein Degradation
The degradation of BTK and GSPT1 was quantified by Western blot analysis.
-
Cell Treatment: DOHH2 cells were treated with specified concentrations of this compound for designated time periods (e.g., 50 nM for 24 hours or 100 nM for 4 hours).
-
Cell Lysis: Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
The membrane was incubated with primary antibodies against BTK, GSPT1, and a loading control (e.g., β-actin) overnight at 4°C.
-
The membrane was washed with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Analysis
The induction of apoptosis was evaluated by observing the cleavage of caspase-3 and changes in the levels of anti-apoptotic proteins.
-
Cell Treatment: DOHH2 cells were treated with this compound, ibrutinib, or L18I.
-
Western Blot: Cell lysates were prepared and analyzed by Western blotting as described above.
-
Antibodies: Primary antibodies targeting cleaved caspase-3, BCL-2, MCL-1, and XIAP were used.
-
Analysis: The levels of cleaved caspase-3 and the downregulation of anti-apoptotic proteins were assessed to confirm the induction of apoptosis.
Experimental Workflow
The general workflow for evaluating the potency of this compound and its comparators is outlined below.
Caption: General experimental workflow for assessing this compound's potency.
References
- 1. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 2. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
Independent Verification of GBD-9's Dual Degradation Activity: A Comparative Analysis
Disclaimer: The following guide is based on currently available public information. While the discovery and characterization of the dual-mechanism degrader GBD-9 have been published, independent verification of its activity by research groups other than the original developers is not yet available in the peer-reviewed literature. The data presented herein is derived from the initial studies and commercial suppliers citing this work.
This compound is a novel heterobifunctional degrader designed to induce the concurrent degradation of two distinct and therapeutically relevant proteins: Bruton's tyrosine kinase (BTK) and G1 to S phase transition 1 (GSPT1).[1][2][3][4][5] What makes this compound unique is its dual mode of action; it functions as a Proteolysis-Targeting Chimera (PROTAC) to degrade BTK while simultaneously acting as a molecular glue to degrade GSPT1.[1][6][7] Both degradation events are mediated through the recruitment of the E3 ubiquitin ligase Cereblon (CRBN).[1][4][5]
This dual-action mechanism allows this compound to disrupt B-cell receptor signaling via BTK depletion and impair protein synthesis through GSPT1 loss, leading to synergistic antitumor effects, particularly in hematological malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML).[1][2][4]
Performance Comparison: this compound vs. Alternatives
The following tables summarize the reported quantitative data for this compound in comparison to relevant alternative agents, such as the BTK inhibitor Ibrutinib and other single-target degraders.
Table 1: Protein Degradation Performance of this compound
| Compound | Target Protein | Cell Line | Concentration | Time | Degradation | Citation |
| This compound | BTK | DOHH2 | 50 nM | 24 h | >80% | [1][4] |
| This compound | GSPT1 | DOHH2 | 50 nM | 24 h | >90% | [1][4] |
| This compound | BTK & GSPT1 | DOHH2 | 100 nM | 4 h | Rapid Downregulation | [1] |
Table 2: Anti-proliferative Activity Comparison
| Compound | Target(s) | Cell Line | IC₅₀ (nM) | Time | Citation |
| This compound | BTK & GSPT1 | DOHH2 | 133 nM | 72 h | [2] |
| Ibrutinib | BTK | DOHH2 | >1000 nM (Reported as less effective) | 72 h | [1][2] |
| L18I (BTK Degrader) | BTK | DOHH2 | Less effective than this compound | 72 h | [1] |
| CC-90009 (GSPT1 Degrader) | GSPT1 | DOHH2 | Less effective than this compound | 72 h | [1] |
Experimental Protocols
Below are the detailed methodologies for key experiments used to characterize this compound's activity, based on the descriptions provided in the initial reports.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in BTK and GSPT1 protein levels following treatment with this compound.
-
Cell Culture: DOHH2 cells are cultured in appropriate media and seeded in 6-well plates.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 10 nM to 1000 nM) or a vehicle control (DMSO) for a specified duration (e.g., 4, 8, 12, 24 hours). For competition assays, cells are co-incubated with this compound and an excess of Ibrutinib (20 µM) or Pomalidomide (20 µM).[2]
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies specific for BTK, GSPT1, and a loading control (e.g., β-actin).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ). Target protein levels are normalized to the loading control and expressed as a percentage relative to the vehicle-treated control.
Cell Viability Assay (IC₅₀ Determination)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: DOHH2, WSU-NHL, HBL-1, THP-1, or MV4-11 cells are seeded in 96-well plates at an appropriate density.[2]
-
Compound Addition: A serial dilution of this compound (e.g., from 1 nM to 10 µM) is added to the wells. Control wells receive vehicle (DMSO).
-
Incubation: Cells are incubated for 72 hours.
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® or by adding MTT/XTT and measuring the colorimetric change.
-
Data Analysis: The luminescence or absorbance values are recorded. The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response curve using non-linear regression analysis in software like GraphPad Prism.
Visualizations
This compound Dual-Mechanism Signaling Pathway
Caption: Dual degradation mechanism of this compound via PROTAC and molecular glue pathways.
Experimental Workflow for Verification
Caption: Workflow for the independent verification of this compound's dual activity.
References
- 1. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound, 2864408-92-2 | BroadPharm [broadpharm.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for GBD-9: A Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of the dual-mechanism degrader, GBD-9, ensuring the safety of laboratory personnel and environmental protection.
This compound is a novel research compound that functions as a dual-mechanism degrader, targeting both Bruton's tyrosine kinase (BTK) and GSPT1 for proteasomal degradation. As a compound intended for research use only, and in the absence of a specific Safety Data Sheet (SDS), this compound and any materials contaminated with it must be treated as hazardous chemical waste. Adherence to stringent disposal protocols is crucial to mitigate potential risks to human health and the environment.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department.[1][2] EHS professionals can provide guidance based on local, state, and federal regulations to ensure full compliance.[3][4]
Personal Protective Equipment (PPE): When handling this compound for disposal, appropriate PPE is mandatory to prevent accidental exposure. This includes, but is not limited to:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: All handling of powdered this compound or procedures that could generate aerosols should be conducted within a certified chemical fume hood.[1]
Step-by-Step Disposal Protocol
The primary and required method for the disposal of this compound and contaminated materials is through a licensed hazardous waste management facility, which will typically use incineration.[5] Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the drain.[3][5]
1. Waste Segregation and Collection:
-
All waste contaminated with this compound must be segregated from other laboratory waste streams to avoid unintended chemical reactions.[4][6][7]
-
This includes unused or expired this compound powder, solutions containing this compound, and any contaminated labware (e.g., pipette tips, tubes, flasks, and gloves).
2. Waste Container Selection and Labeling:
-
Use a dedicated, leak-proof, and compatible container for collecting this compound waste. The container should be in good condition and have a secure lid.[4][7]
-
As soon as the first drop of waste is added, the container must be clearly labeled with the words "Hazardous Waste".[4][7]
-
The label must also include the full chemical name: "this compound (BTK/GSPT1 Degrader)" and a list of all constituents in the waste container. Chemical formulas or abbreviations are not acceptable.[4][7]
3. Waste Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[4][6]
-
The container must be kept closed at all times, except when adding waste.[4][7] Do not leave a funnel in the container opening.[4]
-
Ensure that the waste is stored separately from incompatible materials.[7]
4. Arranging for Disposal:
-
Once the waste container is full or you are ready to dispose of it, contact your institution's EHS department to arrange for a pickup.[3][7]
-
Do not move the hazardous waste from its point of generation.[6]
5. Decontamination of Labware:
-
For reusable labware that has come into contact with this compound, a triple rinse with a suitable solvent (e.g., ethanol (B145695) or another appropriate organic solvent) is recommended.[7]
-
The rinsate from this cleaning procedure must be collected and disposed of as hazardous waste.[7]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key information about the compound itself.
| Property | Value |
| Chemical Formula | C₄₄H₄₇N₉O₆ |
| Molecular Weight | 797.92 g/mol |
| CAS Number | 2864408-92-2 |
| Physical Appearance | To be determined (likely a solid) |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. For information on experimental use, please refer to relevant research publications. The disposal procedures outlined above are based on general best practices for handling potent, uncharacterized research compounds.
This compound Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling GBD-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of GBD-9, a dual-mechanism degrader targeting Bruton's tyrosine kinase (BTK) and G1 to S phase transition protein 1 (GSPT1).[1][2] Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of your research.
Compound Information and Hazards
This compound is a potent research chemical classified as a Proteolysis Targeting Chimera (PROTAC) and a molecular glue.[2] It induces the degradation of BTK and GSPT1 by recruiting the E3 ligase cereblon (CRBN).[1][2] Due to its mechanism of action, this compound should be handled as a potentially hazardous and cytotoxic compound.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 2864408-92-2 |
| Appearance | Solid |
| Storage Temperature | -20°C |
| Shipping Temperature | Ambient Temperature |
Source: BroadPharm[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound in both solid and solution forms. All handling must be conducted within a certified chemical fume hood.[3]
Required PPE
| Body Part | Equipment | Specifications |
| Hands | Protective gloves | Impervious, disposable (e.g., nitrile) |
| Eyes | Safety goggles | With side-shields |
| Body | Impervious clothing | Laboratory coat, gown, or coveralls |
| Respiratory | Suitable respirator | Recommended when handling the solid form outside of a fume hood |
Source: ChemScene Safety Data Sheet[3]
Handling and Storage
Precautions for Safe Handling:
-
Avoid inhalation, and contact with eyes and skin.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[3]
Conditions for Safe Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[3]
-
Keep away from direct sunlight and sources of ignition.[3]
Emergency Procedures
In Case of Accidental Exposure:
| Exposure Type | Immediate Action |
| Eye Contact | Remove any contact lenses. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Promptly call a physician.[4] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[3][4] |
| Inhalation | Immediately relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[3][4] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[4] |
Spill Response:
-
Minor Spills: Absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material as hazardous waste.[3][4]
-
Major Spills: Evacuate personnel to safe areas. Ensure adequate ventilation. Use full personal protective equipment for cleanup. Prevent further leakage or spillage and keep the product away from drains or water courses.[3][4]
Experimental Protocols
The following is a general protocol for an in vitro degradation assay using this compound.
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 10-1000 nM) for the specified duration (e.g., 24-72 hours).[2]
-
For control experiments, co-treatment with Ibrutinib (to block BTK degradation) or Pomalidomide (to block GSPT1 degradation) can be performed.[2]
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against BTK, GSPT1, and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method.
Quantitative Data from a Representative Experiment:
| Cell Line | This compound Concentration | Treatment Duration | Result |
| DOHH2 | 50 nM | 24 h | Significant degradation of BTK and GSPT1 |
| DOHH2, WSU-NHL, HBL-1, THP-1, MV4-11 | 10-1000 nM | 72 h | Dose-dependent inhibition of proliferation |
| DOHH2 | 10-100 nM | 24 h | Induction of G1 arrest |
Source: MedchemExpress[2]
Disposal Plan
All this compound waste, including contaminated labware (e.g., pipette tips, tubes, gloves), is considered hazardous and potentially cytotoxic waste and must be disposed of according to institutional and local regulations.[5][6]
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect all contaminated liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.[5]
-
Sharps: Dispose of any contaminated sharps in a designated sharps container for hazardous waste.
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Cytotoxic").
-
Storage: Store waste containers in a designated and secure area, away from general lab traffic.
-
Pickup: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as regular lab glass or plastic, with the label defaced.[8]
Never dispose of this compound or its contaminated waste down the drain or in the regular trash. [7][8]
Visualizations
References
- 1. This compound, 2864408-92-2 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. danielshealth.com [danielshealth.com]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
